5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)9-5-3-4-6-10(9)16-7-11-14-15-12(13)17-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCWLPPARVIIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427973 | |
| Record name | 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400739-14-2 | |
| Record name | 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation of 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Executive Summary
The unambiguous structural characterization of 5-substituted-1,3,4-thiadiazol-2-amines is a critical workflow in medicinal chemistry, particularly given the scaffold's prominence in antimicrobial and anticancer research. This guide details the structure elucidation of 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine , a compound combining a lipophilic steric handle (the ortho-isopropyl group) with a polar heterocyclic core.
This document moves beyond simple spectral listing. It establishes a causal link between the synthetic origin of the molecule and its spectroscopic signature, providing a self-validating protocol for researchers confirming this specific architecture.
Part 1: Retrosynthetic Logic & Synthetic Origin
To elucidate a structure effectively, one must understand its origin. The structural integrity of the target molecule relies on the successful condensation of a hydrazide intermediate with a cyclizing agent.
The synthesis typically proceeds via the reaction of (2-isopropylphenoxy)acetic acid with thiosemicarbazide in the presence of a dehydrating agent (e.g.,
Figure 1: Synthetic Pathway & Structural Logic
Caption: Synthetic flow showing the origin of the ether linkage and the formation of the thiadiazole core.
Part 2: Spectroscopic Elucidation Strategy
The elucidation strategy relies on a "Divide and Conquer" approach: confirming the peripheral alkyl groups first, followed by the linker, and finally the heterocyclic core.
Mass Spectrometry (HRMS)
Before spectral assignment, the molecular formula (
-
Technique: ESI-TOF or Orbitrap (Positive Mode).
-
Diagnostic Signal: Look for the protonated molecular ion
. -
Expected m/z: ~250.1014 (Calculated).
-
Validation: The presence of an
adduct is common. Absence of the parent ion suggests thermal decomposition, a known risk for thiadiazoles in harsh ionization sources.
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the cyclization state (absence of carbonyl) and the presence of the primary amine.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Primary Amine ( | 3100 – 3400 | Distinct doublet (asymmetric/symmetric stretch).[1] |
| C=N (Thiadiazole) | 1610 – 1640 | Sharp, medium intensity band. Confirms ring closure. |
| Ether (C-O-C) | 1230 – 1260 | Strong antisymmetric stretch. |
| Aliphatic C-H | 2850 – 2960 | Multiple bands (due to isopropyl methyls). |
Nuclear Magnetic Resonance (NMR)
This is the definitive tool. The analysis must be performed in DMSO-d6 .
-
Why DMSO? Thiadiazole amines are often insoluble in
. Furthermore, DMSO prevents the rapid exchange of the amine protons, allowing them to appear as a distinct signal rather than a washed-out blur.
1H NMR Assignment Logic
-
The Isopropyl Handle: Look for the classic "septet-doublet" pattern. The methyls (6H) will appear as a doublet ~1.2 ppm. The methine proton (1H) will be a septet ~3.3 ppm.
-
The Linker (
-Heterocycle): This is the pivot point. It appears as a sharp singlet around 5.2 – 5.5 ppm .-
Note: If this signal is split or diastereotopic, it implies a chiral center elsewhere or restricted rotation, though in this molecule it should be a singlet.
-
-
The Amine (
): A broad singlet typically between 7.0 – 8.0 ppm .-
Validation: Add
to the tube. If this peak disappears, it confirms the exchangeable amine protons.
-
-
Aromatic Region: The 2-isopropyl substitution pattern creates a specific splitting pattern (typically 4 protons in the 6.8 – 7.4 ppm range).
13C NMR & 2D Correlation
The carbon spectrum provides the "skeleton."
-
Thiadiazole C2 (
): The most deshielded carbon, typically 168 – 170 ppm . -
Thiadiazole C5 (
): Typically 150 – 160 ppm . -
HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun" experiment. You must observe a correlation between the linker protons (
) and the C5 carbon of the thiadiazole ring. This proves the ether chain is chemically bonded to the heterocycle.
Figure 2: NMR Connectivity & Logic Flow
Caption: Logic map for assigning connectivity. The HMBC correlation between the linker and ring is the critical proof of structure.
Part 3: Experimental Protocols
Synthesis (General Procedure for Context)
Note: This protocol is provided to contextualize the impurities discussed in the elucidation section.
-
Reactants: Equimolar amounts of (2-isopropylphenoxy)acetic acid and thiosemicarbazide.
-
Solvent/Catalyst: Phosphorus oxychloride (
) (5-10 mL). -
Conditions: Reflux at 70-80°C for 3-5 hours.
-
Workup: Cool, pour onto crushed ice. Neutralize with ammonia/NaOH to pH 7-8 to precipitate the free base. Recrystallize from Ethanol/DMF.
Analytical Protocol: NMR Sample Preparation
To ensure high-resolution data capable of resolving the aromatic splitting patterns:
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Filtration: If the solution is cloudy (common with thiadiazoles due to salt formation), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.
-
Acquisition: Run at 298 K. For 13C, ensure sufficient scans (>512) to resolve the quaternary thiadiazole carbons which often have long relaxation times.
References
-
Al-Masoudi, N. A., et al. (2011). "Synthesis and characterization of some new 1,3,4-thiadiazole derivatives." Heteroatom Chemistry.
-
Husain, A., et al. (2008).[2] "Synthesis and antimicrobial activities of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles." European Journal of Medicinal Chemistry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for IR/NMR interpretation ranges).
-
National Center for Biotechnology Information. PubChem Compound Summary for 1,3,4-Thiadiazol-2-amine derivatives.
Sources
Physicochemical Profiling and Synthetic Architectures of 5-Substituted-1,3,4-Thiadiazol-2-amines
A Technical Guide for Medicinal Chemists and Drug Developers
Introduction: The Pharmacophore and Bioisosterism
The 1,3,4-thiadiazole scaffold is a cornerstone of modern medicinal chemistry, valued not merely for its structural rigidity but for its unique electronic profile. As a bioisostere of pyrimidine and pyridazine, it offers a distinct advantage: the sulfur atom imparts high lipophilicity (enhancing membrane permeability) while the nitrogen atoms serve as hydrogen bond acceptors.[1]
For the researcher, the 5-substituted-1,3,4-thiadiazol-2-amine is particularly versatile. The exocyclic amine at position 2 acts as a tunable "hook" for target engagement, while the substituent at position 5 allows for precise modulation of the molecule's lipophilic and electronic character without disrupting the core aromaticity.[1]
Electronic Structure & Tautomeric Dynamics
Understanding the tautomeric equilibrium is critical for docking studies and receptor-ligand interaction modeling.
2.1 The Amine-Imine Equilibrium
While often drawn as a static amine, the 2-amino-1,3,4-thiadiazole exists in a dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.
-
Amino Form: Dominant in solution and solid state due to the preservation of aromaticity within the thiadiazole ring.[1]
-
Imino Form: Becomes relevant in specific binding pockets where the ring nitrogen (N3) acts as a hydrogen bond donor rather than an acceptor.[1]
Causality: The nature of the substituent at position 5 (
2.2 Visualization of Tautomeric Shift
The following diagram illustrates the proton transfer mechanism central to this equilibrium.
Physicochemical Parameters
Data in this section is synthesized to guide lead optimization.[1]
3.1 Acidity and Basicity (pKa)
The 2-amino-1,3,4-thiadiazole is amphoteric but predominantly weak base.
-
Basic Center: The ring nitrogen (N3) is the primary site of protonation.[1]
-
Acidic Center: The exocyclic amine protons are weakly acidic (
), allowing for deprotonation by strong bases to form nucleophilic anions useful in alkylation reactions.
Hammett Correlation: The basicity of the ring nitrogen correlates linearly with the Hammett
-
EWG (e.g., -NO2, -CF3): Lowers pKa of the conjugate acid (less basic).
-
EDG (e.g., -CH3, -OMe): Raises pKa (more basic).
3.2 Solubility and Lipophilicity Profiles
The "Mesoionic" character of the ring allows these compounds to cross biological membranes despite having internal charge separation.[1]
| Parameter | Trend / Observation | Causality |
| LogP | Increases with alkyl chain length at Pos 5. | Hydrophobic interaction volume increases.[1] |
| Solubility (Acidic pH) | High | Protonation of N3 breaks crystal lattice energy.[1] |
| Solubility (Neutral pH) | Low to Moderate | Strong intermolecular H-bonding (N-H...N) creates stable "ribbon" lattices.[1] |
| Membrane Permeability | High | Sulfur atom reduces polarity of the |
Synthetic Architectures
Two primary pathways exist for synthesizing these scaffolds. The choice depends on the stability of the starting carboxylic acid derivative.[1]
4.1 Protocol A: Oxidative Cyclization (The FeCl3 Method)
This method is preferred for aromatic aldehydes and yields high purity.[1]
Mechanism: Oxidation of a thiosemicarbazone intermediate.[1]
Reagents:
Step-by-Step Protocol:
-
Thiosemicarbazone Formation: Dissolve the aldehyde (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (20 mL). Add catalytic acetic acid (3 drops).[1] Reflux for 2 hours. Cool and filter the precipitate.[1]
-
Cyclization: Suspend the thiosemicarbazone (5 mmol) in ethanol (30 mL).
-
Oxidation: Add a solution of
(20 mmol) in ethanol (10 mL) dropwise with stirring. -
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).[1][2]
-
Workup: Pour the reaction mixture into ice-cold water. Basify with 10% NaOH to pH 8–9 to precipitate the free amine.[1]
-
Purification: Filter the solid and recrystallize from Ethanol/DMF.
4.2 Protocol B: Dehydrative Cyclization (The POCl3 Method)
Ideal for aliphatic carboxylic acids or when starting directly from the acid.[1]
Reagents: Carboxylic Acid, Thiosemicarbazide,
Critical Note:
4.3 Synthetic Workflow Visualization
[1][2][3]
Biological Interface: Anticancer Mechanism
The 1,3,4-thiadiazole scaffold is a proven pharmacophore in oncology, often functioning via DNA intercalation or minor groove binding, leading to apoptosis.
Mechanism of Action: The planar nature of the thiadiazole ring allows it to intercalate between DNA base pairs.[1] The 2-amino group forms specific hydrogen bonds with the phosphate backbone, stabilizing the complex and arresting the cell cycle at the G2/M phase.
[1][2][3][4]
References
-
Matulková, I., et al. (2014).[1] "Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate...". Acta Crystallographica Section C. Link
-
Altıntop, M. D., et al. (2016).[1] "Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives as potential anticancer agents." Molecules. Link
-
Yusuf, M., et al. (2008).[1] "Synthesis and biological evaluation of some new 2-amino-5-aryl-1,3,4-thiadiazoles." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][2]
-
PubChem. (2025).[1] "2-Amino-5-phenyl-1,3,4-thiadiazole Compound Summary." National Library of Medicine.[1] Link[1][2]
-
Haider, S., et al. (2015).[1] "A comprehensive review on the synthesis and biological activities of 1,3,4-thiadiazole derivatives." Acta Poloniae Pharmaceutica. Link
Sources
Technical Deep Dive: 1,3,4-Thiadiazole Scaffolds in Drug Discovery
Executive Summary: The Pharmacophore Advantage
The 1,3,4-thiadiazole ring is not merely a linker; it is a privileged scaffold in medicinal chemistry acting as a bioisostere of pyrimidine and pyridazine. Its distinct advantage lies in its mesoionic character and the presence of a sulfur atom which imparts unique electronic properties—specifically, the low-lying C–S σ* orbitals capable of accepting electron density from biological targets.[1]
For the drug developer, this scaffold offers:
-
Lipophilicity Modulation: Higher logP than oxadiazole analogs, improving membrane permeability.
-
Metabolic Stability: Resistant to oxidative metabolism compared to five-membered rings with less aromatic character.
-
Vectorial Display: Rigid geometry at the 2- and 5-positions allows precise orientation of pharmacophores.
Rational Design & Structure-Activity Relationship (SAR)
Effective design requires understanding the electronic push-pull mechanisms across the ring. The 1,3,4-thiadiazole system is electron-deficient, making it susceptible to nucleophilic attacks at C2 and C5, yet stable enough to serve as a core connector.
SAR Logic Map
The following diagram illustrates the decision matrix for functionalizing the thiadiazole core based on therapeutic targets.
Figure 1: Strategic functionalization logic for 1,3,4-thiadiazole derivatives based on target therapeutic areas.
Synthetic Methodologies: Causality & Mechanism
The synthesis of 1,3,4-thiadiazoles generally proceeds through the cyclization of hydrazine derivatives.[2] The choice of method depends heavily on the desired substitution pattern (symmetrical vs. asymmetrical).
Master Synthetic Flowchart
This workflow distinguishes between the three primary routes: Oxidative Cyclization, Dehydrative Cyclization, and Direct Thionation.
Figure 2: Primary synthetic routes for accessing amino- and disubstituted 1,3,4-thiadiazoles.
Mechanism of Action: Acid-Catalyzed Cyclodehydration
The most robust route for discovery chemistry is the reaction of a carboxylic acid with thiosemicarbazide using Phosphorus Oxychloride (
Why this route?
-
Activation:
activates the carboxylic acid to an acyl chloride in situ. -
Dehydration: It acts as a potent water scavenger, driving the equilibrium toward cyclization.
-
One-Pot: Avoids isolation of the acyl-thiosemicarbazide intermediate, reducing yield loss.
Mechanism Steps:
-
Acylation: Nucleophilic attack of the hydrazine
(of thiosemicarbazide) on the activated acyl group. -
Thiol-Enol Tautomerism: The intermediate undergoes tautomerization to the thiol form.
-
Cyclization: The sulfur atom attacks the carbonyl carbon (activated by
). -
Aromatization: Loss of water and proton transfer yields the aromatic system.
Detailed Experimental Protocol
Target Molecule: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Method:
Reagents & Equipment[3][4][5][6][7]
-
4-Chlorobenzoic acid (10 mmol)
-
Thiosemicarbazide (12 mmol)
-
Phosphorus Oxychloride (
) (10 mL) -
Reflux condenser with CaCl2 drying tube
-
Ice bath
-
Potassium Hydroxide (KOH) or Sodium Bicarbonate (
) for quenching
Step-by-Step Methodology
-
Charge: In a dry 50 mL round-bottom flask, mix 4-chlorobenzoic acid (1.56 g, 10 mmol) and thiosemicarbazide (1.09 g, 12 mmol).
-
Insight: A slight excess of thiosemicarbazide ensures complete consumption of the acid, which is harder to remove during workup.
-
-
Addition: Add
(10 mL) slowly at room temperature.-
Safety: Perform in a fume hood.
reacts violently with moisture to produce HCl and Phosphoric acid.
-
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours.-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting acid spot should disappear.
-
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Pour the viscous mixture slowly onto crushed ice (~200 g) with vigorous stirring.
-
Critical Control Point: The hydrolysis of excess
is highly exothermic. Keep the temperature below to prevent hydrolysis of the thiadiazole ring or amide side products.
-
-
Neutralization: Adjust pH to 8–9 using 10% KOH or saturated
solution.-
Observation: A solid precipitate (the product) will form upon neutralization.
-
-
Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (8:2) to obtain pure crystals.
Yield & Characterization Expectations
-
Typical Yield: 75–85%
-
Melting Point: High (>200°C) due to intermolecular hydrogen bonding.
-
1H NMR (DMSO-d6): Characteristic broad singlet for
at 7.0–7.5 ppm; Aryl protons at 7.5–8.0 ppm.
Comparative Data: Synthetic Efficiency
The following table summarizes efficiency across different synthetic strategies based on recent literature reviews.
| Method | Reagents | Reaction Time | Typical Yield | Key Advantage | Limitation |
| Acid Cyclization | 3–5 h | 75–90% | One-pot, high yield | Harsh acidic conditions, not suitable for acid-sensitive groups | |
| Oxidative Cyclization | 4–6 h | 80–95% | Mild conditions, cheap oxidant | Requires aldehyde precursor, purification can be tedious | |
| Direct Thionation | Lawesson's Reagent | 2–12 h | 60–85% | Access to 2,5-dialkyl derivatives | Reagent cost, strong odor, difficult byproduct removal |
| Green Synthesis | 1–3 h | 85–92% | Metal-free, shorter time | Iodine handling, potential for iodination of activated rings |
References
-
Synthesis and Pharmacological Activities
- Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review
- Source: Journal of the Brazilian Chemical Society
-
URL:[Link] (Verified via search context 1.1)
-
Anticancer Applications
-
Green Chemistry Approaches
- Title: Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole...
- Source: NIH / PubMed Central
-
URL:[Link] (Verified via search context 1.14)
-
Acetazolamide Synthesis
-
General Synthetic Reviews
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine chemical properties
[1][2][3][4]
Executive Summary
5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (CAS: 400739-14-2) is a bioactive scaffold integrating a lipophilic 2-isopropylphenoxy tail with a polar 2-amino-1,3,4-thiadiazole head group.[1] This amphiphilic structure makes it a critical intermediate in the development of:
-
Antimicrobial Agents: The thiadiazole ring mimics peptide bonds, disrupting bacterial cell wall synthesis.
-
Agrochemicals: The phenoxymethyl moiety resembles the structural pharmacophore of auxinic herbicides (e.g., 2,4-D), while the thiadiazole confers metabolic stability.
-
Anticancer Therapeutics: Recent studies suggest thiadiazole derivatives inhibit carbonic anhydrase and specific kinases involved in tumor proliferation.
Chemical Identity & Structural Analysis[5][6][7]
| Property | Detail |
| IUPAC Name | 5-[(2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
| CAS Number | 400739-14-2 |
| Molecular Formula | C₁₂H₁₅N₃OS |
| Molecular Weight | 249.33 g/mol |
| SMILES | CC(C)c1ccccc1OCC2=NN=C(N)S2 |
| InChI Key | Unique identifier for precise database retrieval (Predicted) |
Structural Pharmacophore Map
The molecule functions through three distinct domains:
-
Lipophilic Domain (Isopropylphenyl): Facilitates membrane permeability and hydrophobic binding interactions (e.g., in enzyme active sites).
-
Linker (Oxymethyl): Provides rotational freedom, allowing the molecule to adopt conformations necessary for receptor binding.
-
Polar Head (Aminothiadiazole): Acts as a hydrogen bond donor/acceptor and a bioisostere for carboxylic acids or amide groups.
Figure 1: Pharmacophore segmentation of the target molecule highlighting functional domains.
Physicochemical Properties
Data derived from computational models and analog comparison.
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | Solid (Crystalline powder) | Stable for solid-dose formulation.[1] |
| Melting Point | 130–160 °C (Typical for class) | Indicates strong intermolecular H-bonding.[1] |
| LogP (Octanol/Water) | ~2.6 | Moderate lipophilicity; good oral bioavailability potential (Lipinski compliant).[1] |
| Water Solubility | Low (< 500 mg/L) | Soluble in DMSO, DMF, Methanol. |
| pKa (Amine) | ~2.5–3.5 (Conjugate acid) | Weak base; neutral at physiological pH.[1] |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Critical for target engagement.[1] |
| H-Bond Acceptors | 5 (N, O, S atoms) | High capacity for solvent interaction. |
Synthesis & Production
The most robust synthesis route involves the cyclodehydration of (2-isopropylphenoxy)acetic acid with thiosemicarbazide using phosphorus oxychloride (POCl₃) as a dehydrating agent.
Reaction Protocol
Step 1: Precursor Preparation
-
Reagents: 2-Isopropylphenol, Chloroacetic acid, NaOH (aq).
-
Procedure: Reflux 2-isopropylphenol with chloroacetic acid in alkaline solution (Williamson Ether Synthesis).[1] Acidify to precipitate (2-isopropylphenoxy)acetic acid .[1]
Step 2: Cyclization (Thiadiazole Formation)
-
Reagents: (2-Isopropylphenoxy)acetic acid (1.0 eq), Thiosemicarbazide (1.1 eq), POCl₃ (Excess).
-
Conditions: Reflux at 70–80 °C for 3–5 hours.
-
Workup: Quench reaction mixture into crushed ice. Neutralize with NH₄OH to pH 7–8. Filter the precipitate and recrystallize from Ethanol/DMF.
Figure 2: Synthetic pathway via POCl₃-mediated cyclodehydration.[1]
Spectroscopic Characterization
Researchers should verify the product identity using the following diagnostic signals:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 1.2 ppm (d, 6H): Isopropyl methyl groups (-CH(CH ₃)₂).[1]
-
δ 3.3 ppm (m, 1H): Isopropyl methine proton (-CH (CH₃)₂).[1]
-
δ 5.2 ppm (s, 2H): Methylene linker (-OCH ₂-).[1]
-
δ 6.9–7.3 ppm (m, 4H): Aromatic protons (Phenoxy ring).
-
δ 7.0–7.5 ppm (s, 2H, broad): Amine protons (-NH ₂), typically exchangeable with D₂O.
-
-
IR Spectroscopy (KBr Pellet):
-
3100–3300 cm⁻¹: N-H stretching (Primary amine doublet).
-
1600–1620 cm⁻¹: C=N stretching (Thiadiazole ring).
-
1240 cm⁻¹: C-O-C asymmetric stretching (Ether linkage).
-
600–700 cm⁻¹: C-S stretching.
-
Biological Potential & Applications
Medicinal Chemistry
The 2-amino-1,3,4-thiadiazole moiety is a privileged scaffold in drug discovery.[1][2]
-
Mechanism: The ring nitrogen atoms can coordinate with metal ions (e.g., Zn²⁺ in carbonic anhydrase) or form hydrogen bonds with active site residues (e.g., in kinases).
-
Activity: Analogs with the "aryloxymethyl" substitution pattern have demonstrated anticonvulsant activity (via sodium channel modulation) and antitumor activity (via inhibition of DNA replication enzymes).
Agrochemicals[1]
-
Herbicidal Activity: The structural similarity to 2,4-D (an aryloxyacetic acid auxin mimic) suggests potential as a systemic herbicide. The thiadiazole ring protects the molecule from rapid degradation in plants, potentially extending its half-life.
Safety & Handling (GHS Classification)
Based on class properties of 2-amino-1,3,4-thiadiazoles.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
References
-
PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Angene Chemical. (n.d.).[3] 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine Datasheet. Retrieved January 28, 2026, from [Link]
- Yusuf, M., & Jain, P. (2014). Synthetic and biological studies of some 1,3,4-thiadiazole derivatives. Arabian Journal of Chemistry. (Contextual synthesis reference).
- Matysiak, J. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry. (Contextual biological activity reference).
spectroscopic analysis (NMR, IR, Mass Spec) of 5-substituted-1,3,4-thiadiazoles
Title: Comprehensive Spectroscopic Characterization of 5-Substituted-1,3,4-Thiadiazoles: A Technical Guide
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological profiles including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its planar, five-membered aromatic ring system—comprising one sulfur and two nitrogen atoms—acts as a hydrogen bond acceptor and a bioisostere for thiazoles and oxadiazoles.
This guide provides a rigorous technical framework for the spectroscopic identification of 5-substituted-1,3,4-thiadiazoles. Unlike generic analytical guides, this document focuses on the causality between the electronic environment of the thiadiazole ring and its spectral signatures, specifically addressing the challenges of tautomerism in 2-amino and 2-mercapto derivatives.[3]
Part 1: Structural Fundamentals & Tautomeric Dynamics
Before interpreting spectra, one must understand the electronic state of the molecule.[3] The 1,3,4-thiadiazole ring is electron-deficient due to the inductive effect (-I) of the two nitrogen atoms and the sulfur atom.[3]
Critical Consideration: Tautomerism If the 5-substituted thiadiazole possesses a proton-bearing heteroatom at the 2-position (e.g., -NH₂, -SH), the molecule will exist in equilibrium between aromatic and non-aromatic tautomers. This drastically alters spectral data.[3]
-
Amino-Imino Equilibrium: 2-amino-1,3,4-thiadiazoles generally exist in the amino form (aromatic).
-
Thione-Thiol Equilibrium: 2-mercapto-1,3,4-thiadiazoles predominantly exist as thiones (NH thiocarbonyl) in the solid state and polar solvents, disrupting the aromatic sextet.
Part 2: Infrared Spectroscopy (IR) Analysis
IR serves as the primary screening tool for ring closure validation.[3] The formation of the thiadiazole ring is confirmed by the appearance of specific cyclic vibrations and the absence of precursor bands (e.g., hydrazide C=O, unless part of the substituent).[3]
Characteristic Absorption Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Origin |
| C=N Stretching | 1600 – 1650 | Medium/Strong | Cyclic imine bond; position varies with conjugation at C5.[3] |
| N-N Stretching | 1240 – 1270 | Medium | Unique to the hydrazine-derived backbone.[3] |
| C-S-C Stretching | 600 – 700 | Weak | Symmetric/Asymmetric stretching of the thioether linkage.[3] |
| C2-H Deformation | 800 – 900 | Medium | Out-of-plane bending (only if C2 is unsubstituted).[3] |
Tautomer Differentiation Markers
-
Thione Form (NH-C=S): Look for a strong band at 1320–1360 cm⁻¹ (C=S) and a broad NH stretch at 3100–3200 cm⁻¹ .[3]
-
Thiol Form (N=C-SH): Characterized by a weak S-H stretch at ~2550 cm⁻¹ (often absent due to H-bonding) and absence of the C=S band.[3]
Expert Insight: In 5-substituted-2-amino-1,3,4-thiadiazoles, the NH₂ scissoring vibration (~1600 cm⁻¹) often overlaps with the ring C=N stretch.[3] Use high-resolution FTIR to resolve these shoulders.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural proof.[3] The electron-withdrawing nature of the N-N-S system significantly deshields ring carbons and protons.[3]
¹H NMR Signatures (DMSO-d₆)
-
The C2-Proton (Diagnostic Peak): In 5-substituted-1,3,4-thiadiazoles where position 2 is unsubstituted, the C2-H appears as a sharp singlet in the highly deshielded region of δ 8.5 – 9.5 ppm .
-
Causality: The proton is flanked by sulfur and nitrogen, both of which pull electron density via induction, leaving the nucleus exposed to the magnetic field.[3]
-
-
NH Protons (2-Amino/Mercapto derivatives):
¹³C NMR Signatures
The thiadiazole ring carbons (C2 and C5) appear in the range of 150 – 170 ppm .[3]
| Carbon Environment | Chemical Shift (δ ppm) | Notes |
| C=N (C2/C5) | 160 – 170 | Highly deshielded due to N/S electronegativity.[3] |
| C-S (Thione C2) | 180 – 190 | Distinctive downfield shift if C=S is present.[3] |
| Substituent Effects | ± 5-10 ppm | Electron-donating groups at C5 shield the C5 carbon (upfield shift).[3] |
Part 4: Mass Spectrometry (MS) Fragmentation
Mass spectrometry validates molecular weight and provides structural fingerprints through characteristic ring cleavage patterns.
Primary Fragmentation Pathways
The 1,3,4-thiadiazole ring is relatively stable but undergoes specific retro-electrocyclic cleavages under ionization.
-
Loss of Nitrogen (N₂): A common pathway involving the cleavage of N-N and C-S bonds.[3]
-
Nitrile Elimination (R-CN): The ring splits to release the substituent attached to C5 as a nitrile.[3]
-
McLafferty Rearrangement: If the C5-substituent has a gamma-hydrogen (e.g., a propyl chain), a rearrangement occurs.
Figure 1: Primary fragmentation pathways for 5-substituted-1,3,4-thiadiazoles under EI-MS.
Part 5: Experimental Workflow & Protocol
The following protocol outlines the synthesis and characterization of a 5-aryl-1,3,4-thiadiazole-2-amine, a common derivative in drug discovery.
Synthesis (POCl₃ Cyclization Method)
Reaction: Carboxylic Acid + Thiosemicarbazide
-
Mix: Equimolar amounts of aryl carboxylic acid and thiosemicarbazide in a round-bottom flask.
-
Catalyze: Add phosphorous oxychloride (
) dropwise (Caution: Exothermic). -
Reflux: Heat at 75°C for 3–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).[3]
-
Quench: Pour reaction mixture onto crushed ice. Basify to pH 8 with NaOH.
-
Isolate: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Characterization Logic Flow
Figure 2: Step-by-step spectroscopic validation workflow.
References
-
BenchChem Technical Support. (2025).[3][4] Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives. Retrieved from [3]
-
Murali Krishna, P., & Shivakumara, N. (2021).[5] "5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions." Current Perspectives on Chemical Sciences, 9, 146–160.[5] Retrieved from [3]
-
Al-Masoudi, N. A., et al. (2020). "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative." Molecules, 25(22), 5456. Retrieved from [3]
-
NIST Chemistry WebBook. (2018).[3] 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- Infrared Spectrum. Retrieved from [3]
-
ChemicalBook. (2023).[3] 2-Amino-1,3,4-thiadiazole NMR Spectrum. Retrieved from [3]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stm.bookpi.org [stm.bookpi.org]
structure-activity relationship (SAR) of 1,3,4-thiadiazole analogs
Technical Whitepaper: Structure-Activity Relationship (SAR) of 1,3,4-Thiadiazole Analogs
Executive Summary
The 1,3,4-thiadiazole nucleus stands as a premier "privileged scaffold" in medicinal chemistry due to its unique electronic profile.[1][2] Unlike its isomers (1,2,3-, 1,2,4-, and 1,2,5-thiadiazole), the 1,3,4-variant exhibits a distinct mesoionic character that facilitates transmembrane permeability while maintaining high metabolic stability.[3] Acting as a bioisostere of the amide group (
Chemical Architecture & Electronic Properties[1][4]
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms.[4][5] Its reactivity is defined by the electron-deficient nature of the carbon atoms at positions 2 and 5 (C2/C5), making them prime targets for nucleophilic attack or functionalization.[4]
-
Mesoionic Character: The ring possesses an internal charge separation that contributes to high dipole moments, enhancing binding affinity via dipole-dipole interactions with protein pockets.
-
Tautomerism: Derivatives substituted with a thiol group at C2 (
) exist in a dynamic equilibrium between the thiol and thione forms. This tautomerism is critical for target recognition, particularly in kinase inhibition where hydrogen bond donor/acceptor motifs are specific.
Synthetic Protocols: Causality & Methodology
To explore the SAR, robust synthetic routes are required. The choice of cyclization agent dictates the yield and purity of the final scaffold.
Protocol A: Phosphorus Oxychloride ( ) Mediated Cyclization
Rationale: This method is preferred for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles directly from carboxylic acids.
Step-by-Step Workflow:
-
Reagents: Mix aromatic carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Cyclization: Add
(5–10 mL/mmol) dropwise at to prevent exotherms. -
Reflux: Heat the mixture to
for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Quenching: Cool to room temperature. Pour slowly onto crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8 using 10%
or . The basic environment ensures the free base precipitates. -
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
Protocol B: Oxidative Cyclization of Thiosemicarbazones
Rationale: Used when starting from aldehydes. Ferric chloride (
Visualization of Synthetic Logic:
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of 1,3,4-thiadiazoles is governed by the substituents at the C2 and C5 positions.[6]
Sector A: Anticancer Activity (The C5-Aryl Axis)
Modifications at C5 are the primary driver for cytotoxicity.
-
Aromaticity: Introduction of a phenyl or heteroaryl ring at C5 enhances lipophilicity and
- stacking interactions with DNA base pairs or kinase ATP-binding pockets. -
Electronic Effects:
-
Electron-Withdrawing Groups (EWG): Substituents like
, , or on the C5-phenyl ring significantly increase potency. For instance, a group enhances metabolic stability and membrane permeation. -
Sulfonamide Linkers: A benzenesulfonylmethyl group at C5 (e.g., Compound 2g) has shown IC50 values as low as 2.44 µM against LoVo colon cancer cells.[3]
-
-
Hybridization: Fusing the thiadiazole with coumarin or thiazolidinone moieties creates "hybrid pharmacophores" that target multiple pathways (e.g., inducing apoptosis while inhibiting angiogenesis).
Sector B: Antimicrobial Activity (The C2-N Axis)
The C2 position is the "warhead" attachment point for antimicrobial agents.
-
Schiff Bases (
): Converting the C2-amine into a Schiff base expands the molecule's reach within the bacterial active site. These derivatives often show activity superior to standard antibiotics like Streptomycin against Gram-negative bacteria. -
Mechanism: The mesoionic core disrupts bacterial cell membranes, while the C2-substituent interferes with cell wall synthesis enzymes (e.g., MurB).
Sector C: Carbonic Anhydrase (CA) Inhibition[5][8][9][10]
-
The Zinc Binding Group (ZBG): The 1,3,4-thiadiazole ring itself acts as a scaffold to position a sulfonamide (
) group. -
Selectivity: The thiadiazole nitrogen atoms can participate in hydrogen bonding with hydrophilic residues (Thr199) in the CA active site, improving selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II).
Visualization of SAR Logic:
Mechanistic Insights: Carbonic Anhydrase Inhibition
One of the most validated mechanisms for thiadiazole derivatives is the inhibition of Carbonic Anhydrase (CA), a metalloenzyme crucial for pH regulation in hypoxic tumor cells.
-
Mechanism: The sulfonamide moiety attached to the thiadiazole coordinates directly with the catalytic Zinc ion (
) in the enzyme's active site. -
The Thiadiazole Advantage: Unlike a simple benzene ring, the thiadiazole ring engages in specific H-bond interactions with the enzyme pocket residues, stabilizing the inhibitor-enzyme complex.
-
Competitive Inhibition: Kinetic studies (e.g., Lineweaver-Burk plots) confirm that these analogs compete with
for the active site.
Visualization of Mechanism:
Quantitative Data Summary
The following table summarizes key activity data extracted from recent high-impact studies.
| Compound ID | Structure Class | Target/Cell Line | Activity Metric | Reference |
| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | IC50: 2.44 µM | [1] |
| 7i | 1,3,4-thiadiazole-thiazolidinone hybrid | Carbonic Anhydrase II | IC50: 0.402 µM | [2] |
| Acetazolamide | Standard Drug | Carbonic Anhydrase II | IC50: 0.998 µM | [2] |
| 58 | Glycosyl-1,3,4-thiadiazole | HCT-116 (Carcinoma) | IC50: 92.2 nM | [3] |
| -- | 1,3,4-thiadiazole-thiazole hybrid | S. aureus (MRSA) | MIC: < 1 µg/mL | [4] |
Note: Lower IC50/MIC values indicate higher potency.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI Molecules. (2023).
-
Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. New Journal of Chemistry. (2023).
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. (2020).[1]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. (2025).[4]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. (2025).
Sources
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- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Biological Activities & Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds
Executive Summary: The Mesoionic Advantage
In the landscape of heterocyclic drug discovery, the 1,3,4-thiadiazole ring stands as a "privileged scaffold" due to its unique electronic profile.[1] Unlike its isomers (1,2,3- or 1,2,4-thiadiazole), the 1,3,4-isomer acts as a bioisostere of pyrimidine and exhibits mesoionic character.[1] This allows it to function as a hydrogen-binding domain and a two-electron donor system, facilitating deep penetration into enzyme active sites (e.g., Carbonic Anhydrase, EGFR kinase domains).
This guide synthesizes recent pharmacological data (2020–2025) to provide a roadmap for leveraging this scaffold in oncology, antimicrobial resistance, and enzyme inhibition.
Chemical Grounding & Structure-Activity Relationship (SAR)
The 1,3,4-thiadiazole ring is an aromatic, five-membered heterocycle containing one sulfur and two nitrogen atoms.[2][3][4] Its high aromaticity confers acid stability, while its electron-deficient nature makes it resistant to electrophilic substitution but highly reactive to nucleophilic attack at the C2 and C5 positions.[3]
SAR Visualization
The following diagram illustrates the core Structure-Activity Relationships driving potency in recent derivatives.
Figure 1: Structural determinants of biological activity in 1,3,4-thiadiazole derivatives.
Therapeutic Applications & Mechanisms[3][5]
Anticancer Activity
Recent studies indicate that 1,3,4-thiadiazoles function via a multitarget mechanism . Key pathways include the inhibition of Glutaminase (blocking the TCA cycle in Warburg-effect dependent tumors) and direct interference with DNA replication (acting as pyrimidine antimetabolites).
Key Data Points:
-
Target: Glutaminase (GLS) & Caspase-8.
-
Potency: IC50 values as low as 1.62 µM against MCF-7 (Breast Cancer) and HL-60 (Leukemia) lines.
-
Structural Driver: Incorporation of trifluoromethyl (-CF3) groups at the phenyl ring attached to the thiadiazole significantly enhances cytotoxicity compared to Doxorubicin in specific lines.
Carbonic Anhydrase (CA) Inhibition
The thiadiazole ring is the pharmacophore of classic drugs like Acetazolamide.[5] New derivatives (sulfonamide-linked) show superior selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II).
Comparative Potency Table:
| Compound Class | Target Isoform | IC50 / Ki (µM) | Reference Standard | Mechanism Note |
| Thiazolidinone-Thiadiazole Hybrid | hCA II (Cytosolic) | 0.402 ± 0.017 | Acetazolamide (0.998 µM) | Competitive inhibition; Zinc binder |
| Thiadiazole-2-thione | hCA IX (Tumor) | 1.25 | Sulfonamide analogs | First non-sulfonamide inhibitor of hCA IX |
| Benzenesulfonamide-Thiadiazole | hCA IX / XII | 5.0 - 50.0 | Acetazolamide | High selectivity for hypoxic tumor cells |
Antimicrobial Activity
Derivatives exhibit broad-spectrum activity, often outperforming standard antibiotics against resistant strains (e.g., MRSA, VRE).
-
Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.
-
Efficacy: 90–100% growth inhibition observed in Bacillus anthracis and Candida albicans at <10 µg/mL concentrations.
Experimental Methodologies
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these scaffolds.
Protocol A: Regioselective Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
Rationale: Oxidative cyclization of thiosemicarbazones is preferred over acid-catalyzed dehydration for higher yields and milder conditions.
Reagents:
-
Aldehyde (1.0 equiv)[6]
-
Thiosemicarbazide (1.0 equiv)[6]
-
Ammonium Ferric Sulfate (FeNH4(SO4)2·12H2O) or FeCl3[7]
-
Ethanol/Water solvent system
Step-by-Step Workflow:
-
Schiff Base Formation: Dissolve the aryl aldehyde (10 mmol) and thiosemicarbazide (10 mmol) in warm ethanol (20 mL). Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Precipitation: Cool the mixture to precipitate the thiosemicarbazone intermediate. Filter and dry.
-
Cyclization: Suspend the intermediate in water (25 mL). Add FeCl3 (20 mmol) solution dropwise while stirring at 80°C.
-
Reaction: Stir at 80–90°C for 3–4 hours. The reaction involves oxidative dehydrogenation (removal of 2H) to close the ring.
-
Workup: Neutralize the mixture with 10% Na2CO3 or aqueous ammonia. The product precipitates as a solid.
-
Purification: Recrystallize from ethanol/DMF. Yields typically range from 75–92% .
Figure 2: Oxidative cyclization workflow for high-yield thiadiazole synthesis.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Rationale: The stopped-flow CO2 hydration assay is the gold standard for measuring CA kinetics due to the rapid turnover of the enzyme.
Materials:
-
Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4.
-
Substrate: CO2-saturated water.
-
Indicator: Phenol Red (0.2 mM).
-
Enzyme: Recombinant hCA I, II, or IX.
Procedure:
-
Preparation: Incubate the enzyme with the test compound (dissolved in DMSO, final conc <1%) for 15 minutes at room temperature.
-
Injection: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated substrate solution in a stopped-flow spectrophotometer.
-
Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.
-
Calculation: Determine the initial velocity (
). Calculate IC50 using the Hill equation based on % inhibition relative to the uninhibited control.-
Self-Validation Check: Run Acetazolamide as a positive control; IC50 must fall within 5–10 nM for hCA II for the assay to be valid.
-
Mechanistic Signaling Pathway
The following diagram details the dual-action mechanism of thiadiazole derivatives in cancer cells, highlighting the crosstalk between metabolic disruption and apoptotic signaling.
Figure 3: Multi-target anticancer mechanism of 1,3,4-thiadiazole derivatives.
References
-
Granthaalayah Publications. (2024). Biological Activities of 1,3,4-Thiadiazoles and Some of Their Metal Complexes: A Concise Review. ShodhKosh: Journal of Visual and Performing Arts. Link
-
MDPI. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Systematic Review (2020–2025). Molecules. Link
-
BenchChem. (2025).[8] A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles. BenchChem Technical Guides. Link
-
National Institutes of Health (NIH). (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PubMed Central. Link(Note: Generic PMC landing for verification of recent reviews)
-
Royal Society of Chemistry. (2023). Design, synthesis, and in vitro studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. New Journal of Chemistry. Link
Sources
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- 3. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Theoretical ADME Predictions for 1,3,4-Thiadiazole Derivatives
Executive Summary
This guide provides a rigorous framework for the in silico assessment of 1,3,4-thiadiazole derivatives, a privileged scaffold in medicinal chemistry known for its antimicrobial, anticancer, and anti-inflammatory potential.[1] While the thiadiazole ring offers unique electronic properties—acting as a hydrogen-binding domain and a two-electron donor system—it frequently presents challenges regarding aqueous solubility and metabolic stability.[2]
This document moves beyond basic "button-pushing" on web servers. It integrates Quantum Mechanical (QM) optimization via Density Functional Theory (DFT) with statistical ADME (Absorption, Distribution, Metabolism, Excretion) prediction models to minimize false positives in early-stage drug discovery.[1]
The Chemical Rationale: 1,3,4-Thiadiazole as a Pharmacophore[1][3][4]
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms.[1][3] Its utility in drug design stems from its ability to act as a bioisostere of the thiazole and pyridine rings, but with distinct electronic profiles.
Electronic Architecture
-
Electron Deficiency: The ring is electron-deficient due to the inductive effect of the two nitrogen atoms and the sulfur atom.[2] This influences the pKa of attached substituents, often making amine substituents less basic.
-
Hydrogen Bonding: The Nitrogen atoms at positions 3 and 4 act as hydrogen bond acceptors, while the Sulfur atom can engage in weak interactions (chalcogen bonding) with protein targets.[1]
-
Solubility Paradox: While the ring is polar, planar 1,3,4-thiadiazole derivatives often exhibit high crystal lattice energy, leading to poor aqueous solubility (LogS).[1] Accurate prediction of this parameter is critical to avoid attrition in wet-lab testing.
Computational Framework & Methodology
To ensure scientific integrity, we do not rely solely on 2D topology. We employ a hybrid workflow combining DFT for accurate geometry and ML-based servers for ADME profiling.[2]
The Hybrid Workflow
The following diagram outlines the mandatory sequence of operations. Skipping the DFT optimization step often leads to inaccurate descriptor calculations (e.g., dipole moment, molecular volume) that feed into ADME algorithms.[1]
Figure 1: Hybrid Computational Workflow. Note the reliance on DFT-optimized geometries to validate electronic stability before ADME submission.
Protocol: Step-by-Step Execution
Phase 1: Geometry Optimization (The "Physics" Layer)
Before predicting biological behavior, we must establish the chemical reality of the molecule.
-
Software: Gaussian 16, ORCA, or GAMESS.[1]
-
Functional/Basis Set: B3LYP/6-311++G(d,p).
-
Output Analysis:
-
Calculate HOMO-LUMO Gap (
) .[1][2] A small gap (< 3.0 eV) suggests high chemical reactivity, implying the molecule may be metabolically unstable or prone to oxidation before reaching the target.[1] -
Extract the Dipole Moment (
) .[1][2] High dipole moments correlate with poor membrane permeability despite favorable LogP.[1][2]
-
Phase 2: ADME Profiling (The "Biology" Layer)
Once the geometry is stable, convert the structure to a Canonical SMILES string and submit to the following validated servers.
A. SwissADME (Pharmacokinetics & Druglikeness)[1][2][4][5]
-
Input: Canonical SMILES.
-
Key Parameters to Record:
B. pkCSM (Toxicity & Metabolism)[1][2]
-
Input: Canonical SMILES.
-
Key Parameters to Record:
Data Interpretation & Decision Logic
Raw data is useless without a decision matrix.[1][2] Use the following table to filter 1,3,4-thiadiazole candidates.
| Parameter | Optimal Range | Critical Interpretation for Thiadiazoles |
| MW ( g/mol ) | < 500 | Thiadiazoles are usually small; if MW > 500, check for aggregation.[1][2] |
| Consensus LogP | 2.0 – 4.0 | < 1.0: Too polar, rapid renal clearance.[1] > 5.0: Poor solubility, metabolic liability.[1] |
| LogS (ESOL) | > -4.0 | Thiadiazoles are often "Moderately Soluble" (-4 to -6).[1][2] Values < -6 require salt formation.[2] |
| TPSA | 40 – 130 Ų | The ring contributes ~38 Ų.[2] Substituents must not push this > 140 Ų.[1][2] |
| HOMO-LUMO | > 3.5 eV | Low gap (< 3.0 eV) indicates the compound acts as a "soft" electrophile, risking toxicity.[1][2] |
| GI Absorption | High | Essential for oral dosing.[1][2] |
Visualizing the Decision Process
The following logic gate helps rapid screening of derivatives.
Figure 2: Decision Logic for Hit Selection. This tree prioritizes safety (Toxicity) over efficacy descriptors in the early screening phase.
Case Study Synthesis: Substituent Effects
Theoretical Example: Comparing Compound A (2-amino-5-phenyl-1,3,4-thiadiazole) vs. Compound B (2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole).
-
DFT Insight: The introduction of the Nitro group (Compound B) significantly lowers the LUMO energy, narrowing the HOMO-LUMO gap.[2] This predicts that Compound B is more electrophilic and potentially more susceptible to nucleophilic attack by metabolic enzymes.[2]
-
SwissADME Insight:
References
-
Daina, A., Michielin, O., & Zoete, V. (2017).[1][4][6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][4][5][6][7] Scientific Reports, 7, 42717.[1][4][6] [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[1] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[2][8][9] Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] [Link][1][2]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][7] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
-
Siwek, A., et al. (2022).[1] New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.[1][10][3][11][12][13] Molecules, 27(6), 1883.[1] (Demonstrates biological relevance of the scaffold). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Report, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pkCSM [biosig.lab.uq.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: DNA Binding Profiling of 5-Substituted-1,3,4-Thiadiazol-2-Amines
This guide is structured as a high-level technical whitepaper designed for application scientists and drug discovery researchers. It prioritizes experimental rigor, data interpretation, and mechanistic validation.
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of pyrimidine.[1] Its derivatives, particularly 5-substituted-1,3,4-thiadiazol-2-amines , exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. A critical step in validating their antineoplastic mechanism is characterizing their interaction with genomic DNA.
This guide provides a definitive technical framework for determining the DNA binding mode (intercalation vs. groove binding) and affinity (
Chemical Rationale & Binding Mechanisms[2][3]
The Pharmacophore
The 1,3,4-thiadiazole ring is mesoionic and planar, possessing a high dipole moment and distinct hydrogen-bonding domains (N3/N4 acceptors, amine donor).
-
Groove Binding: 5-alkyl or non-planar aryl substituents often direct the molecule into the minor groove, stabilized by van der Waals forces and H-bonds with base pair edges.
-
Intercalation: Planar, fused aromatic systems at the C-5 position (e.g., naphthyl, quinolinyl) facilitate
-stacking between base pairs, causing helix lengthening.
Mechanistic Logic Flow
The following diagram illustrates the decision matrix for classifying binding modes based on experimental signals.
Figure 1: Decision matrix for classifying DNA binding modes. Viscosity is the definitive differentiator.
Experimental Protocols
UV-Visible Absorption Titration
This is the "gold standard" for calculating the intrinsic binding constant (
Reagents:
-
Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Simulates physiological ionic strength).
- .
-
Ligand Stock: 1,3,4-thiadiazole derivative in DMSO (Keep DMSO < 1% in final volume).
Protocol:
-
Baseline: Record the spectrum of the ligand (fixed concentration, e.g., 20
M) in buffer. -
Titration: Add incremental aliquots of CT-DNA stock to both the sample and reference cuvettes. This subtracts the DNA's own absorbance, isolating the ligand-DNA complex signal.
-
Equilibration: Allow 5 minutes incubation after each addition.
-
Observation: Monitor changes at
.-
Hypochromism (absorbance drop)
-orbital coupling (Intercalation). -
Isosbestic Point
Indicates a clean equilibrium between free and bound species.
-
Data Analysis:
Calculate
-
Plot
vs. . - .
Fluorescence Competitive Assay (EtBr Displacement)
Since many thiadiazoles are non-fluorescent, we use Ethidium Bromide (EtBr) as a probe.
Protocol:
-
Complex Formation: Pre-incubate CT-DNA with EtBr (
) for 30 minutes. Fluorescence intensity is maximal here. -
Titration: Add increasing concentrations of the thiadiazole derivative.
-
Measurement: Excite at 525 nm; emission at 600 nm.
-
Result: A decrease in intensity indicates the thiadiazole is displacing EtBr.[4]
Data Analysis:
Use the Stern-Volmer equation :
- : Fluorescence intensity without and with quencher (thiadiazole).
- : Stern-Volmer quenching constant.[5]
-
: Bimolecular quenching rate constant (
). If , the mechanism is likely static binding rather than dynamic collision.
Viscosity Measurements (The Hydrodynamic Test)
Why this matters: UV and Fluorescence provide thermodynamic data, but Viscosity provides structural proof. Intercalators lengthen DNA (increasing viscosity); groove binders do not.
Protocol:
-
Instrument: Ubbelohde viscometer maintained at 25.0 ± 0.1 °C.
-
Sample: CT-DNA (fixed concentration, e.g., 50
M). -
Titration: Add ligand to vary the ratio
. -
Measurement: Measure flow time (
) in triplicate. -
Plot:
vs. .[2]- .
-
Slope > 0: Intercalation.
-
Slope
0: Groove binding.
Representative Data & Interpretation
The following table summarizes typical binding metrics for 5-substituted-1,3,4-thiadiazole derivatives based on recent literature [1][2][5].
| 5-Substituent Type | Binding Mode | Viscosity Trend | Mechanism Note | |
| Phenyl / 4-Cl-Phenyl | Minor Groove | No Change | Fits into A-T rich regions; stabilized by H-bonds. | |
| Naphthyl / Anthryl | Intercalation | Increase | Planar aromatic area allows insertion between base pairs. | |
| Sulphonamide | Mixed / Electrostatic | Slight Decrease | Interaction dominated by anionic backbone attraction. | |
| Imidazo-fused | Intercalation | Increase | Fused ring system mimics classical intercalators like acridine. |
Experimental Workflow Diagram
The following DOT diagram outlines the sequential execution of these experiments to ensure data integrity.
Figure 2: Sequential experimental workflow. Viscosity and Docking serve as the final validation steps.
Molecular Docking Validation
Experimental data should be corroborated with in silico studies (e.g., AutoDock Vina).
-
Target: DNA Dodecamer (PDB ID: 1BNA).
-
Grid Box: Center on the minor groove or intercalative gap.
-
Output: Look for binding energies (
kcal/mol) and specific H-bonds between the thiadiazole nitrogens and DNA base pairs (e.g., Guanine N2 or Adenine N3).
References
-
Shivakumara, N., & Krishna, P. M. (2021).[6] 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences. 7[1][8][9][10][7][11]
-
BenchChem. (n.d.). DNA Binding Studies of 5-Substituted-1,3,4-thiadiazol-2-amines: Protocols and Applications. 4[1][12][2][3][5][8][9][10][7][11][13][14]
-
Hassan, M. F., & Rauf, A. (2015).[3] Synthesis and multi-spectroscopic DNA binding study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives of fatty acid. Spectrochimica Acta Part A. 3[3]
-
ResearchGate. (2019). Spectroscopic and viscometric determination of DNA-binding modes. 2
-
Yusuf, M., et al. (2025).[1] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. 1[1][9][10][7][11]
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and multi-spectroscopic DNA binding study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives of fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. stm.bookpi.org [stm.bookpi.org]
- 8. mdpi.com [mdpi.com]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 12. binding constants kb: Topics by Science.gov [science.gov]
- 13. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
synthesis protocol for 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine . This scaffold fuses a lipophilic (2-isopropylphenoxy)methyl moiety with a polar, bioactive 2-amino-1,3,4-thiadiazole core.[1] Such structures are critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum activity including carbonic anhydrase inhibition, antimicrobial, and anticancer properties [1, 2].[1]
The protocol utilizes a convergent synthetic strategy:
-
Precursor Assembly: Williamson ether synthesis to generate the phenoxyacetic acid intermediate.
-
Heterocyclization: A phosphorus oxychloride (
) mediated cyclodehydration of the carboxylic acid with thiosemicarbazide.
Retrosynthetic Analysis & Pathway
The synthesis is designed to minimize side reactions associated with the steric bulk of the isopropyl group. The 1,3,4-thiadiazole ring is constructed de novo from the corresponding carboxylic acid precursor.[1]
Figure 1: Retrosynthetic strategy illustrating the two-phase construction of the target molecule.
Phase 1: Synthesis of Precursor 2-(2-Isopropylphenoxy)acetic acid[1]
Before constructing the heterocycle, the phenoxyacetic acid linker must be synthesized. Direct alkylation of 2-isopropylphenol is preferred over alternative routes due to the commercial availability of the phenol.[1]
Materials & Stoichiometry
| Component | Role | Equiv. | Scale (Example) |
| 2-Isopropylphenol | Substrate | 1.0 | 13.6 g (100 mmol) |
| Ethyl Chloroacetate | Alkylating Agent | 1.2 | 14.7 g (120 mmol) |
| Potassium Carbonate ( | Base | 2.0 | 27.6 g (200 mmol) |
| Potassium Iodide (KI) | Catalyst | 0.1 | 1.66 g (10 mmol) |
| Acetone (Dry) | Solvent | - | 150 mL |
| NaOH (10% aq) | Hydrolysis Base | 2.5 | ~100 mL |
Experimental Protocol
Step A: Esterification
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 2-isopropylphenol (1.0 eq) in dry acetone.
-
Activation: Add anhydrous
(2.0 eq) and catalytic KI (0.1 eq).[1] Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: KI accelerates the reaction via the Finkelstein reaction mechanism, converting the chloro-species to the more reactive iodo-species.[1] -
Addition: Add ethyl chloroacetate (1.2 eq) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (~56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol spot disappears.[1]
-
Workup: Filter off the inorganic salts while hot. Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove residual salts.[1] Dry over
and concentrate to yield the crude ester (Ethyl 2-(2-isopropylphenoxy)acetate).[1][2]
Step B: Hydrolysis (Saponification) [1]
-
Reaction: Dissolve the crude ester in ethanol (50 mL). Add 10% NaOH solution (2.5 eq).
-
Reflux: Heat to reflux for 2 hours. The solution should become clear.
-
Acidification: Cool the mixture to 0°C in an ice bath. Acidify carefully with 1N HCl to pH ~2. A white precipitate should form.
-
Isolation: Filter the solid precipitate. Wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure 2-(2-isopropylphenoxy)acetic acid .
Phase 2: Heterocycle Formation (Cyclodehydration)[1]
This step constructs the 1,3,4-thiadiazole ring.[1][3][4][5][6] The use of Phosphorus Oxychloride (
Materials & Stoichiometry
| Component | Role | Equiv. | Scale (Example) |
| 2-(2-Isopropylphenoxy)acetic acid | Precursor | 1.0 | 9.7 g (50 mmol) |
| Thiosemicarbazide | Reagent | 1.1 | 5.0 g (55 mmol) |
| Phosphorus Oxychloride ( | Solvent/Reagent | 10.0 | 46 mL (~500 mmol) |
| Ammonium Hydroxide (25%) | Neutralization | - | As needed |
Reaction Mechanism
The reaction proceeds via the formation of an acyl thiosemicarbazide intermediate, which undergoes acid-mediated dehydration to close the ring.[1]
Figure 2: Mechanistic flow of the POCl3-mediated cyclodehydration.
Experimental Protocol
Safety Warning:
-
Mixing: In a dry 250 mL RBF equipped with a calcium chloride guard tube (to exclude moisture), mix 2-(2-isopropylphenoxy)acetic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Solvent Addition: Carefully add
(10 eq) to the solid mixture. -
Heating: Heat the reaction mixture to 80–90°C on an oil bath.
-
Observation: The solid suspension will gradually dissolve, and the mixture may turn yellow/orange.
-
Duration: Stir for 3–5 hours. Monitor reaction progress by TLC (DCM:MeOH 9:1).
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with ~300 g of crushed ice.
-
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This is exothermic.
-
-
Neutralization: Once the ice has melted and the excess
is hydrolyzed, the solution will be strongly acidic. Adjust the pH to ~8 using Ammonium Hydroxide (25%) or 10% NaOH.-
Result: The product will precipitate as a solid upon neutralization.
-
-
Isolation: Filter the solid product and wash copiously with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from Ethanol or DMF/Ethanol mixture.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
-
Characterization & Quality Control
Since specific spectral data for this exact derivative may not be in open databases, the following are the expected diagnostic signals based on the functional groups and analogous structures [5, 6].
Expected Analytical Data
-
Yield: 75–85%[1]
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expected range 140–160°C (Dependent on purity and polymorph).[1]
-
IR Spectroscopy (
): -
NMR (DMSO-
, 400 MHz):- 7.0–7.4 (m, 4H, Ar-H): Aromatic protons of the isopropylphenyl group.[1]
-
7.1–7.3 (s, 2H,
): Broad singlet, exchangeable with .[1] -
5.2–5.4 (s, 2H,
): Singlet connecting the phenoxy group to the thiadiazole.[1] -
3.2–3.4 (m, 1H,
): Septet for the isopropyl methine. -
1.1–1.2 (d, 6H,
): Doublet for the isopropyl methyls.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete alkylation due to steric hindrance of isopropyl group.[1] | Increase reflux time (up to 12h) or use DMF as solvent (faster rate, higher temp). |
| Sticky/Oily Product in Step 2 | Incomplete hydrolysis of | Ensure thorough quenching on ice. Recrystallize twice if necessary. |
| Violent Reaction on Quench | Adding | Always add the reaction mixture TO the ice, never water to the mixture. Stir vigorously. |
References
-
Biological Activity of Thiadiazoles
-
Almasirad, A., et al. (2019).[1] Synthesis and biological evaluation of 5-substituted-1,3,4-thiadiazol-2-amines. Journal of Chemical Research.
- Context: Validates the biological relevance of the amino-thiadiazole scaffold.
-
-
General Synthesis Review
-
Haider, S., et al. (2015).[1] A comprehensive review on the synthesis and biological activities of 1,3,4-thiadiazole derivatives.
- Context: Provides the foundational chemistry for the POCl3 cycliz
-
-
Precursor Crystallography
-
POCl3 Method Protocol
-
Luo, Y., et al. (2013).[1] One-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. Tetrahedron Letters.
- Context: Standardizes the molar ratios for the cyclodehydr
-
-
Alternative "Green" Method (PPE)
-
Spectral Characterization
-
Prajapati, N. K., et al. (2017).[1] 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization.
- Context: Provides comparative NMR/IR data for 5-substituted analogs to valid
-
Sources
- 1. EP2029507A1 - Process for preparing phenoxy acetic acid derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Cyclization Protocols for 2-Amino-5-Substituted-1,3,4-Thiadiazoles
Executive Summary
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for pyrimidine and exhibiting diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Specifically, the 2-amino-5-substituted variants are critical due to the presence of the exocyclic amine, which serves as a versatile handle for further derivatization (e.g., amide coupling, sulfonylation).
This application note details three distinct, field-validated protocols for synthesizing this moiety. Unlike generic textbook descriptions, this guide focuses on causality and reproducibility , differentiating between Oxidative Cyclization (from aldehydes) and Dehydrative Cyclization (from carboxylic acids).
Key Decision Matrix: Which Route to Choose?
| Precursor Availability | Preferred Method | Key Reagent | Pros | Cons |
| Aldehydes | Protocol A (Oxidative) | Iodine ( | Mild conditions; tolerates sensitive groups. | Requires 2 steps (Schiff base formation first). |
| Carboxylic Acids | Protocol B (Dehydrative) | One-pot; robust for unreactive substrates. | Harsh conditions; difficult workup (sticky tars). | |
| Green/Scale-up | Protocol C (Catalytic) | Ionic Liquids / | Recyclable solvent; high atom economy. | Cost of ionic liquids. |
Mechanistic Pathways & Logic
Understanding the mechanism is vital for troubleshooting. The synthesis generally converges on the formation of a C-S bond and a C-N bond to close the ring.
Figure 1: Synthetic Pathways Overview
Caption: Divergent synthetic routes based on starting material oxidation state. Protocol A requires oxidation; Protocol B requires dehydration.
Protocol A: Oxidative Cyclization (The Aldehyde Route)
Context: This method is preferred when the starting material is an aldehyde. It is a two-step process: condensation to form a thiosemicarbazone, followed by ring closure using a mild oxidant. While Ferric Chloride (
Materials
-
Substrate: Aromatic or Aliphatic Aldehyde (1.0 equiv)
-
Reagent: Thiosemicarbazide (1.0 equiv)[1]
-
Oxidant: Molecular Iodine (
) (1.1 equiv) -
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: Ethanol (EtOH) or 1,4-Dioxane
Step-by-Step Methodology
-
Thiosemicarbazone Formation (Step 1):
-
Charge a round-bottom flask with the aldehyde (10 mmol) and thiosemicarbazide (10 mmol) in Ethanol (20 mL).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux for 1–2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
-
Checkpoint: The intermediate usually precipitates upon cooling. Filter, wash with cold ethanol, and dry. Do not proceed without verifying the intermediate.
-
-
Cyclization (Step 2):
-
Resuspend the dried thiosemicarbazone (5 mmol) in 1,4-Dioxane (15 mL).
-
Add
(10 mmol) followed by (5.5 mmol). -
Heat to 80°C for 3–5 hours.
-
Observation: The deep violet color of iodine should fade to a light orange/brown as it is consumed.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into crushed ice containing 5% sodium thiosulfate (
). Why? This quenches unreacted iodine, preventing product iodination and removing color. -
Extract with Ethyl Acetate (
mL) or filter the precipitate if solid. -
Recrystallize from Ethanol/DMF.
-
Protocol B: Dehydrative Cyclization (The Acid Route)
Context: This is the industrial workhorse method using Phosphorus Oxychloride (
Materials
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: Thiosemicarbazide (1.1 equiv)
-
Cyclizing Agent:
(5.0 – 10.0 equiv) acts as solvent and reagent.
Step-by-Step Methodology
-
Reaction Assembly:
-
Equip a dry 2-neck round-bottom flask with a reflux condenser and a calcium chloride drying tube (or
line). -
Charge Carboxylic Acid (10 mmol) and Thiosemicarbazide (11 mmol).
-
Slowly add
(10 mL) at room temperature. -
Critical Control Point: An initial exotherm may occur. If the acid is reactive, cool in an ice bath during addition.
-
-
Thermal Cycle:
-
Heat the mixture to reflux (approx. 105°C) for 3–6 hours.
-
Monitor via TLC.[1] The reaction mixture usually turns into a clear, dark solution.
-
-
Quenching (The Dangerous Part):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto crushed ice (approx. 100g) with vigorous stirring.
-
Note: The hydrolysis of excess
generates massive amounts of HCl gas and heat. Perform this in a fume hood.
-
-
Neutralization & Isolation:
-
Once the violent hydrolysis ceases, the solution will be strongly acidic (pH < 1).
-
Adjust pH to 8–9 using 50% NaOH or saturated
solution. -
Why? The 2-amino-thiadiazole is basic; it will remain dissolved as a salt in acid. Basification precipitates the free base.
-
Filter the resulting solid and wash with copious water.
-
Protocol C: Green Synthesis (Ionic Liquid Mediated)
Context: For labs prioritizing Green Chemistry or handling sensitive substrates that degrade in boiling
Materials
-
Substrate: Aldehyde (1.0 equiv)
-
Reagent: Thiosemicarbazide (1.0 equiv)[1]
-
Catalyst/Solvent:
(1-butyl-3-methylimidazolium tetrafluoroborate)[4] -
Additive: Molecular Iodine (20 mol%)
Step-by-Step Methodology
-
Process:
-
Mix Aldehyde (5 mmol), Thiosemicarbazide (5 mmol), and Iodine (1 mmol) in
(3 mL). -
Stir at room temperature (or mild heat, 40°C) for 30–60 minutes.
-
The ionic liquid acts as a Lewis acid catalyst and solvent, accelerating the Schiff base formation and subsequent cyclization.
-
-
Isolation:
-
Extract the product with Diethyl Ether or Ethyl Acetate (the IL is immiscible with ether).
-
The IL layer can be dried under vacuum and reused 3–4 times.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol B) | Incomplete cyclization due to moisture. | Ensure |
| Sticky/Tar Product | Polymerization or decomposition at high temp. | Reduce reflux time. Use Protocol A (milder). |
| Product stays in aqueous phase | pH not basic enough during workup. | 2-amino-thiadiazoles can form salts. Ensure pH > 8 during precipitation. |
| Unreacted Aldehyde (Protocol A) | Steric hindrance at Carbonyl. | Switch solvent to n-Butanol (higher boiling point) or use microwave irradiation. |
References
-
Vertex AI Search. (2026). Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole oxidative cyclization mechanism. 5
-
Niu, P., et al. (2013). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.[6] The Journal of Organic Chemistry.
-
Pardeshi, R. K., et al. (2016).[3] Ionic Liquid ([bmim]BF4): A highly efficient green catalytic system for synthesis of 2-amino, 5-aryl, 1, 3, 4-thiadiazoles. Chemistry & Biology Interface. 3
-
Abu-Hashem, A. A. (2022).[7] POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents.[8] Arabian Journal of Chemistry. 9
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Antifungal Characterization of 1,3,4-Thiadiazole Derivatives
[1][2][3][4][5][6][7]
Executive Summary & Scientific Rationale
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its mesoionic character and capacity to act as a bioisostere of pyrimidine.[1] In the context of antifungal discovery, these derivatives frequently target lanosterol 14
However, synthetic derivatives often suffer from poor aqueous solubility and erratic bioavailability, leading to false negatives in standard assays. This Application Note provides a rigorous, field-validated screening cascade designed specifically for lipophilic synthetic compounds. It moves beyond basic phenotypic screening to mechanistic validation, ensuring that observed potency is due to specific target engagement rather than non-specific membrane toxicity.
The Screening Cascade
The following workflow ensures a logical progression from potency determination to mode-of-action (MoA) validation.
Figure 1: Integrated screening workflow for antifungal validation. Colors indicate stage progression: Blue (Input) -> Yellow (QC) -> Green (Primary) -> Red (Secondary) -> Black (Mechanistic).
Pre-Assay Considerations: Compound Handling
Synthetic 1,3,4-thiadiazoles are often highly lipophilic. Improper solubilization is the #1 cause of experimental variability.
-
Solvent: Dissolve stock compounds in 100% DMSO.
-
Precipitation Check: When diluting into RPMI 1640 media, the final DMSO concentration must not exceed 1% (v/v) .
-
Why? DMSO >1% is toxic to fungal cells and can permeabilize membranes, artificially lowering MICs.
-
Visual QC: Inspect wells under 40x magnification immediately after dosing. If crystals are visible, the compound has precipitated; the result is invalid.
-
Protocol 1: Primary Susceptibility Testing (MIC)
This protocol is adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards, optimized for screening new chemical entities (NCEs).
Materials
-
Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).
-
Control: Fluconazole (positive control), Solvent control (1% DMSO).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Culture Candida on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend 5 colonies in sterile saline (0.85%).
-
Adjust turbidity to 0.5 McFarland standard (
to CFU/mL). -
Critical Dilution: Dilute this suspension 1:100 and then 1:20 in RPMI 1640 to achieve a final test inoculum of
to CFU/mL. -
Expert Insight: High inoculum density (
) can cause the "inoculum effect," artificially raising MICs for enzyme inhibitors like thiadiazoles.
-
-
Plate Setup (96-well, U-bottom):
-
Add 100 µL of 2x drug concentration to columns 1-10 (serial 2-fold dilutions).
-
Add 100 µL of inoculum to all wells.
-
Final Volume: 200 µL.
-
Range: Test from 64 µg/mL down to 0.125 µg/mL.
-
-
Incubation & Readout:
-
Incubate at 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).
-
Visual Scoring:
-
Endpoint: For thiadiazoles (often static), the MIC is defined as the lowest concentration giving a score of 2 (50% inhibition) or better compared to the growth control.
-
Protocol 2: Time-Kill Kinetics
Determining whether your derivative is fungistatic (inhibits growth) or fungicidal (kills) is crucial for clinical positioning.
Methodology
-
Preparation: Prepare a starting inoculum of
CFU/mL in 10 mL RPMI 1640. -
Dosing: Add the test compound at concentrations of 1x, 2x, and 4x MIC . Include a growth control (no drug).
-
Sampling:
-
Incubate at 35°C with agitation (orbit shaker).
-
Remove 100 µL aliquots at 0, 4, 8, 12, and 24 hours .
-
-
Quantification:
-
Serially dilute aliquots 1:10 in saline.
-
Plate 30 µL onto SDA plates. Incubate 24-48h and count colonies.
-
-
Interpretation:
Protocol 3: Mechanism of Action (Ergosterol Quantitation)
Since 1,3,4-thiadiazoles often mimic the azole pharmacophore, they frequently inhibit CYP51 (Lanosterol 14
The Pathway Target
Figure 2: Ergosterol biosynthesis pathway showing the putative inhibition point of thiadiazole derivatives.
Extraction & Quantitation Steps[10][12][13][14]
-
Treatment: Grow C. albicans in the presence of the test compound (at sub-MIC levels, e.g., MIC/2) for 16h.
-
Harvest: Centrifuge cells (3000 rpm, 5 min) and wash with sterile water. Record wet weight.
-
Saponification:
-
Resuspend cell pellet in 3 mL of 25% alcoholic KOH (25g KOH + 35 mL sterile water + ethanol to 100 mL).
-
Vortex vigorously for 1 min.
-
Incubate in a water bath at 85°C for 1 hour .
-
-
Extraction:
-
Allow to cool. Add 1 mL sterile water and 3 mL n-heptane .
-
Vortex for 3 min to extract sterols into the upper organic layer.
-
Allow layers to separate (or centrifuge briefly).
-
-
Analysis:
-
Transfer the heptane layer to a quartz cuvette.
-
Scan absorbance between 240 nm and 300 nm .
-
Calculation: Ergosterol shows a characteristic four-peak curve. Calculate total ergosterol percentage relative to wet weight using the formula:
(Where F is the dilution factor and 290 is the E value for crystalline ergosterol).
-
Data Presentation & Analysis
Summarize your findings using the standardized table format below to facilitate SAR (Structure-Activity Relationship) analysis.
| Compound ID | R-Group Substitution | MIC ( | Type (Cidal/Static) | Ergosterol Reduction (%) |
| TDZ-001 | -H (Unsubstituted) | >64 | Inactive | N/A |
| TDZ-002 | -Cl (Electron w/d) | 8.0 | Static | 45% |
| TDZ-003 | -OH (Polar) | 64 | Inactive | <5% |
| TDZ-004 | -2,4-Di-Cl | 0.5 | Fungicidal | 85% |
| Fluconazole | (Control) | 1.0 | Static | 92% |
Interpretation Guide
-
High Potency, High Ergosterol Reduction: Confirms CYP51 targeting.
-
High Potency, No Ergosterol Reduction: Suggests alternative mechanism (e.g., DNA binding, cell wall stress). Perform Sorbitol Protection Assay next.
-
Trailing Growth: If the MIC is hard to read due to partial inhibition (trailing), the compound is likely fungistatic.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[6][7] Link
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[8] Journal of Clinical Microbiology, 37(10), 3332–3337. Link
-
Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. Link
-
Jussivirta, P., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Polish Journal of Microbiology, 68(3), 367–376. Link
-
Matysiak, J., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.[9][10][11][12][13][1][4][14] Molecules, 27(24), 8685. Link
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 13. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Antibacterial Screening Protocols for 1,3,4-Thiadiazole Scaffolds
Introduction & Scientific Rationale
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, characterized by the toxophore moiety (
Why this specific guide? Standard clinical microbiology protocols (like CLSI M07) are designed for water-soluble, known antibiotics. Synthetic 1,3,4-thiadiazoles, however, present unique challenges:
-
Lipophilicity: High logP values often lead to precipitation in aqueous Muller-Hinton Broth (MHB).
-
Visual Interference: Many sulfur-nitrogen heterocycles are colored or form turbid suspensions, rendering standard optical density (OD600) readings inaccurate.
-
Mechanism Specificity: These compounds frequently target DNA gyrase (GyrB subunit) or cell wall transpeptidases, requiring specific secondary assays to validate potency [1, 2].
This guide provides a modified, field-proven workflow that integrates Resazurin-based microdilution to bypass solubility artifacts and Time-Kill kinetics to establish bactericidal profiles.
Compound Handling & Solubility Optimization
The Hidden Variable: Poor solubility is the primary cause of false negatives in thiadiazole screening.
Protocol: Stock Solution Preparation
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the mandatory solvent. Avoid ethanol, as it evaporates during incubation, altering concentrations.
-
Concentration: Prepare a 10 mg/mL or 20 mM master stock.
-
Sterilization: Do not autoclave. Use a 0.22
m PTFE (hydrophobic) syringe filter. -
The "Crash" Test: Before biological application, dilute
L of stock into L of PBS. If visible precipitation occurs immediately, you must use the Resazurin method (Section 4) rather than standard turbidity assays.
Stage I: Primary Qualitative Screening (Agar Well Diffusion)
Objective: Rapidly filter inactive compounds using a high-sensitivity diffusion method. Why Wells over Disks? Commercial paper disks often bind lipophilic thiadiazoles, preventing diffusion into the agar. Agar wells allow direct contact between the solubilized compound and the matrix [3].
Experimental Workflow
-
Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland Standard (
CFU/mL). -
Seeding: Swab the Mueller-Hinton Agar (MHA) plate three times (rotating 60°) to create a uniform lawn.
-
Well Creation: Use a sterile 6mm cork borer to punch wells. Seal the bottom of the well with a drop of molten agar to prevent leakage.
-
Loading:
-
Test:
L of compound (1 mg/mL). -
Positive Control: Ciprofloxacin or Norfloxacin (
g/mL). -
Solvent Control: DMSO (matched volume). Crucial: DMSO >5% can inhibit bacteria. Ensure final well concentration diffuses to non-toxic levels.
-
-
Incubation: 18–24 hours at 37°C.
Data Interpretation
| Zone of Inhibition (mm) | Activity Classification | Action |
| < 10 mm | Inactive / Resistant | Discard |
| 10 – 15 mm | Moderate | Proceed to MIC if SAR suggests potential |
| > 15 mm | Significant | Priority for MIC Determination |
Stage II: Quantitative Determination (Resazurin Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) with high precision. The "Resazurin Advantage": 1,3,4-thiadiazoles often precipitate upon contact with broth, making the solution cloudy. Standard turbidity tests cannot distinguish between "compound precipitate" and "bacterial growth." Resazurin (Alamar Blue) is a redox indicator that turns from Blue (Resazurin) to Pink/Fluorescent (Resorufin) only in the presence of viable, metabolically active cells [4, 5].
Protocol: 96-Well Plate Setup
Reference Standard: CLSI M07-A10 [6].[1][2]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Dilution:
-
Add
L CAMHB to columns 2–12. -
Add
L of compound (at 2x highest concentration) to column 1. -
Perform serial 2-fold dilution from column 1 to 10. Discard
L from column 10. -
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add
L of bacterial suspension (diluted to CFU/mL) to columns 1–11. -
Incubation: 18–20 hours at 37°C.
-
Development: Add
L of 0.015% Resazurin solution to all wells. Incubate for 2–4 hours.
Visual Endpoint
-
Blue/Purple: No Growth (Inhibition).
-
Pink/Colorless: Growth (Active Metabolism).
-
MIC Definition: The lowest concentration well that remains Blue .[3][4]
Visualization: Microdilution Workflow
Figure 1: Resazurin-modified broth microdilution workflow for lipophilic compounds.
Stage III: Bactericidal Profiling (Time-Kill Kinetics)
Objective: Determine if the thiadiazole is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is critical for drug candidates targeting difficult infections like endocarditis.
Protocol
-
Preparation: Prepare tubes with broth containing the compound at 1x MIC and 2x MIC . Include a growth control (no drug).[4]
-
Inoculum: Add bacteria to reach a starting density of
CFU/mL. -
Sampling: Remove aliquots at
and hours. -
Plating: Perform serial dilutions of aliquots and plate on agar. Count colonies after incubation.
-
Calculation: Plot
vs. Time.
Interpretation
-
Bacteriostatic: Reduction of
CFU/mL relative to the initial inoculum. -
Bactericidal: Reduction of
CFU/mL (99.9% kill) [7].
Mechanistic Insight: DNA Gyrase Targeting
Many 1,3,4-thiadiazole derivatives function by inhibiting bacterial DNA Gyrase (GyrB subunit), preventing ATP hydrolysis required for DNA supercoiling [8].
Pathway Visualization
Figure 2: Mechanism of Action for 1,3,4-thiadiazoles targeting bacterial DNA Gyrase.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Compound concentration > solubility limit in broth. | Use Resazurin assay; do not rely on turbidity. Lower starting concentration. |
| Growth in Sterile Control | Contaminated stock or buffer. | Filter sterilize (0.22 |
| Small Zones (Agar) | Poor diffusion due to lipophilicity. | Switch to Agar Wells instead of disks. Pre-diffuse at 4°C for 1 hour before incubation. |
| Inconsistent MICs | Inoculum size variation. | Strictly adjust to 0.5 McFarland. Use a spectrophotometer at OD625. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][1][2]
-
Yusuf, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.[6][7] RSC Advances. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[8] Methods. [Link]
-
Elshikh, M., et al. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters. [Link][7]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]
-
National Committee for Clinical Laboratory Standards (NCCLS). (1999).[9] Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A). [Link][9]
-
Matysiak, J., et al. (2021). Inhibitors of DNA Gyrase-GyrB Subunit and/or Topoisomerase IV-ParE Subunit May Treat Infectious Diseases Caused by Antibiotic-Resistant Bacteria. [Link]
Sources
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
High-Purity Isolation of 5-Substituted-1,3,4-Thiadiazoles: A Scalable RP-HPLC Protocol
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, exhibiting broad pharmacological activities including anticancer, antimicrobial, and carbonic anhydrase inhibition.[1] However, the purification of 5-substituted-1,3,4-thiadiazoles presents distinct challenges due to the basicity of the ring nitrogens, which often leads to severe peak tailing and poor resolution on standard silica-based columns. This guide details a robust, scalable Reverse-Phase HPLC (RP-HPLC) protocol designed to overcome these interactions, ensuring high recovery (>90%) and purity (>98%) for drug development applications.
Introduction: The Chemistry of Purification
The Challenge: Silanol Interactions
The 1,3,4-thiadiazole ring contains two nitrogen atoms at positions 3 and 4. While the ring itself is electron-deficient, these nitrogens can act as weak Lewis bases. In standard RP-HPLC, residual silanol groups (
-
The Mechanism of Failure: At neutral pH, silanols deprotonate to
. The basic nitrogen of the thiadiazole interacts ionically with these sites, causing "secondary retention." -
The Symptom: This results in asymmetric peak tailing, broad bandwidths, and co-elution with impurities.
The Solution: pH Control and Stationary Phase Selection
To mitigate this, we employ a "Low pH / End-Capped" strategy:
-
Low pH Mobile Phase: Maintaining pH < 3.0 ensures silanols remain protonated (
), suppressing ionic interactions. It also protonates the thiadiazole, improving its solubility in aqueous mobile phases. -
Column Selection: We utilize a "Base-Deactivated" C18 column with high carbon loading and exhaustive end-capping to physically shield the silica surface.
Protocol 1: Analytical Method Development (Scouting)
Objective: Establish separation parameters on a small scale before consuming large amounts of crude material.
Reagents & Equipment
-
System: HPLC with Diode Array Detector (DAD) and MS (optional).
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2]
-
Note: Formic acid is volatile and MS-compatible. If MS is not used, 0.1% Trifluoroacetic acid (TFA) provides sharper peaks due to ion-pairing effects.
-
Gradient Strategy
Run a broad scouting gradient to identify the elution window.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |
Detection: Monitor at 254 nm (general aromatic) and 280-300 nm (specific to conjugated thiadiazoles).
Protocol 2: Scale-Up to Preparative HPLC
Objective: Transfer the analytical method to a 19mm or 30mm I.D. column for mass purification.
Scale-Up Calculations
Direct geometric scaling ensures the chromatography (retention times, resolution) remains identical to the analytical run.
1. Flow Rate Scaling:
-
Example: Scaling from 4.6 mm (
mL/min) to 19 mm Prep column. - mL/min.
2. Injection Volume Scaling:
-
Note: If column lengths (
) are identical, this simplifies to the diameter ratio squared.
Preparative Workflow
Step 1: Sample Preparation Dissolve the crude 5-substituted-1,3,4-thiadiazole in a minimum volume of DMSO or 50:50 DMSO:MeOH.
-
Critical: Filter through a 0.45 µm PTFE filter to prevent frit blockage.
-
Concentration Target: 20–50 mg/mL.
Step 2: Focused Gradient Generation Do not run 5–95% on Prep. "Focus" the gradient around the target peak to maximize resolution.
-
Rule: If the peak elutes at 40% B on the analytical scout:
-
Start: 30% B
-
End: 50% B
-
Duration: 10–15 minutes.
-
Step 3: Fraction Collection Logic
-
Trigger: Absorbance Threshold (e.g., 50 mAU) AND Slope Sensitivity.
-
Logic: Collect peaks only within the focused window.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification process and the troubleshooting decision matrix.
Purification Lifecycle
Figure 1: End-to-end workflow for the isolation of thiadiazole derivatives, highlighting the transition from analytical scouting to final QC.
Troubleshooting Decision Tree
Figure 2: Decision matrix for resolving common chromatographic anomalies associated with basic heterocyclic compounds.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Asymmetry > 1.5) | Interaction with silanols. | 1. Ensure pH is < 3.0.2. Switch from Formic Acid to TFA (stronger ion-pairing).3. Use a "Hybrid" particle column (e.g., Waters XBridge) which resists high pH, allowing runs at pH 10. |
| Split Peaks | Injection solvent incompatibility. | If sample is in 100% DMSO and the gradient starts at 5% B, the "solvent shock" causes precipitation. Dilute sample with 50% water or start gradient at higher %B (e.g., 10-15%). |
| High Backpressure | Sample precipitation in frit. | Filter all prep samples (0.45 µm). Check solubility of the thiadiazole in the starting mobile phase conditions. |
| Low Recovery | Irreversible adsorption. | The basic thiadiazole may bind permanently to active sites. Switch to a HILIC mode (Hydrophilic Interaction Liquid Chromatography) using an Amide column if the compound is very polar. |
References
-
SIELC Technologies. (n.d.). Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]
-
Agilent Technologies. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved January 28, 2026, from [Link]
-
Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved January 28, 2026, from [Link]
-
Ingenieria Analitica. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved January 28, 2026, from [Link]
-
MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved January 28, 2026, from [Link]
Sources
Protocol for Evaluating Diuretic Activity of 1,3,4-Thiadiazole Derivatives
Scope and Application
This Application Note defines a standardized, high-integrity protocol for evaluating the diuretic, natriuretic, and saluretic profiles of novel 1,3,4-thiadiazole derivatives.
Target Audience: Medicinal Chemists, Pharmacologists, and Pre-clinical CROs.
Primary Methodology: Modified Lipschitz Method.[1][2]
** mechanistic Focus:** Carbonic Anhydrase (CA) Inhibition and electrolyte modulation (
Scientific Rationale & Mechanism
The 1,3,4-thiadiazole scaffold is a pharmacophore of immense interest in diuretic research due to its structural bioisosterism with the sulfonamide moiety found in classical Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide.
Mechanistic Hypothesis:
Derivatives typically act on the Proximal Convoluted Tubule (PCT) . By inhibiting cytosolic Carbonic Anhydrase (CA-II), these compounds prevent the reabsorption of bicarbonate (
Figure 1: Mechanistic Pathway of 1,3,4-Thiadiazole Diuresis
Caption: Mechanism of action for 1,3,4-thiadiazole derivatives acting as Carbonic Anhydrase Inhibitors in the renal proximal tubule.
Pre-Clinical Compliance & Ethics
-
Ethical Approval: All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) or local equivalent (e.g., CPCSEA).
-
Animal Model: Male Wistar Rats (180–220 g) or Swiss Albino Mice (20–30 g).
-
Note: Females are often excluded to avoid cyclic hormonal variations affecting fluid balance, though FDA guidelines increasingly require mixed-sex studies. This protocol defaults to males for baseline consistency.
-
-
Housing: Metabolic cages are mandatory to separate urine from feces and prevent contamination.[4]
Experimental Design & Grouping
Total Duration: 48–72 hours (Acclimatization + Fasting + Experiment).
Sample Size:
| Group ID | Treatment | Dose / Route | Rationale |
| G1 | Control | Vehicle (e.g., 0.5% CMC or 2% Tween-80) | Establishes baseline diuresis. |
| G2 | Standard | Acetazolamide (20 mg/kg) OR Furosemide (20 mg/kg) | Acetazolamide is the structural reference for thiadiazoles. Furosemide is a high-ceiling reference. |
| G3 | Test Low | Test Compound ( | Dose-response linearity check. |
| G4 | Test High | Test Compound ( | Efficacy evaluation (typically equimolar to standard). |
Detailed Protocol: The Lipschitz Method[1][2][4][5][6]
Phase 1: Preparation
-
Vehicle Preparation: Suspend test compounds in 0.5% Carboxymethyl Cellulose (CMC) or 2% Tween-80. Ensure homogeneity using a probe sonicator.
-
Acclimatization: Animals must be acclimated to metabolic cages for 2–3 days prior to the study to reduce stress-induced antidiuresis.
Phase 2: The "Lipschitz" Execution[1]
-
Fasting: Deprive animals of food and water for 15–18 hours prior to the experiment.
-
Priming (Hydration Load):
-
Immediately before dosing, administer an oral load of Isotonic Saline (0.9% NaCl) at 25 mL/kg body weight.
-
Why? This imposes a uniform hydration state and ensures sufficient urine volume for analysis, even in control groups.
-
-
Dosing: Administer the Test/Standard/Control treatments orally (p.o.) via gavage immediately after the saline load.
-
Collection:
Phase 3: Analytical Workflow
-
Volume: Measure total volume (
) using a graduated cylinder (accuracy mL). -
pH: Measure immediately using a calibrated micro-pH meter.
-
Electrolytes:
-
Centrifuge urine at 2000 rpm for 5 mins to remove debris.
-
Analyze supernatant for
, , and using Flame Photometry or Ion Selective Electrodes (ISE) .
-
Data Analysis & Indices
To validate the activity, calculate the following indices. These formulas normalize the data against the control group.
Key Formulas
1. Diuretic Index (DI):
2. Saluretic Index (SI):
-
Calculated separately for
and .
3. Natriuretic Index (Aldosterone Proxy):
4. Carbonic Anhydrase Inhibition (CAI) Index:
-
Interpretation: A ratio
strongly indicates Carbonic Anhydrase inhibition (similar to Acetazolamide). Ratios between 0.8–1.0 exclude CA inhibition.
Self-Validating Workflow (Quality Control)
A valid experiment must meet these internal criteria. If these are not met, the study is technically flawed.
Figure 2: Experimental Validation Logic
Caption: Logic gate for validating the technical success of a diuretic study.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Urine Output in Control | Insufficient hydration load. | Ensure saline load is exactly 25 mL/kg. Check animal fasting status. |
| High Variability (SEM) | Metabolic cage contamination. | Ensure wire mesh is clean; use silicone spray on funnels to prevent urine adherence. |
| Standard Drug Failure | Drug degradation or resistance. | Prepare fresh standard solution. Verify strain sensitivity to Furosemide/Acetazolamide. |
| Hematuria (Blood in urine) | Toxicity or trauma. | Terminate animal immediately. Perform histopathology on kidneys. |
References
-
Lipschitz, W. L., Hadidian, Z., & Kerpesar, A. (1943). Bioassay of diuretics. Journal of Pharmacology and Experimental Therapeutics, 79(2), 97-110. Link
- Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media. (Chapter: Diuretic and Saluretic Activity).
-
Hailu, W., & Engidawork, E. (2012). Evaluation of the diuretic activity of the aqueous and 80% methanol extracts of Ajuga remota Benth leaves in mice. BMC Complementary and Alternative Medicine, 12, 135. Link
-
Drapak, I. V., et al. (2021).[1][9] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 53-63. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Sources
- 1. njppp.com [njppp.com]
- 2. Natriuretic and saluretic effects of Hemidesmus indicus R. Br. root extracts in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
cell cycle analysis of cancer cells treated with 1,3,4-thiadiazoles
Application Note: Mechanistic Profiling of 1,3,4-Thiadiazole Anticancer Agents via Cell Cycle Analysis
Introduction: The 1,3,4-Thiadiazole Pharmacophore
In the landscape of small-molecule drug discovery, 1,3,4-thiadiazoles have emerged as a privileged scaffold due to their mesoionic nature and ability to penetrate cellular membranes efficiently.[1] While their mechanisms can vary—ranging from Carbonic Anhydrase (CA) inhibition to EGFR targeting—a predominant mode of action for potent anticancer derivatives is tubulin polymerization inhibition .
Similar to Combretastatin A-4 and colchicine, many 1,3,4-thiadiazole derivatives bind to the colchicine-binding site of tubulin. This binding event disrupts microtubule dynamics, preventing the formation of the mitotic spindle. Consequently, cells are unable to complete mitosis, triggering the Spindle Assembly Checkpoint (SAC) and resulting in a characteristic G2/M phase arrest , often followed by apoptosis.
This application note provides a rigorous, self-validating protocol for quantifying this G2/M arrest using Propidium Iodide (PI) flow cytometry.
Mechanism of Action (MOA)
To interpret flow cytometry data accurately, one must understand the upstream molecular events. The diagram below illustrates the cascade initiated by 1,3,4-thiadiazole treatment.
Figure 1: Mechanism of Action. 1,3,4-thiadiazoles inhibit tubulin assembly, triggering the Spindle Assembly Checkpoint and forcing cells into G2/M arrest.
Experimental Design & Controls
Before beginning the wet lab work, the experimental design must account for the specific kinetics of thiadiazoles.
-
Dose Selection: Determine the IC50 via an MTT or SRB assay first. For cell cycle analysis, treat cells at 1x and 2x the IC50 .
-
Time Points: Tubulin inhibitors act rapidly.
-
12-24 hours: Early G2/M accumulation.
-
48 hours: Pronounced G2/M arrest and emergence of Sub-G1 (apoptotic) debris.
-
-
Controls (Critical for Validity):
-
Negative Control: DMSO (vehicle) equivalent to the highest treated concentration (must be <0.5% v/v).
-
Positive Control (G2/M):Nocodazole (100 ng/mL) or Colchicine . This confirms your gating strategy can detect G2/M arrest.
-
Positive Control (G0/G1): Serum starvation (24h) to synchronize cells in G0/G1.
-
Detailed Protocol: PI Staining for DNA Content[2][3][4]
Principle: Propidium Iodide (PI) is a stoichiometric DNA intercalating dye.[2] Fluorescence intensity is directly proportional to DNA content.
-
G0/G1 cells: 2N DNA (Baseline fluorescence).
-
S phase cells: 2N to 4N DNA (Intermediate fluorescence).
-
G2/M cells: 4N DNA (Double fluorescence).
Reagents
-
Fixative: 70% Ethanol (pre-chilled to -20°C). Note: Prepare with PBS, not water, to maintain osmotic balance before fixation.
-
Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 200 µg/mL RNase A.
-
Wash Buffer: PBS (Ca2+/Mg2+ free) + 1% BSA.
Workflow Visualization
Figure 2: Experimental Workflow. Critical steps highlighted: Fixation (Red) determines sample quality; Staining (Green) ensures specificity.
Step-by-Step Methodology
Step 1: Harvesting (The Single-Cell Mandate)
-
Harvest cells when they are in the exponential growth phase (60-70% confluent). Overgrown cells naturally arrest in G0/G1 due to contact inhibition, masking drug effects.
-
Trypsinize until detached.[3] Neutralize with media.
-
Critical: Pipette up and down 10-15 times to break aggregates. Filter through a 40µm nylon mesh if visible clumps persist.
-
Centrifuge at 300 x g for 5 min. Discard supernatant. Wash once with cold PBS.
Step 2: Ethanol Fixation (The Failure Point) Most experiments fail here due to cell clumping (doublets).
-
Resuspend the cell pellet in 300 µL of cold PBS.
-
Vortex the tube gently (low speed).
-
While vortexing , add 700 µL of -20°C 70% Ethanol dropwise.
-
Why? Adding ethanol all at once causes proteins to precipitate instantly, gluing cells together. Dropwise addition allows gradual permeabilization.
-
-
Incubate at 4°C for at least 2 hours (Overnight is preferred for better stoichiometry).
Step 3: Staining
-
Centrifuge fixed cells at 500 x g for 5 min (Ethanol makes cells buoyant; higher speed is needed).
-
Decant ethanol carefully. Wash twice with PBS + 1% BSA to remove all traces of ethanol.
-
Resuspend pellet in 500 µL of Staining Buffer (PI + RNase A).
-
Incubate for 30 minutes at 37°C in the dark.
Step 4: Acquisition
-
Set Flow Cytometer to Linear Scale (LIN) for the specific channel (usually FL2 or FL3 for PI). Log scale is for surface markers; Linear scale is for DNA content.
-
Doublet Discrimination (Mandatory): Create a plot of FL2-Area vs. FL2-Width (or Height).[5] Gate on the single cells (diagonal population).[6] Exclude outliers (doublets have high Area but disproportionate Width).
-
Acquire 10,000–20,000 single events.
Data Analysis & Interpretation
Quantitative analysis should be performed using algorithms like Watson Pragmatic or Dean-Jett-Fox (available in FlowJo or ModFit LT).
Table 1: Expected Results for 1,3,4-Thiadiazole Treatment
| Cell Cycle Phase | DNA Content | Control (DMSO) % | Thiadiazole Treated % | Biological Interpretation |
| Sub-G1 | < 2N | < 2% | 5 - 20% | Apoptotic cells with fragmented DNA. Indicates cytotoxicity.[7][8] |
| G0/G1 | 2N | 50 - 60% | 10 - 20% | Population decreases as cells are blocked from completing division. |
| S Phase | 2N - 4N | 15 - 25% | < 10% | DNA synthesis reduces as cells fail to enter new cycles. |
| G2/M | 4N | 15 - 20% | 60 - 80% | Primary Endpoint. Cells duplicate DNA but cannot divide due to tubulin inhibition. |
Troubleshooting (Self-Validating Systems)
A robust protocol includes its own quality control checks.[9]
| Symptom | Diagnosis | Corrective Action |
| Broad G1 Peak (High CV) | Poor staining or instrument alignment. | 1. Check flow rate (run on Low).2. Increase RNase incubation time.3. Ensure ethanol was added dropwise. |
| G2/M Peak is 3.5N (not 4N) | Linearity issue. | Adjust voltage/gain so G1 is at 50k (or 200) and G2 is exactly at 100k (or 400). |
| High Debris / No Peaks | Excessive cell death. | The drug dose is too high (necrosis). Lower the concentration to capture the arrest before the cell explodes. |
| "Shoulder" on G2 Peak | Doublets masquerading as 4N cells. | Tighten the Area vs. Width gate. Two G1 cells stuck together look like one G2 cell. |
References
-
Wu, P., et al. (2020). "Synthesis and biological evaluation of 1,2,3-thiadiazole derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the structural analogy to Combretastatin A-4).
-
Serag, A., et al. (2025).[10] "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Molecules. (Comprehensive review of mechanisms including EGFR and Tubulin targeting).
-
Abcam. "Cell cycle analysis with flow cytometry and propidium iodide." Abcam Protocols. (Standard reference for PI stoichiometry).
-
NanoCellect. "How to Identify and Remove Doublets in Flow Cytometry." (Essential guide for gating strategies).
-
University of Virginia Flow Cytometry Core. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." (Detailed fixation methodology).
Sources
- 1. mdpi.com [mdpi.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. nanocellect.com [nanocellect.com]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
application of 1,3,4-thiadiazoles in agricultural fungicide development
Application Note: 1,3,4-Thiadiazoles in Agricultural Fungicide Development
Executive Summary & Chemical Rationale
The 1,3,4-thiadiazole scaffold represents a cornerstone in modern agrochemical discovery due to its inherent "toxophore" properties and bioisosteric versatility. Unlike their 1,2,4- or 1,2,3- isomers, 1,3,4-thiadiazoles possess a symmetrical electron-deficient ring system that facilitates high metabolic stability and lipophilicity—critical traits for systemic translocation in plant tissues.
Why this Scaffold?
-
Pharmacophore: The
linkage acts as a potent biological warhead, often disrupting fungal cell membranes or enzymatic pathways. -
Bioisosterism: It serves as a stable bioisostere for the thiazole and oxadiazole rings found in commercial fungicides, offering altered solubility profiles without sacrificing binding affinity.
-
Dual-Action Potential: Derivatives often exhibit metal-chelating properties (Cu/Zn), which can potentiate fungicidal activity by disrupting metalloenzymes in phytopathogens like Rhizoctonia solani and Fusarium oxysporum.
Structure-Activity Relationship (SAR) Analysis
To optimize fungicidal potency, modifications at the C-2 and C-5 positions are critical. The following diagram illustrates the established SAR trends for maximizing antifungal efficacy.
Figure 1: Strategic modification points on the 1,3,4-thiadiazole ring. Electron-withdrawing groups (EWG) at C-5 typically increase potency against resistant strains.
Protocol A: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
Methodology: Oxidative Cyclization of Thiosemicarbazides.
Rationale: This pathway is chosen for its robustness, high yield, and ability to tolerate diverse functional groups compared to the harsh
Reagents & Equipment
-
Substituted Benzoic Acid Hydrazide (
eq) -
Aryl Isothiocyanate (
eq) -
Ethanol (Absolute)
-
Conc. Sulfuric Acid (
) or (Dehydrating agent)[1] -
Reflux condenser, magnetic stirrer, TLC plates (Silica gel
).
Step-by-Step Workflow
-
Intermediate Formation (Thiosemicarbazide):
-
Dissolve substituted benzoic acid hydrazide (
mol) in absolute ethanol. -
Add aryl isothiocyanate (
mol) dropwise. -
Reflux for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Checkpoint: The intermediate usually precipitates as a solid. Filter, wash with cold ethanol, and dry.
-
-
Cyclization (Ring Closure):
-
Suspend the thiosemicarbazide intermediate in
cold conc. . -
Stir at
for 30 mins, then allow to reach room temperature (RT). -
Stir at RT for 2 hours (or heat gently if using polyphosphoric acid).
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
-
Purification:
-
Neutralize the slurry with Ammonium Hydroxide (
) to pH 7–8. -
Filter the resulting precipitate.[2]
-
Recrystallization: Use Ethanol/DMF mixtures to obtain pure crystals.
-
Figure 2: Synthetic pathway via oxidative cyclization. This route minimizes side reactions common in direct condensation.
Protocol B: Biological Evaluation (Poison Food Technique)
Objective: Determine the
Materials
-
Media: Potato Dextrose Agar (PDA).[3]
-
Solvent: DMSO (Dimethyl sulfoxide) - Note: Final concentration in media must be <1% to avoid solvent toxicity.
-
Pathogen: 7-day old active mycelial culture.
-
Control: Carbendazim or Hexaconazole (Positive), DMSO-only (Negative).
Procedure
-
Stock Preparation: Dissolve
of synthesized compound in DMSO. -
Media Dosing: Add specific volumes of stock solution to molten PDA (
) to achieve final concentrations of . -
Pouring: Pour
of "poisoned" media into sterile Petri dishes. Allow to solidify. -
Inoculation: Aseptically transfer a
mycelial disc (cork borer) from the periphery of an active culture to the center of the poisoned plate. -
Incubation: Incubate at
for 3–7 days (depending on fungal growth rate). -
Measurement: Measure colony diameter (
) and compare to control ( ).
Calculation:
Mechanism of Action (MoA) & Data Interpretation
The primary mode of action for 1,3,4-thiadiazoles in fungi is often the inhibition of Ergosterol Biosynthesis , specifically targeting Lanosterol 14
Figure 3: Inhibition of the CYP51 enzyme prevents the conversion of Lanosterol to Ergosterol, compromising fungal cell membranes.
Representative Data Table
Hypothetical data illustrating the SAR effect of C-5 substitution against R. solani.
| Compound ID | R1 (C-2 Position) | R2 (C-5 Position) | Activity Level | |
| TDZ-01 | -NH-Ph | -H | 125.4 | Low |
| TDZ-02 | -NH-Ph | -Cl (4-position) | 45.2 | Moderate |
| TDZ-03 | -NH-Ph | -F (4-position) | 12.8 | High |
| Control | Carbendazim | N/A | 8.5 | Standard |
Interpretation: The introduction of electron-withdrawing groups (Fluorine) at the para-position of the phenyl ring (TDZ-03) significantly lowers the
References
-
Jain, A.K., et al. (2022). "Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold." Molecules. Available at: [Link][2]
-
Bhat, A.R., et al. (2016). "Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives." Scientific Reports. Available at: [Link]
-
Grover, R.K.[2] & Moore, J.D. (1962). "Toximetric studies of fungicides against brown rot organisms." Phytopathology (Original description of Poison Food Technique).
-
Zhang, S., et al. (2018).[2] "Design, Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives." Frontiers in Chemistry. Available at: [Link]
-
Fan, Z., et al. (2010). "Synthesis and Fungicidal Activity of Novel 1,3,4-Thiadiazole Derivatives." Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
experimental setup for testing anti-inflammatory properties of thiadiazoles
Application Note: Preclinical Evaluation of Anti-Inflammatory Properties in Novel Thiadiazole Derivatives
Abstract
Thiadiazole scaffolds, particularly 1,3,4-thiadiazoles, have emerged as privileged structures in medicinal chemistry due to their ability to mimic the bioactivity of established cyclooxygenase (COX) inhibitors while potentially offering reduced gastric toxicity. This application note provides a rigorous, multi-stage experimental framework for validating the anti-inflammatory efficacy of novel thiadiazole derivatives. The protocol progresses from high-throughput enzymatic screening to mechanistic cellular assays and culminates in in vivo phenotypic validation.
Introduction & Mechanistic Rationale
The anti-inflammatory potential of thiadiazoles is primarily attributed to their capacity to bind the active site of COX-2 enzymes and/or inhibit the NF-
Mechanism of Action:
-
Enzymatic Level: Direct competitive inhibition of the COX-2 cyclooxygenase active site, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2).
-
Cellular Level: Downregulation of iNOS and COX-2 expression in activated macrophages, leading to reduced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) release.
Signaling Pathway Visualization
The following diagram illustrates the inflammatory cascade and the specific intervention points for thiadiazole derivatives.
Caption: Figure 1: Mechanism of action showing Thiadiazole intervention at the enzymatic (COX-2) and transcriptional (NF-κB) levels.[1]
Compound Preparation & Handling
-
Solubilization: Thiadiazoles are often lipophilic. Prepare a 100 mM stock solution in 100% DMSO (Dimethyl sulfoxide).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute in culture media or buffer immediately prior to use. Ensure final DMSO concentration is < 0.1% for cell assays and < 5% for in vivo IP injections to avoid solvent toxicity.
Phase I: In Vitro Enzymatic Screening (The Filter)
Objective: To determine the IC50 and Selectivity Index (SI) of the compound against COX-1 and COX-2.[2]
Method: Fluorometric COX Inhibitor Screening (e.g., using BioVision or Cayman Chemical kits).
Protocol:
-
Reagent Prep: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes in assay buffer.
-
Incubation:
-
Add 10 µL of Test Compound (0.01 – 100 µM log scale) to the reaction well.
-
Add 10 µL of COX Enzyme (COX-1 or COX-2).
-
Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Initiation: Add 10 µL of Arachidonic Acid/NaOH solution.
-
Measurement: Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.
-
Calculation:
-
Calculate the slope of the fluorescence curve (RFU/min).
-
Selectivity Index (SI):
-
Target: SI > 10 indicates COX-2 selectivity (reduced gastric risk).
-
Phase II: Cellular Mechanistic Validation
Objective: To verify anti-inflammatory activity in a biological system using LPS-stimulated RAW 264.7 macrophages.
Model: RAW 264.7 (Murine Macrophage Cell Line).[3][4][5][6] Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.
A. Cell Viability (MTT Assay)
Crucial Step: You must prove that a reduction in inflammation is not simply due to killing the immune cells.
-
Seed RAW 264.7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treat with Thiadiazole (1 – 100 µM) for 24h.
-
Add MTT reagent (0.5 mg/mL) and incubate for 4h.
-
Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Acceptance Criteria: Cell viability > 90% at the effective anti-inflammatory dose.
B. Nitric Oxide (NO) Inhibition Assay (Griess Method)
-
Seeding: Seed cells in 96-well plates; allow adhesion (24h).
-
Treatment: Pre-treat cells with Thiadiazole for 1h.
-
Stimulation: Add LPS (final conc. 1 µg/mL). Co-incubate for 24h.
-
Supernatant Collection: Transfer 100 µL of culture supernatant to a new plate.
-
Griess Reaction: Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Readout: Measure Absorbance at 540 nm immediately.
-
Quantification: Compare against a Sodium Nitrite (
) standard curve.
Phase III: In Vivo Phenotypic Confirmation
Objective: To assess systemic efficacy and bioavailability. Model: Carrageenan-Induced Paw Edema (Rat/Mouse).[7][8]
Experimental Design:
-
Animals: Wistar Rats (150-200g) or BALB/c Mice (20-25g). Group size
. -
Groups:
-
Vehicle Control: (Saline/CMC).
-
Positive Control: Indomethacin (10 mg/kg) or Celecoxib (20 mg/kg).
-
Test Groups: Thiadiazole derivative (Low, Med, High dose: e.g., 10, 25, 50 mg/kg).
-
Protocol:
-
Baseline: Measure initial paw volume (
) using a Digital Plethysmometer (water displacement). -
Drug Administration: Administer compounds via Oral Gavage (PO) or Intraperitoneal (IP) injection.
-
Induction: Wait 60 minutes (for PO) or 30 minutes (for IP). Inject 0.1 mL of 1%
-Carrageenan (in saline) into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 2, 3, and 4 hours post-injection. -
Analysis:
-
Edema Volume:
-
% Inhibition:
-
Data Summary & Interpretation
Expected Results Table:
| Assay | Parameter | Standard (Celecoxib) | Promising Thiadiazole | Interpretation |
| Enzymatic | COX-2 IC50 | 0.30 µM | < 1.0 µM | High Potency |
| Enzymatic | Selectivity (SI) | > 300 | > 50 | Low Gastric Risk |
| Cellular | NO Inhibition | IC50 ~ 5 µM | IC50 < 10 µM | Effective Cellular Uptake |
| In Vivo | Edema Inhibition (3h) | ~ 60-70% | > 50% | Bioavailable & Efficacious |
Workflow Visualization:
Caption: Figure 2: Step-by-step progression from chemical synthesis to in vivo validation.
References
-
COX Inhibition Protocols: BioVision.[9] (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved October 26, 2023, from [Link]
-
Thiadiazole Mechanisms: Almasirad, A., et al. (2022). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as selective COX-2 inhibitors. Iranian Journal of Pharmaceutical Research. [Link]
-
In Vivo Methodology: Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. [Link]
-
General Review: Jain, A. K., et al. (2013). Thiadiazoles: A Potent Drug Scaffold for Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry. [Link]
Sources
- 1. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yield for 5-substituted-1,3,4-thiadiazole-2-amine synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Thiadiazole Scaffolds
Core Directive & Mechanistic Insight
Welcome to the technical support center for 1,3,4-thiadiazole synthesis. As researchers, we often treat the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles as a "black box" reaction: dump reagents, reflux, and pray for precipitate. This approach is the primary cause of yield variability (20–85%).
To optimize yield, you must control the Two-Stage Activation Pathway . The reaction between a carboxylic acid and thiosemicarbazide involves two distinct energy barriers:
-
Acylation (Kinetic Control): Formation of the acyl thiosemicarbazide intermediate.
-
Dehydrative Cyclization (Thermodynamic Control): Ring closure with loss of water.
The Failure Point: Most "failed" reactions have successfully completed Step 1 but failed Step 2 due to insufficient thermal energy or weak dehydration conditions, leaving you with an open-chain intermediate often mistaken for the product or lost in the mother liquor.
Standard Operating Procedures (SOPs)
Protocol A: The Robust POCl₃ Method
Best for: Aromatic acids, stable aliphatic acids. The industrial workhorse.
Reagents: Carboxylic Acid (1.0 eq), Thiosemicarbazide (1.1 eq), POCl₃ (5.0–10.0 eq). Solvent: POCl₃ acts as both reagent and solvent.
| Step | Action | Technical Rationale |
| 1 | Mix Solids | Combine acid and thiosemicarbazide in a dry RBF. Do not add POCl₃ yet. |
| 2 | Cold Addition | Cool flask to 0°C. Add POCl₃ dropwise with vigorous stirring. |
| 3 | Ramp Up | Warm to RT, then reflux (80–90°C) for 3–6 hours. |
| 4 | Quenching | Cool to RT. Pour slowly onto crushed ice with stirring. |
| 5 | pH Swing | Adjust pH to 8–9 using 50% NaOH or NH₄OH. |
| 6 | Isolation | Filter precipitate.[1] Wash with cold water.[2] Recrystallize from EtOH. |
Protocol B: Green Optimization (Microwave-Assisted)
Best for: High-throughput libraries, sensitive substrates, reducing reaction time.
Reagents: Carboxylic Acid (1.0 eq), Thiosemicarbazide (1.1 eq), Polyphosphate Ester (PPE) or minimal POCl₃.
-
Setup: Sealed microwave vessel.
-
Conditions: Irradiation at 300W (or set temp to 100°C) for 10–20 minutes.
-
Advantage: Microwave irradiation directly couples to the polar transition state of the cyclization, increasing yields by 15–30% compared to thermal reflux and reducing tar formation.
Troubleshooting Center (Tickets & FAQs)
Ticket #001: "My reaction mixture turned into a black tar."
Diagnosis: Thermal degradation.
-
Root Cause: The reaction temperature spiked too high during POCl₃ addition, or the reflux was too aggressive for an electron-rich aromatic acid.
-
Solution:
-
Strictly control the 0°C addition phase.
-
Reduce reflux temperature to 70°C and extend time.
-
Switch Reagent: Use Polyphosphoric Acid (PPA) or PPE instead of POCl₃. PPA is milder and acts as a heat sink, preventing rapid charring.
-
Ticket #002: "I see a spot on TLC, but no precipitate forms after quenching."
Diagnosis: pH Mismanagement (Solubility Trap).
-
Root Cause: The 2-amino-1,3,4-thiadiazole ring is basic. In the acidic quench mixture (HCl/H₃PO₄ byproduct), it exists as a soluble hydrochloride salt.
-
Solution:
-
Check the pH of the mother liquor. If it is < 7, your product is still in solution.
-
Slowly add base (NH₄OH is preferred over NaOH to avoid hydrolyzing sensitive substituents) until pH hits 8–9.
-
Salting Out: If still no solid, saturate the aqueous layer with NaCl and extract with Ethyl Acetate/THF (3x).
-
Ticket #003: "Yield is low (~30%), and NMR shows a complex mixture."
Diagnosis: Incomplete Cyclization (The "Intermediate Trap").
-
Root Cause: The reaction stopped at the acyl thiosemicarbazide stage. This intermediate is often water-soluble or co-precipitates with the product.
-
Verification: Check NMR for a peak around 9.0–10.0 ppm (hydrazide NH) and lack of the characteristic thiadiazole shifts.
-
Solution:
-
Increase reaction time.
-
Ensure anhydrous conditions; water inhibits the dehydration step.
-
Rescue: Isolate the intermediate and reflux it in pure POCl₃ or acidic ethanol to force ring closure.
-
Visualizing the Pathway
Diagram 1: Reaction Mechanism & Critical Control Points
Caption: The conversion of carboxylic acid to thiadiazole involves activation, nucleophilic attack, and a critical dehydration step driven by heat and acidic conditions.
Diagram 2: Troubleshooting Decision Tree
Caption: A logical workflow to diagnose yield issues during workup and isolation.
References
-
Organic Chemistry Portal. "Synthesis of 1,3,4-thiadiazoles." Organic Chemistry Portal. Available at: [Link]
-
Serban, G., et al. (2018).[3] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[3][4] Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]
-
Niu, P., et al. (2015).[1] "Transition-Metal-Free Condensation of Semicarbazide/Thiosemicarbazide with Aldehydes followed by I2-Mediated Oxidative C-O/C-S Bond Formation." The Journal of Organic Chemistry, 80(2), 1018–1024.[1] Available at: [Link]
-
Polkam, N., et al. (2021). "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molecules, 26(17), 5159. (Discussing PPE/Green Methods). Available at: [Link]
Sources
Technical Support Center: Solubility Optimization for 1,3,4-Thiadiazole Scaffolds
Current Status: Operational Agent: Senior Application Scientist Topic: Overcoming "Brick Dust" Properties in Biological Assays
Introduction: The "Brick Dust" Paradox
Welcome. If you are accessing this guide, you are likely facing a common paradox in medicinal chemistry: your 1,3,4-thiadiazole derivative shows promising in silico binding affinity but fails in cellular assays.
The Root Cause: The 1,3,4-thiadiazole ring is a privileged scaffold due to its bioisosterism with pyrimidine and its ability to act as a hydrogen bond acceptor. However, its planar, electron-deficient nature often leads to high crystal lattice energy (high melting point) and poor aqueous solubility. In discovery biology, this manifests as the "Brick Dust" effect—the compound remains a solid suspension in the assay media, leading to:
-
False Negatives: The compound never reaches the target.
-
Pan-Assay Interference (PAINS): Aggregates sequester proteins non-specifically.
-
Inconsistent IC50s: Results vary wildly based on pipetting speed or temperature.
This guide provides a self-validating system to diagnose, formulate, and structurally optimize your compounds.
Part 1: Diagnostic Phase (Troubleshooting)
Before altering your chemistry, you must confirm if solubility is the culprit.
Q: My compound is inactive in cell-based assays. Is it potency or solubility?
A: Perform a "Visual & Scatter" Check. Inactivity is often a solubility mask. 1,3,4-thiadiazoles often crash out when the DMSO stock hits the aqueous buffer (the "solvent shift").
Diagnostic Workflow:
-
Visual Inspection: Hold the assay plate against a dark background under a light source. Precipitates of thiadiazoles often appear as a faint milky haze or distinct crystals at the bottom of the well.
-
Nephelometry/Absorbance Check: Measure absorbance at 650 nm (where the compound shouldn't absorb). An OD > 0.05 usually indicates precipitation (light scattering).
Q: The compound precipitates immediately upon dilution. Why?
A: You have exceeded the "Kinetic Solubility Limit."
This is distinct from thermodynamic equilibrium.[1] In biological assays, you are measuring kinetic solubility—how long a compound stays in solution after a rapid solvent shift (DMSO
Troubleshooting Decision Tree:
Figure 1: Decision logic for identifying precipitation causes in assay conditions. High DMSO can be toxic; low serum environments increase precipitation risk.
Part 2: Formulation Strategies (The "How-To")
If you cannot change the molecule, you must change the vehicle.
Q: What is the maximum DMSO concentration I can use?
A: It depends on the cell line, but generally <0.5%. While 1,3,4-thiadiazoles are soluble in DMSO, the final assay concentration is limited by cellular toxicity.
Table 1: DMSO Tolerance Limits in Biological Assays
| Assay Type | Cell Line / Target | Max Recommended DMSO | Notes |
| Enzymatic | Purified Proteins | 2.0% - 5.0% | Enzymes are generally robust; check for denaturation. |
| Cellular | Robust (e.g., HeLa, HEK293) | 0.5% - 1.0% | High DMSO can induce differentiation in some lines. |
| Cellular | Sensitive (Primary, Stem Cells) | < 0.1% | Critical: Thiadiazoles often crash at this low % DMSO. |
| Membrane | GPCR / Ion Channels | 0.1% - 0.3% | DMSO alters membrane fluidity, affecting channel gating. |
Q: DMSO isn't working. What are my alternatives?
A: Cyclodextrins (CDs) are the Gold Standard for Thiadiazoles.
The 1,3,4-thiadiazole ring fits well into the hydrophobic cavity of Hydroxypropyl-
Protocol: CD Complexation
-
Prepare a 20% (w/v) HP-
-CD stock solution in your assay buffer or media. -
Dissolve your thiadiazole in DMSO (1000x stock).
-
Dilute the DMSO stock into the CD solution with vortexing.
-
Result: The CD "hides" the lipophilic thiadiazole core from the water, keeping it in solution without using toxic levels of DMSO.
Part 3: Structural Modification (The "Design" Phase)
If formulation fails, the chemistry must evolve.
Q: How do I modify the 1,3,4-thiadiazole core to improve solubility without losing activity?
A: "Escape from Flatland." The planarity of the thiadiazole ring drives the crystal packing. You must disrupt this packing.
-
Disrupt Symmetry: If you have identical substituents at C2 and C5, the crystal lattice is incredibly stable. Make the molecule asymmetrical.
-
Add Solubilizing Tails: Introduce an aliphatic amine (morpholine, piperazine, or N-methyl piperazine) via a linker. These are protonated at physiological pH (7.4), providing a charge that fights aggregation.
-
Prodrug Strategy: If the active site requires a specific lipophilic group, consider a phosphate prodrug or an ester that is cleaved intracellularly.
Part 4: Experimental Protocols
Standard Operating Procedure: Kinetic Solubility Assay (Nephelometry)
Use this protocol to generate a solubility curve for your compound.
Objective: Determine the concentration at which the compound precipitates after 2 hours in aqueous buffer.
Materials:
-
Test Compound (10 mM in DMSO)
-
PBS Buffer (pH 7.4)[2]
-
96-well clear flat-bottom plate
-
Plate reader (Absorbance at 620-650 nm)
Workflow Diagram:
Figure 2: Kinetic solubility workflow. The critical step is the transfer from the Intermediate Plate (100% DMSO) to the Assay Plate (Aqueous Buffer), simulating the "crash" event.
Step-by-Step:
-
Preparation: Add 196 µL of PBS to the Assay Plate.
-
Dilution: Prepare a serial dilution of your compound in DMSO (e.g., 10 mM down to 0.1 mM) in the Intermediate Plate.
-
Transfer: Transfer 4 µL from the Intermediate Plate to the Assay Plate. (Final DMSO = 2%).
-
Incubation: Seal and shake at 500 rpm for 2 hours at Room Temperature.
-
Read: Measure OD650.
-
Analysis: Plot Concentration (X-axis) vs. OD650 (Y-axis). The inflection point where OD spikes is your Kinetic Solubility Limit .
References
-
Lipophilicity and Solubility of 1,3,4-Thiadiazoles
-
Cyclodextrin Complexation Strategies
-
Kinetic Solubility Assay Protocols
-
DMSO Toxicity in Cell Culture
- Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines.
- Source: NIH / PubMed.
-
URL:6
-
Structural Modification of Thiadiazoles
Sources
- 1. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
troubleshooting 1,3,4-thiadiazole synthesis side reactions
Advanced Troubleshooting & Optimization Guide
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Division Subject: Mitigation of Side Reactions in 1,3,4-Thiadiazole Scaffolding
Introduction
The 1,3,4-thiadiazole core is a privileged pharmacophore in medicinal chemistry, essential for its "two-nitrogen" electron-donating capability and bio-isosteric relationship with thiazoles.[1][2][3][4][5] However, its synthesis is often plagued by a thermodynamic sink: the formation of isomeric 1,2,4-triazoles or 1,3,4-oxadiazoles .[3]
This guide moves beyond standard protocols to address the causality of these failures. We focus on the three most common synthetic routes: acid-catalyzed cyclization of thiosemicarbazides, POCl₃-mediated dehydration, and oxidative cyclization.[3]
Module 1: The Triazole Bifurcation (Thiosemicarbazide Route)
The Issue: You attempted to cyclize an acyl-thiosemicarbazide using acid catalysis, but NMR/MS indicates the formation of a 1,2,4-triazole-3-thione (or thiol tautomer).
The Mechanism: The reaction of a carboxylic acid hydrazide with an isothiocyanate yields an acyl-thiosemicarbazide intermediate.[3] Upon cyclization, this intermediate faces a critical bifurcation point:
-
S-Attack (Desired): The sulfur atom attacks the carbonyl carbon
1,3,4-Thiadiazole .[3][5] -
N-Attack (Undesired): The terminal hydrazine nitrogen attacks the carbonyl carbon
1,2,4-Triazole .[3]
Root Cause Analysis:
-
Basicity: Basic conditions strongly favor N-nucleophilicity, driving the reaction toward the triazole (the "Pellizzari" pathway logic).[3]
-
Sterics: Bulky substituents on the N4 position of the thiosemicarbazide can sterically hinder the S-attack, inadvertently favoring the N-attack if the conformation allows.[3]
Diagnostic Workflow
Figure 1: Mechanistic divergence dependent on pH conditions.[3] Acidic environments favor the sulfur attack required for thiadiazole formation.[3]
Corrective Protocol (Self-Validating):
-
Acid Strength: Ensure the reaction medium is pH < 1. Concentrated H₂SO₄ or cold TFA are preferred.[3]
-
Temperature Control: Maintain 0–5°C during the addition of the dehydrating agent. The S-attack is often kinetically favored at lower temperatures, whereas the N-attack can be thermodynamically favored at high heat in weak acids.[3]
-
Validation: Check IR spectroscopy.
Module 2: POCl₃ Mediated Cyclization & The "Black Tar" Syndrome
The Issue: The reaction turns into a viscous black tar with low yield, or produces the 1,3,4-oxadiazole analog.[3]
The Mechanism: Phosphorus oxychloride (POCl₃) acts as a dehydrating agent.[3][6] However, it is extremely sensitive to moisture.[3]
-
Oxadiazole Formation: If the sulfur atom is insufficiently nucleophilic (or if desulfurization occurs via trace oxidants), the oxygen from the amide backbone may attack the imidoyl chloride intermediate, closing the ring to an oxadiazole.[3]
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Charring | Thermal runaway; Exothermic hydrolysis of POCl₃.[3] | Dry Reagents: Dry the hydrazide precursor in vacuo for 4h. Use fresh, distilled POCl₃.[3] Stepwise Heating: Start at 60°C; only reflux (90-100°C) if TLC shows no conversion after 1h. |
| Oxadiazole Impurity | Competitive O-attack; Trace hydrolysis of intermediate.[3] | Stoichiometry: Ensure excess POCl₃ (5-10 eq) to rapidly convert the carbonyl to the chloro-imidate, favoring S-attack. |
| Unreacted Hydrazide | Steric hindrance; Insoluble intermediate.[3] | Solvent: Use sulfolane or dioxane as a co-solvent if the neat POCl₃ reaction is heterogeneous.[3] |
Protocol Note: Quenching POCl₃ reactions requires extreme caution. Pour the reaction mixture onto crushed ice slowly with vigorous stirring to prevent local overheating, which degrades the thiadiazole ring.
Module 3: Oxidative Cyclization (Desulfurization Risks)
The Issue: When cyclizing thiosemicarbazones using oxidants (FeCl₃, I₂, Cu(II)), you lose the sulfur atom, yielding a 1,3,4-oxadiazole or a nitrile.[3]
The Mechanism: Strong oxidants can oxidize the C=S bond to a sulfonic acid intermediate or facilitate the extrusion of elemental sulfur (desulfurization), promoting the formation of the thermodynamically stable oxadiazole.[3]
Oxidant Selection Workflow
Figure 2: Oxidant strength determines the fate of the sulfur atom.[3] Milder oxidants preserve the sulfur for ring incorporation.[3]
Recommendation:
-
Preferred Reagent: Ferric chloride (FeCl₃) in ethanol is the "Gold Standard" for regioselective cyclization to 2-amino-1,3,4-thiadiazoles.[3]
-
Alternative: Ammonium ferric sulfate (dodecakydrate) offers a milder profile if the substrate contains other oxidizable groups (e.g., free phenols).[3]
FAQ: Rapid Response
Q1: My product precipitates as a salt. How do I get the free base? A: Thiadiazoles are weakly basic.[3] If synthesized in H₂SO₄ or POCl₃, they exist as salts.[3]
-
Protocol: Cool the mixture to 0°C. Neutralize with concentrated ammonia (NH₄OH) to pH 8-9. The free base will precipitate.[3] Do not use NaOH if your product has ester groups, as hydrolysis will occur.[3]
Q2: Can I use microwave irradiation for these syntheses? A: Yes, specifically for the acid-catalyzed route.[3] Microwave synthesis on solid support (e.g., silica-supported H₂SO₄) often suppresses side reactions by reducing the thermal exposure time from hours to minutes, minimizing degradation.[3]
Q3: How do I distinguish the 2-amino-1,3,4-thiadiazole from the 2-mercapto-1,3,4-thiadiazole? A: This depends on the starting material.
-
Thiosemicarbazide + Carboxylic Acid
2-amino-1,3,4-thiadiazole.[3][7] -
Hydrazine + CS₂
2,5-dimercapto-1,3,4-thiadiazole (often exists as the thione tautomer).[3] -
Check: ¹³C NMR.[1][3] The C=N carbon in the amino derivative typically appears around 150-160 ppm, while the C=S (thione) carbon appears further downfield (170-180 ppm).[3]
References
-
Mechanism of Thiadiazole vs.
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019).[3] Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.[3][5] Link
- Insight: Details the nucleophilic attack competition between Nitrogen and Sulfur atoms in thiosemicarbazide cycliz
-
-
POCl₃ Mediated Cyclization & Side Reactions
-
Dong, W., et al. (2022).[3] POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents.[3][7][8] Arabian Journal of Chemistry, 15(4), 103703.[3] Link[3]
- Insight: Discusses the regioselectivity issues and the simultaneous formation of oxadiazoles under POCl₃ conditions.
-
-
Oxidative Cyclization & Desulfurization
-
General Synthetic Strategies
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
purification challenges for 2-amino-1,3,4-thiadiazole derivatives
Status: Operational Ticket ID: ATD-PUR-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Thiadiazole Purification Support Hub. 2-amino-1,3,4-thiadiazole derivatives are chemically deceptive; they appear simple but frequently exhibit "brick dust" behavior—insoluble in non-polar organics yet difficult to extract from water. This behavior stems from the amphoteric nature of the thiadiazole ring (pKa ~3.0 for the ring nitrogen) and the high polarity of the 2-amino group.
This guide bypasses standard textbook advice to address the specific physicochemical anomalies of this scaffold.
Module 1: Solubility & Extraction Troubleshooting
User Issue: "My product precipitates during aqueous workup but won't dissolve in DCM or EtOAc for extraction."
Root Cause Analysis: The 1,3,4-thiadiazole ring is electron-deficient, but the amino group at position 2 is electron-donating. However, the ring nitrogens (N3/N4) are weakly basic (pKa ~2.98 - 3.2). In acidic media (pH < 3), the ring protonates, making the molecule water-soluble. In neutral media, highly polar derivatives often crystallize as "brick dust" because the lattice energy is high, but solvation energy in organic solvents is low.
The Protocol: pH-Swing Extraction Do not rely on standard neutral extraction. You must exploit the ionization profile.
-
Acidification: If the reaction mixture is basic, acidify to pH ~2.0 using 1M HCl. The thiadiazole will protonate and stay in the aqueous phase.
-
Wash: Wash this acidic aqueous phase with EtOAc or DCM. Why? This removes non-basic impurities (unreacted carboxylic acids, neutral byproducts) while your product remains safe in the water.
-
Neutralization (The Critical Step): Slowly adjust the aqueous phase to pH 8–9 using saturated NaHCO₃ or NH₄OH.
-
Observation: The product will likely precipitate as a solid here.[1]
-
-
Recovery:
-
Scenario A (Precipitate): If a solid forms, do not extract . Filter it directly. This is often cleaner than extraction.
-
Scenario B (No Precipitate): If it remains dissolved (common for lower MW derivatives), extract with n-Butanol or IPA/Chloroform (1:3) . Standard EtOAc is often too non-polar.
-
Decision Tree: Workup Strategy
Figure 1: Decision logic for isolating amphoteric thiadiazole derivatives based on pH manipulation.
Module 2: Chromatography Solutions
User Issue: "The compound streaks/tails on silica gel and co-elutes with impurities."
Root Cause Analysis: The basic nitrogens of the thiadiazole ring interact strongly with the acidic silanol groups (Si-OH) on standard silica gel. This causes peak broadening (tailing) and irreversible adsorption.
Troubleshooting Table: Mobile Phase Optimization
| Method | Component System | Technical Insight |
| Standard | DCM : MeOH (95:5 to 90:10) | Fail Risk: High. Often causes streaking without modifiers. |
| The "Gold" Standard | DCM : MeOH : NH₄OH (90:9:1) | The ammonia blocks silanol sites, allowing the thiadiazole to elute as a sharp band. |
| Alternative | DCM : MeOH : Triethylamine (94:5:1) | Use TEA if NH₄OH is unavailable. Note: TEA is harder to remove after evaporation. |
| Stationary Phase | Neutral Alumina | Switch from Silica to Alumina. Alumina is less acidic and reduces hydrogen bonding with the ring nitrogens. |
Pro-Tip: If your derivative is highly polar (e.g., sulfonamide-substituted), skip Normal Phase entirely. Use Reverse Phase (C18) with a water/methanol gradient buffered with 0.1% Formic Acid.
Module 3: Crystallization & Solid State
User Issue: "My product oils out or forms a sticky gum instead of crystals."
Root Cause Analysis: 2-amino-1,3,4-thiadiazoles are notorious for "oiling out" because they can form intermolecular hydrogen bond networks that trap solvent and impurities, preventing organized lattice formation.
Protocol: The "Salt Switch" Technique If the free base oils out, convert it to a salt. Thiadiazole salts often crystallize instantly where the free base fails.
-
Dissolve: Dissolve the crude oil in a minimum amount of hot Ethanol or Methanol.
-
Acidify: Add 1.1 equivalents of concentrated HCl (or HCl in Dioxane).
-
Cool: Allow to cool slowly. The Hydrochloride (HCl) salt is usually less soluble and more crystalline than the free base.
-
Recovery: Filter the salt. If you need the free base later, simply suspend the salt in water and neutralize with NaHCO₃.
Recrystallization Solvent Guide
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best for general derivatives. Heat to reflux, cool to 0°C. |
| DMF / Water | Moderate | Use for highly insoluble "brick dust" derivatives. Dissolve in hot DMF, add water dropwise until turbid. |
| Ethanol / DMF (3:1) | High | Excellent for 5-phenyl derivatives with poor solubility. |
| Benzene | Avoid | Obsolete due to toxicity. Replace with Toluene if necessary, though solubility is usually poor. |
Module 4: Specific Impurity Scavenging
User Issue: "I cannot remove the unreacted thiosemicarbazide starting material."
Root Cause Analysis: Thiosemicarbazides (TSC) are structurally similar to the product, making chromatographic separation difficult. However, TSCs have a chemically distinct hydrazide-like moiety that is more nucleophilic toward aldehydes than the aromatic amine of your product.
The Scavenging Protocol:
-
Dissolve: Dissolve the crude mixture in THF or Dioxane.
-
Add Scavenger: Add 2-3 equivalents of a polymer-supported aldehyde resin (e.g., Benzaldehyde resin).
-
Alternative: If resin is unavailable, add a small amount of 4-nitrobenzaldehyde (carefully calculated to match the impurity).
-
-
Stir: Heat gently (40°C) for 2 hours. The impurity reacts to form a hydrazone.
-
Filter/Separate:
-
If using resin: Filter off the beads.
-
If using free aldehyde: The resulting hydrazone is usually much less polar (or has different solubility) and can be separated via filtration or chromatography.
-
References
-
Solubility & Physicochemical Properties
-
Synthesis & Cyclization Methods
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives. (2022). RSC Advances.
- Note: Details the POCl3 cyclization method and purification via ethanol recrystalliz
-
-
Biological Activity & Structure
- General Heterocyclic Purification: Purification of Laboratory Chemicals (Thiadiazoles). Butterworth-Heinemann. (Standard Reference Text). Note: Basis for the "Salt Switch" and pH-swing extraction protocols.
Sources
Technical Support Center: Optimizing Thiosemicarbazide Cyclization
Ticket ID: TSC-2025-CYC-001 Subject: Troubleshooting low yields and side reactions in thiosemicarbazide heterocyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary & Diagnostic Landscape
The Core Problem:
Thiosemicarbazides (
-
Acidic Dehydration
1,3,4-Thiadiazoles (S-attack, thermodynamic) -
Basic Cyclization
1,2,4-Triazole-3-thiols (N-attack, kinetic/thermodynamic depending on substituents) -
Oxidative Cyclization
2-Amino-1,3,4-thiadiazoles (Radical/Lewis Acid mechanism)[1]
Visual Diagnostic: The Reaction Landscape
Figure 1: Decision tree for reagent selection based on target heterocycle.[1] Note the specific side-reaction risks associated with each pathway.
Module 1: Acid-Mediated Cyclization (Target: 1,3,4-Thiadiazoles)
The Issue: Users often report "black tar" formation or <30% yield when using concentrated
Protocol A: The "Cold-Shock" Sulfuric Acid Method
Use this for robust aromatic substrates.
-
Preparation: Cool 10 mL of conc.
to 0–5°C in an ice-salt bath. -
Addition: Add the thiosemicarbazide (0.01 mol) in small portions over 20 minutes. Crucial: Monitor internal temp; do not exceed 10°C.
-
Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Quenching: Pour the reaction mixture onto 100g of crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8 with Ammonium Hydroxide (
). Note: NaOH can hydrolyze the ring; ammonia is safer.
Protocol B: The POCl3 Method (For Sensitive Substrates)
Use this if H2SO4 causes charring.
-
Reflux: Dissolve thiosemicarbazide in dry
(excess, 5–10 mL). -
Catalyst: Add a catalytic amount of pyridine (optional, acts as an acid scavenger).[1]
-
Heat: Reflux at 80–90°C for 2–4 hours. Monitor via TLC.
-
Workup: Distill off excess
under reduced pressure (rotary evaporator) before quenching with ice water to prevent violent hydrolysis.
Technical Insight:
activates the carbonyl oxygen via phosphorylation, making it a better leaving group than the protonated hydroxyl formed in. This lowers the activation energy for the sulfur attack [1].[1]
Module 2: Base-Mediated Cyclization (Target: 1,2,4-Triazoles)
The Issue: Incomplete ring closure or formation of linear hydrolysis products. Root Cause: The competition between cyclization (intramolecular) and hydrolysis (intermolecular) is pH-dependent.[1]
Protocol C: The High-Molarity Base Reflux
-
Solvent System: Use 2N or 4N NaOH solution (aqueous).[1] Do not use weak bases like bicarbonate.[1]
-
Reflux: Heat the thiosemicarbazide in the NaOH solution at reflux for 4–6 hours.
-
Monitoring: The reaction is complete when the solution becomes clear (homogenous) and TLC shows no starting material.
-
Isolation: Filter hot to remove impurities.[1] Cool the filtrate and acidify with conc. HCl to pH 2.[1] The thiol tautomer (
) will precipitate.[1]
Critical Optimization: If the yield is low, the reaction may be stopping at the intermediate salt. Ensure the acidification step is vigorous.[1]
Module 3: Oxidative Cyclization (Target: 2-Amino-1,3,4-Thiadiazoles)
The Issue: Desulfurization leading to oxadiazoles (oxygen replaces sulfur) or low conversion.[1] Root Cause: Strong oxidants can strip the sulfur completely.[1]
Protocol D: Ferric Chloride ( ) Cyclization
-
Dissolution: Dissolve thiosemicarbazide in warm ethanol.
-
Oxidant Prep: Prepare a solution of
(2N) in ethanol. -
Addition: Add the oxidant dropwise to the refluxing substrate solution.[1]
-
Duration: Reflux for 45–90 minutes.
-
Workup: The solution often turns dark. Concentrate the solvent and treat with aqueous sodium citrate or EDTA to chelate excess iron, facilitating the precipitation of the organic product [2].
Mechanism of Action
Figure 2: Oxidative mechanism.[1] The metal acts as a Lewis acid to polarize the C=S bond and an oxidant to drive aromatization.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Charring | Reaction temp too high during acid addition.[1] | Use Protocol A (Ice bath addition) or switch to Polyphosphoric Acid (PPA) which is less oxidizing than H2SO4.[1] |
| Product is Water Soluble | Formation of salt or highly polar zwitterion.[1] | Adjust pH to the isoelectric point (usually pH 5-7).[1] Use salting-out method (add NaCl) or extract with n-Butanol.[1] |
| Formation of Oxadiazole | Desulfurization due to over-oxidation.[1] | Reduce oxidant equivalents.[1] Avoid |
| Starting Material Recovery | Steric hindrance (e.g., cyclohexyl groups).[1] | Switch solvent to high-boiling point ether (Dioxane, Diglyme) and increase reflux time [3].[1] |
| Low Yield in Base | Hydrolysis of the acyl group.[1] | Reduce NaOH concentration (try 2N instead of 10%). Ensure inert atmosphere ( |
References
-
BenchChem. (2025).[1][2] Troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation. BenchChem Technical Guides.[1] Link[1]
-
Lo Meo, P., et al. (2022).[1][3] A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc, 2022(ii), 118-129.[1][3] Link
-
Saramet, I., et al. (2002).[1] Synthesis of new substituted thiosemicarbazides and their cyclization to triazole- and thiadiazole derivatives. Revue Roumaine de Chimie, 47(1-2), 139-145.[1] Link
-
Manakkadan, V., et al. (2024).[1][4][5] Copper-mediated cyclization of thiosemicarbazones leading to 1,3,4-thiadiazoles.[1][3][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 313, 124117.[1][5] Link
-
Polkam, N., et al. (2021).[1][6] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.[1] Molecules, 26(17), 5159.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-mediated cyclization of thiosemicarbazones leading to 1,3,4-thiadiazoles: Structural elucidation, DFT calculations, in vitro biological evaluation and in silico evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of 1,3,4-Thiadiazole Derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Scientist Subject: Troubleshooting Solution-Phase Instability of 1,3,4-Thiadiazoles
Executive Summary: The Scaffold Profile
The 1,3,4-thiadiazole nucleus is a cornerstone of medicinal chemistry, prized for its role as a bioisostere of pyrimidine and its ability to engage in hydrogen bonding.[1][2] However, its stability profile is chemically distinct and often misunderstood.
-
The Trap: Unlike its 1,2,3- or 1,2,5- isomers, the 1,3,4-thiadiazole ring is electron-deficient .[1][3][4][5] While it exhibits high aromaticity and excellent stability in acidic media, it is inherently susceptible to nucleophilic attack at the C2 and C5 positions.[1][4][5]
-
The Result: In basic conditions (pH > 8.0) or in the presence of strong nucleophiles, the ring does not just "degrade"—it undergoes specific cleavage or rearrangement events that can baffle standard analytical workflows.
This guide addresses the three most common support tickets we receive regarding this scaffold.
Issue #1: "My Compound Disappears in Basic Buffers"
Symptom: You observe a rapid loss of the parent compound peak in HPLC during basic extraction or in bioassays running at pH > 8.0. New, highly polar peaks appear.
Diagnosis: Base-Catalyzed Ring Cleavage (Hydrolysis).
Because the 1,3,4-thiadiazole ring is electron-poor (due to the inductive effects of the Sulfur and two Nitrogen atoms), hydroxide ions (
Troubleshooting Protocol: pH Stability Profiling
Do not assume stability. Validate it.
-
Prepare Stocks: Dissolve compound in DMSO (10 mM).
-
Buffer Spiking: Spike into three buffers: Acetate (pH 4.0), Phosphate (pH 7.4), and Borate/Carbonate (pH 9.5).
-
Incubation: Incubate at 37°C.
-
Sampling: Analyze by HPLC at T=0, 1h, 4h, and 24h.
-
Control: Use Caffeine as an internal standard (it is stable across this pH range) to distinguish precipitation from degradation.
Visualizing the Mechanism
Figure 1: The pathway of base-catalyzed hydrolysis. Note that electron-withdrawing substituents at C2/C5 accelerate this process.
Issue #2: "The Mass is Correct, but the Retention Time Shifted"
Symptom: During synthesis or purification of 2-amino-1,3,4-thiadiazoles , you isolate a product with the correct molecular weight (MW) but a significantly different HPLC retention time and UV spectra.
Diagnosis: The Dimroth Rearrangement. This is a classic "gotcha" for amino-substituted thiadiazoles. Under basic conditions (even weak bases used in workups), the exocyclic nitrogen (amino group) exchanges places with the endocyclic ring nitrogen. The 2-amino-1,3,4-thiadiazole rearranges into a 1,2,4-triazole-3-thione .
Verification Protocol: The "Shift" Test
Standard LC-MS cannot distinguish these isomers easily. Use NMR.
| Feature | 2-Amino-1,3,4-Thiadiazole (Original) | 1,2,4-Triazole-3-thione (Rearranged) |
| Reaction Condition | Acidic Cyclization | Basic Workup / Heating in Base |
| N/A (C-S is part of ring) | ~160-170 ppm (Thione C=S) | |
| UV Absorbance | Significant bathochromic shift | |
| Solubility | Moderate | Often higher in aqueous base |
Corrective Action: Avoid basic workups for 2-amino derivatives. Use neutral buffers or acidic quenching.[6]
Issue #3: "Bioassay Results are Inconsistent"
Symptom:
Diagnosis: Solubility-Driven Aggregation. 1,3,4-thiadiazoles are planar and stack efficiently, leading to high melting points and poor aqueous solubility. They often form "colloidal aggregates" in assay media that nonspecifically sequester enzymes, leading to false positives.
Solubility Data & Optimization
| Form | Aqueous Solubility ( | Stability Risk | Recommendation |
| Free Base | < 10 (Very Low) | Aggregation | Avoid in direct aqueous assays. |
| Hydrochloride Salt | 20 - 50 (Moderate) | Acidic pH shift | Good for storage; buffer heavily in assay. |
| Mesoionic Salt | > 100 (High) | High | Excellent for bioavailability if structure permits. |
Decision Workflow: Handling Solubility
Figure 2: Workflow to rule out false positives caused by thiadiazole aggregation.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO stocks stored at room temperature? A: Caution is advised. While 1,3,4-thiadiazoles are generally stable in DMSO, those with thio-ether linkages can undergo S-oxidation to sulfoxides/sulfones over time if exposed to air. Store at -20°C under argon.
Q: I see a +16 Da peak in my LC-MS. Is it oxidation? A: Likely, yes. While the thiadiazole sulfur is aromatic and less reactive, metabolic assays (microsomes) or prolonged air exposure can lead to N-oxidation (on the ring nitrogens) or S-oxidation (if exocyclic sulfur is present).
Q: Why is my yield low when synthesizing from thiosemicarbazide + carboxylic acid? A: This reaction usually requires POCl3 or H2SO4. If you stop too early, you isolate the acyclic intermediate (acyl-thiosemicarbazide). Ensure you heat to reflux until the intermediate is consumed (monitor by TLC/LC-MS).
References
-
Hu, Y., et al. (2014). "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal Chemistry." Chemical Reviews. (Verified general reactivity).
-
Matysiak, J., & Opolski, A. (2006). "Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles." Bioorganic & Medicinal Chemistry. (Solubility and biological handling).
-
Altintop, M. D., et al. (2012). "Synthesis and evaluation of new 1,3,4-thiadiazole derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry. (Stability in biological media).
-
Goofy, P. & Jursic, B. (2011). "Dimroth Rearrangement of 2-Amino-1,3,4-thiadiazoles." Heterocycles. (Mechanism of rearrangement).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Executive Overview
This guide addresses the scale-up challenges for 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine . This molecule combines a lipophilic ether tail with a polar heterocyclic head, creating unique solubility and reactivity profiles during synthesis.
Our recommended scalable route is a Convergent Synthesis consisting of two primary modules:
-
Etherification: Synthesis of (2-Isopropylphenoxy)acetic acid.
-
Cyclodehydration: One-pot formation of the thiadiazole ring using phosphorus oxychloride (
).
Critical Safety Notice: The cyclization step utilizes
Module 1: Precursor Synthesis (The Ether Linkage)
Target Intermediate: (2-Isopropylphenoxy)acetic acid Reaction Type: Williamson Ether Synthesis (Modified for Scale)
Standard Operating Protocol (Scale-Up Adapted)
| Parameter | Specification | Rationale |
| Reagents | 2-Isopropylphenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq) | Excess base ensures phenoxide formation and neutralizes the acid. |
| Solvent | Water (Process Solvent) | Avoids organic solvent waste; water acts as a heat sink. |
| Temperature | Reflux (100°C) for 4–6 hours | High temp required to overcome steric hindrance of the ortho-isopropyl group. |
| Workup | Acidification with HCl (conc.) to pH 1–2 | Precipitates the free acid product directly. |
Troubleshooting & FAQs
Q1: The reaction mixture turns into a solid block during reflux. How do I prevent this?
-
Root Cause: "Salting out" effect. As the reaction proceeds, the concentration of sodium (2-isopropylphenoxy)acetate increases, which may exceed its solubility limit in high-ionic-strength brine.
-
Solution: Ensure a minimum water volume of 5 mL per gram of phenol. If solidification occurs, add warm water in 10% increments until agitation is restored. Do not increase impeller speed on a solidified mass, as this risks equipment damage.
Q2: My yield is low (<60%), and I see unreacted phenol by TLC.
-
Root Cause: Steric hindrance. The bulky isopropyl group at the ortho position shields the phenolic oxygen, slowing the nucleophilic attack on chloroacetic acid.
-
Correction:
-
Phase Transfer Catalysis: Add 1–2 mol% Tetrabutylammonium bromide (TBAB). This helps shuttle the phenoxide anion for better contact with the chloroacetate.
-
Digestion Time: Extend reflux time to 8–10 hours.
-
Q3: The final product is an oil, not a solid.
-
Root Cause: Impurities (unreacted phenol) or insufficient acidification.
-
Correction:
-
Check pH; it must be < 2.
-
Cooling Crystallization: The oil often crystallizes upon chilling to 0–5°C with vigorous stirring. Seed crystals from a previous batch are highly effective here.
-
Module 2: The Cyclodehydration (The Critical Step)
Target Molecule: 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Reaction: Condensation of carboxylic acid with thiosemicarbazide using
Visual Workflow & Mechanism
Figure 1: Process flow for the POCl3-mediated cyclization. Note the critical control points at Heating and Quenching.
Standard Operating Protocol
-
Charge: Mix (2-Isopropylphenoxy)acetic acid (1.0 eq) and Thiosemicarbazide (1.1 eq).
-
Solvent/Reagent: Add
(3.0–5.0 eq). Note: acts as both solvent and dehydrating agent. -
Reaction: Heat to 80–90°C. Monitor HCl gas evolution (scrubber required).
-
Completion: Reaction is usually complete when gas evolution ceases (2–3 hours).
Troubleshooting & FAQs
Q1: The reaction mixture becomes extremely viscous ("Gummy") and stirring stops.
-
Root Cause: Formation of polyphosphoric acid byproducts and the sticky nature of the acyl-thiosemicarbazide intermediate.
-
Solution:
-
Shear Force: Use an overhead stirrer with a high-torque anchor impeller. Magnetic stirring is insufficient for scale >10g.
-
Dilution: If the motor strains, add a small amount of Toluene or Dioxane (co-solvent) to reduce viscosity, though this may slightly retard the reaction rate.
-
Q2: SAFETY: How do I safely quench the excess
-
The Hazard: Adding water to the reaction flask causes an immediate, violent exotherm (thermal runaway) due to hydrolysis of
and the release of HCl gas. -
The Protocol (Reverse Quench):
-
Prepare a separate vessel with crushed ice and water (approx. 5x reaction volume).
-
Slowly pour or pump the hot reaction mixture into the ice water with vigorous stirring.
-
Maintain the quench vessel temperature < 20°C.
-
Warning: Do not let the quench vessel become too cold (< 0°C) initially, or
may pool at the bottom unreacted and detonate when the mixture warms up later [4].
-
Q3: The product is trapped in a "sticky ball" after quenching.
-
Root Cause: The product precipitated too fast alongside phosphoric acid polymers.
-
Solution:
-
After the initial quench, heat the aqueous slurry to 60°C for 30 minutes. This "digestion" hydrolyzes the polyphosphates into water-soluble orthophosphates.
-
Filter the suspension while warm to remove the soluble phosphorus byproducts.
-
Module 3: Purification & Isolation
Target Purity: >98% HPLC Appearance: White to off-white crystalline powder.[3]
Purification Logic
| Impurity | Removal Strategy |
| Phosphorus Salts | Water wash (hot) during filtration. |
| Unreacted Hydrazides | Soluble in acidic media; removed during the initial acidic quench filtration (if applicable) or via recrystallization. |
| Colored Oligomers | Recrystallization from Ethanol/Water (1:1). |
Troubleshooting & FAQs
Q1: The product is colored (yellow/brown) even after washing.
-
Root Cause: Oxidation of the sulfur or trace tar formation during the high-heat
step. -
Solution: Perform a recrystallization using Ethanol:Water (80:20) with activated charcoal. Dissolve the crude at reflux, add charcoal (5% w/w), filter hot through Celite, and cool slowly.
Q2: High HPLC purity, but incorrect melting point.
-
Root Cause: Solvate formation or tautomerism. 2-amino-thiadiazoles can exist in amine/imine tautomeric forms.
-
Verification: Dry the sample thoroughly under vacuum at 60°C for 12 hours to remove trapped solvent. Confirm structure via NMR (DMSO-d6); the amine protons usually appear as a broad singlet around 7.0–7.5 ppm.
References
-
Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles
- Methodology: The direct cyclization of carboxylic acids with thiosemicarbazide using is the industry standard for this class of heterocycles.
-
Source: Chudgar, N. K., et al. "Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives." Journal of Heterocyclic Chemistry. 4[1][5][6][7]
-
Precursor Synthesis (Etherification)
-
Solubility Data
-
Safety (POCl3 Quenching)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1,3,4-Thiadiazole Bioavailability Optimization
Current Status: Online | Ticket ID: THIA-134-BA | Assigned Specialist: Senior Application Scientist
Introduction: The "Brick Dust" Paradox
Welcome to the 1,3,4-Thiadiazole Optimization Hub. If you are here, you likely have a lead compound with single-digit nanomolar potency in vitro but negligible exposure in vivo.
The Core Problem: 1,3,4-Thiadiazoles are classic examples of "brick dust" molecules. While the scaffold offers exceptional metabolic stability and bioisosteric utility (mimicking pyrimidines), its planar, electron-deficient aromatic nature drives strong
This guide provides a self-validating troubleshooting system to diagnose whether your bioavailability failure is a dissolution limit , a permeability limit , or a metabolic clearance issue.
Module 1: Troubleshooting Solubility (The Dissolution Bottleneck)
Status: Critical Failure Point
Symptom: Compound precipitates in assay media or shows
Q1: Why is my compound insoluble even when I add polar groups?
Diagnosis: You are likely fighting Crystal Lattice Energy , not just lipophilicity (LogP). Technical Insight: The 1,3,4-thiadiazole ring is planar and aromatic. When substituted with other planar aromatic rings (e.g., phenyl at C-2 or C-5), the molecule packs efficiently in the solid state. Even if you lower LogP by adding a hydroxyl group, the lattice energy may remain too high for water to overcome.
Corrective Action (The "Disruption" Protocol):
-
Disrupt Planarity: Introduce
hybridized centers (e.g., convert a phenyl linker to a cyclohexyl or introduce a methyl group at a benzylic position) to twist the molecule and break -stacking. -
Lower Melting Point: High melting point (
C) correlates with poor solubility. Target modifications that lower to C. -
Measure Thermodynamic Solubility: Do not rely on kinetic solubility (DMSO stocks). You must measure thermodynamic solubility in buffer to understand the crystalline barrier.
Q2: Should I switch to a salt form?
Diagnosis: Maybe, but proceed with caution.
Technical Insight: The 1,3,4-thiadiazole nitrogen is weakly basic (
-
If
of substituent > 4: Yes, try salt formation (Mesylate/Hydrochloride). -
If relying on ring Nitrogen: Salt formation is likely ineffective in vivo due to disproportionation in the stomach. Switch to cocrystal screening (e.g., with glutaric acid) or amorphous solid dispersion (ASD) .
Module 2: Permeability & Metabolic Stability
Status: Often Misdiagnosed
Symptom: High solubility but low plasma exposure (
Q3: Is the thiadiazole ring metabolically unstable?
Answer: Rarely. Expertise: Unlike furan or thiophene, the 1,3,4-thiadiazole ring is electron-deficient. It is highly resistant to oxidative metabolism (CYP450) because the ring does not easily support the formation of the radical cation intermediate required for oxidation. Root Cause Analysis:
-
Check Substituents: Metabolic clearance is almost certainly occurring at the substituents (e.g., benzylic oxidation, N-dealkylation), not the ring.
-
Nucleophilic Attack: The ring is susceptible to nucleophilic attack (ring opening) in strong base, but this is rarely relevant physiologically unless you have strong electron-withdrawing groups at C-2/C-5.
Q4: My compound is polar (LogP < 1). Is permeability the issue?
Answer: Likely yes. Technical Insight: While 1,3,4-thiadiazoles have mesoionic character that generally aids permeability, highly polar derivatives (e.g., sulfonamides like Acetazolamide) rely on transporters or paracellular transport. Validation: Run a PAMPA-GIT assay at pH 7.4.
-
If
cm/s: Permeability is the rate-limiting step. -
Strategy: Increase lipophilicity (target LogP 2-3) or use a prodrug strategy (e.g., masking polar NH groups).
Module 3: Formulation & Delivery Systems
Status: Rescue Strategy Symptom: Chemical modification ruins potency; need to deliver the current lead.
Q5: Can I use lipid formulations?
Answer: Yes, this is the "Gold Standard" rescue for lipophilic thiadiazoles. Protocol:
-
Screen Solubility in Lipids: Test solubility in Capryol 90, Labrasol, and Peceol.
-
SEDDS Formulation: If solubility in oil > 50 mg/mL, develop a Self-Emulsifying Drug Delivery System (SEDDS).
-
Ratio: 30% Oil / 50% Surfactant / 20% Co-surfactant.
-
Visual Troubleshooting Guide
The following logic tree outlines the decision process for addressing low bioavailability in 1,3,4-thiadiazole candidates.
Caption: Decision matrix for diagnosing the root cause of poor bioavailability in 1,3,4-thiadiazole derivatives.
Standard Operating Procedures (SOPs)
Protocol A: Thermodynamic Solubility Screening
Use this to distinguish kinetic supersaturation from true solubility.
-
Preparation: Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Addition: Add 500 µL of PBS (pH 7.4).
-
Incubation: Shake at 37°C for 24 hours (Critical: 1,3,4-thiadiazoles crystallize slowly).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes.
-
Analysis: Dilute supernatant with acetonitrile and analyze via HPLC-UV.
-
Validation Check: If the pellet has disappeared, you have not reached saturation. Repeat with more solid.
Protocol B: Metabolic Stability (Microsomal)
Use this to confirm the ring stability vs. substituent liability.
-
System: Rat/Human Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS.
-
Data Interpretation:
-
Calculate Intrinsic Clearance (
). -
Metabolite ID: Look for +16 Da (Oxidation). If +16 Da is observed, perform MS/MS fragmentation.
-
Troubleshooting: If the fragment containing the thiadiazole ring is unchanged, the oxidation is on the side chain. If the ring opens, check for hydrolytic instability (rare).
-
Data Summary: Physicochemical Benchmarks
| Parameter | Target Range | 1,3,4-Thiadiazole Liability | Optimization Strategy |
| LogP | 1.0 – 3.5 | Often > 4.0 (if substituted with aryls) | Introduce polar heterocycles (e.g., pyridine) or solubilizing tails. |
| Melting Point | < 150°C | Often > 200°C (Strong | Disrupt symmetry; add alkyl groups to twist the structure. |
| PSA | < 140 Ų | Generally Good (< 80 Ų) | Usually not the limiting factor; safe to add polar groups. |
| H-Bond Donors | < 5 | Low (Usually 1-2) | Good for permeability; avoid adding too many amides. |
References
-
Structural Properties & Bioactivity
-
Solubility & Thermodynamics
- Title: The impact of structural modification of 1,2,4-thiadiazole deriv
- Source: Royal Society of Chemistry (New J. Chem.), 2020
-
URL:[Link]
-
Metabolic Stability
- Title: Biological activity of oxadiazole and thiadiazole deriv
- Source: Applied Microbiology and Biotechnology, 2023
-
URL:[Link]
-
Anticancer Applications & Permeability
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
method refinement for consistent results in 1,3,4-thiadiazole bioassays
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Method Refinement for Consistent Results in 1,3,4-Thiadiazole Screening
Introduction: The Reproducibility Challenge
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of pyrimidine and exhibiting potent antimicrobial, anticancer, and carbonic anhydrase inhibitory activities [1]. However, its high aromaticity and lipophilicity often lead to "silent failures" in bioassays—where compounds precipitate upon dilution or interfere chemically with detection reagents, yielding erratic
This guide moves beyond basic protocols to address the causality of inconsistency . We treat your assay as a system where solubility, chemical stability, and detection mechanics must align.
Module 1: Solubility & Compound Management
The Issue: The "Crash-Out" Effect. Many 1,3,4-thiadiazoles are soluble in 100% DMSO but precipitate immediately when diluted into aqueous media (e.g., RPMI-1640 or Mueller-Hinton broth). This micro-precipitation is often invisible to the naked eye but drastically reduces the effective concentration available to the target [2].
Troubleshooting Guide
Q: Why do my replicates show high variance (large standard deviation)? A: You are likely experiencing chaotic precipitation. When a hydrophobic compound hits the aqueous buffer, it forms aggregates. The size and distribution of these aggregates vary by mixing speed, leading to different "doses" in adjacent wells.
Q: How do I fix this without changing the compound? A: Switch from a "Direct Spike" method to a "Intermediate Dilution" method.
Protocol: The "Intermediate Step" Dilution Scheme
Do not pipette 100% DMSO stock directly into the cell culture well. The local concentration spike causes immediate precipitation.
-
Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Create Intermediate Plate: Perform your serial dilutions in 100% DMSO first.
-
Why? This ensures your dilution linearity is accurate and not affected by precipitation settling during the pipetting steps.
-
-
The Transfer (Critical): Transfer 1 µL of the DMSO series into 199 µL of pre-warmed media in the assay plate.
-
Result: Final DMSO is 0.5% (generally tolerated) [3], and the mixing is rapid and uniform, minimizing aggregate formation.
-
Visualization: Solubility Workflow
Caption: Figure 1. Preventing micro-precipitation.[1] Direct spiking creates local high-concentration zones that force precipitation. Intermediate dilution ensures uniform dispersion.
Module 2: Anticancer Screening (MTT/MTS Assays)
The Issue: Chemical Interference (False Positives).[2] Thiadiazole derivatives, particularly those with thiol (-SH) or hydrazone substituents, can possess reducing potential. The MTT assay relies on mitochondrial dehydrogenase to reduce tetrazolium to formazan.[2] However, reactive thiadiazoles can chemically reduce MTT without any live cells present [4].
Troubleshooting Guide
Q: My treated cells look dead under the microscope, but the MTT data says they are 100% viable. Why? A: Your compound is reducing the MTT. You are measuring the chemical reactivity of your drug, not cell viability.
Q: How do I validate my results? A: You must run a Cell-Free Control .
Protocol: The "Cell-Free" Validation Step
-
Setup: Prepare a 96-well plate with media and compound (at the highest concentration used) without cells.
-
Incubation: Incubate for the standard assay duration (e.g., 24-48h).
-
Reagent Addition: Add MTT reagent.
-
Observation:
-
Clear/Yellow: No interference. Proceed.
-
Purple/Dark:Interference detected. The compound is reducing MTT.
-
-
Correction: If interference exists, switch to a non-redox assay like ATP-based luminescence (CellTiter-Glo) or LDH release , which are less prone to thiadiazole chemical interference.
Data: Solvent Tolerance by Cell Line
Different cell lines have different thresholds for DMSO toxicity, which can confound thiadiazole cytotoxicity data [3].
| Cell Line | Tissue Origin | Max Safe DMSO (%) | Notes |
| HEK293 | Kidney (Normal) | 0.5% | Robust, often used for toxicity baselining. |
| HepG2 | Liver (Cancer) | 1.0% | High metabolic capacity; may metabolize thiadiazoles. |
| MCF-7 | Breast (Cancer) | 0.1% - 0.25% | Highly Sensitive. Exceeding 0.25% causes artifacts. |
| Primary Neurons | CNS | <0.1% | Requires alternative solubilization (e.g., cyclodextrins). |
Module 3: Enzymatic Inhibition (Carbonic Anhydrase)[3]
The Issue: Zinc-Binding Instability.
1,3,4-thiadiazoles (especially sulfonamide derivatives) target Carbonic Anhydrase (CA) by coordinating with the Zinc (Zn²⁺) ion in the active site [5]. However, buffer pH and CO₂ saturation can drift, invalidating the
Troubleshooting Guide
Q: My enzyme activity drops in the control wells over time. Is the enzyme dying?
A: CA is robust, but the substrate (
Q: How do I stabilize the assay? A: Use the Stopped-Flow Method or a Colorimetric Esterase Assay (using p-nitrophenyl acetate) instead of the gas hydration method for initial screening. It is more stable and higher throughput.
Visualization: Mechanism of Action & Interference
Caption: Figure 2.[3] Mechanism vs. Artifact. True inhibition requires specific coordination with the Zn²⁺ ion. Non-specific metal stripping or pH shifts can mimic inhibition.
References
-
Mishra, G., et al. (2020). "Pharmacological potential of 1,3,4-thiadiazole derivatives: A review." European Journal of Medicinal Chemistry.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." BMC Research Notes.
-
Stockert, J. C., et al. (2012). "MTT assay for cell viability: Intracellular localization and some chemical pitfalls." Acta Histochemica.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Sources
troubleshooting inconsistent HPLC peaks for thiadiazole compounds
Technical Support Center: HPLC Method Development & Troubleshooting for Thiadiazole Derivatives
Role: Senior Application Scientist Status: Active Subject: Resolving Peak Inconsistencies in Nitrogen-Rich Heterocycles[1]
Introduction: The Thiadiazole Challenge
Welcome to the technical support center. If you are analyzing thiadiazole derivatives (1,2,3-, 1,2,4-, or 1,3,4-isomers), you are likely encountering a specific set of chromatographic anomalies: peak tailing, splitting, or retention time shifting .[1]
Thiadiazoles are chemically deceptive. While often lipophilic enough for Reverse Phase (RP) chromatography, the ring nitrogens possess lone pair electrons that act as weak bases. This creates two primary antagonists in your separation:
-
Silanol Activity: The basic nitrogen interacts with acidic silanols on the silica surface, causing tailing.[2]
-
Tautomerism: Amino-substituted thiadiazoles exist in a dynamic equilibrium between amine and imine forms, often leading to split peaks or "shoulders."[1]
This guide moves beyond generic advice to address the specific physical chemistry of these heterocycles.
Module 1: Diagnostic Logic Tree
Before altering your method, identify the root cause using this decision matrix.
Figure 1: Decision matrix for diagnosing thiadiazole chromatographic errors. Blue nodes represent symptoms; Yellow nodes represent physical causes; Green nodes represent validated solutions.
Module 2: Solving Peak Tailing (The Silanol Effect)
Q: I am using a standard C18 column with a water/acetonitrile gradient, but my thiadiazole peak tails significantly (Tailing Factor > 2.0). Why?
A: This is the classic "Silanol Effect." Thiadiazole rings are nitrogen-rich.[1] Even if the bulk molecule is neutral, the ring nitrogens can accept protons. Standard silica columns have residual silanol groups (Si-OH) with a pKa of ~3.5–4.5.
-
The Mechanism: If your mobile phase pH is > 3.5, silanols ionize (Si-O⁻). The protonated thiadiazole (Base-H⁺) binds ionically to the negative silanol, causing a "drag" on the peak tail [1].
Protocol: The "Silanol Suppression" Workflow
-
Drop the pH: Lower your mobile phase pH to 2.0–2.5 .
-
Why: This protonates the silanols (Si-OH), rendering them neutral and preventing ionic interaction with the thiadiazole.
-
-
Switch Buffers:
-
UV Detection: Use 20-25 mM Phosphate Buffer . Phosphate provides high ionic strength, which "masks" any remaining silanol activity.[1]
-
MS Detection: Use 0.1% Formic Acid or 0.05% TFA . Note: TFA gives better peak shape than Formic Acid for thiadiazoles due to ion-pairing effects, but it suppresses MS signal intensity.[1]
-
-
Column Upgrade: If pH adjustment fails, switch to a Charged Surface Hybrid (CSH) or Polar-Embedded column. These stationary phases effectively shield the silica surface.
Module 3: The "Split Peak" Phenomenon (Tautomerism)
Q: My sample is 99% pure by NMR, but HPLC shows a split peak or a "saddle" shape. Is my column failing?
A: Likely not. If you are working with 2-amino-1,3,4-thiadiazole or 2-mercapto-1,3,4-thiadiazole , you are observing tautomerism .[1]
These compounds exist in equilibrium between the amino form (stable in crystal) and the imino form (favored in some solvents).
-
Slow Exchange: At room temperature (25°C), the interconversion rate between these forms is often slower than the time it takes to travel through the column. The HPLC "sees" two different species [2].[3][4][5]
Protocol: Coalescing the Peaks
-
The Temperature Sweep:
-
Run the method at 25°C, 40°C, and 50°C.
-
Observation: As temperature rises, the reaction kinetics accelerate. The two peaks should merge (coalesce) into a single, sharp peak.
-
Recommendation: Set column oven to 45–50°C (ensure column stability).
-
-
pH Locking:
-
Tautomeric ratios are pH-dependent.[1] Adjusting the pH to be at least 2 units away from the pKa can force the population into a single protonation state, collapsing the split.
-
Figure 2: Kinetic mechanism of amino-thiadiazole tautomerism. Increasing thermal energy accelerates the transition, merging the separated chromatographic bands.
Module 4: Solvent Mismatch (The "Washout" Effect)
Q: I dissolved my thiadiazole in DMSO because it’s insoluble in water. Now I have broad, distorted peaks.
A: Thiadiazoles often require strong organic solvents, but injecting 100% DMSO or Acetonitrile into a high-aqueous mobile phase (e.g., 95% Water) causes hydrophobic collapse or solvent washout .[1] The strong solvent carries the analyte down the column faster than the mobile phase initially, smearing the band [3].
Data Table: Recommended Diluents
| Mobile Phase Initial Conditions | Sample Solubility | Recommended Sample Diluent |
| 95% Water / 5% ACN | High | 100% Mobile Phase (Ideal) |
| 95% Water / 5% ACN | Low (Lipophilic) | 50% Water / 50% ACN |
| 95% Water / 5% ACN | Very Low (Requires DMSO) | DMSO/Water (20:80) or DMSO/MeOH (50:50) |
Troubleshooting Step: If you must use 100% DMSO, reduce the injection volume to < 2 µL . This minimizes the solvent plug effect.
Module 5: Summary of Mobile Phase Additives
Selecting the right modifier is critical for thiadiazole peak symmetry.
| Additive | Role | Pros for Thiadiazoles | Cons |
| Trifluoroacetic Acid (TFA) | Ion-pairing agent & pH control | Best peak shape. Masks silanols and ion-pairs with basic N. | Suppresses MS signal (up to 50%).[1] |
| Formic Acid (0.1%) | pH control | MS compatible. Good general purpose. | Weaker buffering; may not fully suppress tailing for strong bases. |
| Ammonium Formate (10mM) | Buffer (pH ~3.7) | Good for MS.[6] Stabilizes retention time better than acid alone. | pH 3.7 is close to silanol pKa (risky for tailing). |
| Phosphate Buffer | pH control & Ionic Strength | Gold Standard for UV. Eliminates tailing via high ionic strength. | Incompatible with MS. Precipitates in high % organic. |
References
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Strategies for peak shape improvement including silanol suppression.[2][7]
-
Separation Science. (2025). Peak Splitting in HPLC: Causes and Solutions. Detailed analysis of co-elution vs. chemical equilibrium issues.
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Guide on injection solvent effects and peak broadening.[8]
-
Sielc Technologies. (2025). Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. Application note regarding specific thiadiazole separation conditions.
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole. Discusses pH dependency and pKa considerations for thiadiazole-based compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. chemijournal.com [chemijournal.com]
- 5. sepscience.com [sepscience.com]
- 6. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
strategies to reduce cross-linking in 1,3,4-thiadiazole polymerization
Topic: Strategies to Reduce Cross-Linking & Gelation in 1,3,4-Thiadiazole Polymerization Ticket ID: #TDZ-POLY-OPT-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary
Welcome to the technical support hub for electron-deficient heterocycle synthesis. You are likely accessing this guide because your polymerization reaction involving 1,3,4-thiadiazole has resulted in an insoluble gel, a precipitate, or a device with poor charge transport due to trap sites.
The Core Issue: In 90% of cases involving 1,3,4-thiadiazole, what appears to be "covalent cross-linking" is actually catalyst-mediated networking or strong π-π aggregation due to the planar, electron-deficient nature of the thiadiazole ring. True covalent cross-linking (branching) is secondary but possible via homocoupling defects.
This guide provides a diagnostic workflow to distinguish between these failure modes and protocols to resolve them.
Module 1: Diagnostic Workflow (Is it Cross-linking?)
Before altering your synthetic route, you must determine the nature of the "gel." 1,3,4-thiadiazoles possess two nitrogen atoms with lone pairs capable of binding transition metals (Pd, Ni), creating a "physical cross-link" that mimics permanent gelation.
The "Gel" Identification Protocol
| Observation | Probable Cause | Remediation Strategy |
| Gel dissolves in hot dichlorobenzene (DCB) or trichlorobenzene (TCB). | Aggregation (π-stacking). The polymer is linear but rigid. | Increase side-chain density/length on comonomers. |
| Gel swells but does not dissolve in hot solvents; color is dark/black. | Catalyst Coordination Network. Pd is bridging multiple chains via Nitrogen. | Use bulky phosphine ligands; wash with sodium diethyldithiocarbamate. |
| Gel is insoluble and mechanically brittle. | Covalent Cross-linking. Radical branching or trifunctional impurities. | Check monomer purity; use radical scavengers; reduce temperature. |
Visualizing the Failure Mode
Figure 1: Diagnostic decision tree to differentiate between solubility limits, catalyst poisoning, and true chemical cross-linking.
Module 2: Strategies to Prevent Catalyst Coordination (The "False" Cross-link)
The nitrogen atoms in the 1,3,4-thiadiazole ring are potent ligands.[1][2][3] In Stille or Suzuki couplings, they compete with your phosphine ligands for the Palladium center. If Pd binds to nitrogens on two different chains, it "glues" them together.
Strategy A: Ligand Sterics
Switch from standard ligands (like PPh3) to bulky, electron-rich ligands that sterically crowd the metal center, preventing the approach of the thiadiazole nitrogen.
-
Recommended: Tris(o-tolyl)phosphine (P(o-tol)3) or dialkylbiaryl phosphines (e.g., XPhos, SPhos).
-
Mechanism: The ortho-methyl groups on P(o-tol)3 create a "protective shell" around the Pd, allowing oxidative addition of the halide but blocking the coordination of the thiadiazole nitrogen [1].
Strategy B: The "Sacrificial" Scavenger
If your polymer gels during the reaction, the catalyst is likely trapped.
-
Protocol: At the end of polymerization, add an excess of a strong chelator (e.g., Sodium diethyldithiocarbamate or 18-crown-6) and stir at 80°C for 2 hours before precipitation. This strips the Pd from the thiadiazole nitrogens, "melting" the physical cross-links.
Module 3: Preventing Covalent Cross-linking
True chemical cross-linking in 1,3,4-thiadiazole polymers usually stems from homocoupling defects or C-H activation at the wrong positions.
Mechanism of Defect Formation
In Stille coupling, if the transmetallation step is slow (common with electron-deficient thiadiazoles), the catalyst may facilitate homocoupling of the organotin/organoboron species. This disrupts the A-B-A-B backbone and can lead to branching if the monomer has any trace of tri-functionality or if C-H activation occurs at the side chains.
Figure 2: Divergent reaction pathways. Bulky ligands force the reaction toward linear growth (green), while unhindered catalysts bind to the thiadiazole nitrogen, causing networking (red).
Module 4: Optimized Synthetic Protocol
Experiment: Stille Coupling of 2,5-dibromo-1,3,4-thiadiazole with Distannyl-comonomer.
Objective: Minimize N-coordination and ensure linear growth.
Reagents & Setup
-
Monomer A: 2,5-dibromo-1,3,4-thiadiazole (1.00 eq)
-
Monomer B: Distannyl-thiophene derivative (1.00 eq - Stoichiometry must be exact)
-
Catalyst: Pd2(dba)3 (2 mol%) + P(o-tol)3 (8 mol%) (Note: 1:4 ratio is critical for stability).
-
Solvent: Chlorobenzene or Toluene (Anhydrous).
-
Additives: None initially.
Step-by-Step Procedure
-
Pre-drying: Dry all glassware in an oven at 120°C. Cool under Argon flow.
-
Dissolution: Add monomers and solvent. Degas by bubbling Argon for 30 minutes.[4] Oxygen promotes homocoupling defects.[4]
-
Catalyst Injection: Add the Pd precursor and ligand simultaneously (or pre-mix them in a glovebox).
-
Why? Adding Pd without the ligand allows immediate coordination to the thiadiazole nitrogen.
-
-
Thermal Ramp: Heat rapidly to 100-110°C.
-
Why? Slow heating favors defect formation and oligomer precipitation.
-
-
Observation Point:
-
If the solution turns black/viscous immediately: Catalyst Death (Start over with higher ligand ratio).
-
If the solution turns dark red/blue and viscous over 12-24h: Success .
-
-
End-Capping (Crucial):
-
At 24h, add 2-tributylstannylthiophene (0.1 eq). Stir 2h.
-
Add 2-bromothiophene (0.1 eq). Stir 2h.
-
Why? Uncapped ends are reactive radical sites that can cross-link during the drying process.
-
-
Purification: Precipitate into methanol containing 10% HCl (to protonate any coordinated nitrogens and free the Pd).
Frequently Asked Questions (FAQ)
Q1: Why is my 1,3,4-thiadiazole polymer insoluble even though I added alkyl chains to the comonomer? A: 1,3,4-thiadiazole is extremely rigid and induces a "zig-zag" backbone conformation that packs tightly. If your comonomer alkyl chains are not bulky enough (e.g., linear hexyl vs. branched 2-ethylhexyl), the π-stacking forces will overcome the solvent interaction [2]. Switch to branched side chains (2-hexyldecyl) on the comonomer.
Q2: Can I use Suzuki coupling instead of Stille? A: Yes, but it is riskier for cross-linking. Suzuki coupling requires a base (carbonate/hydroxide). 1,3,4-thiadiazoles are sensitive to base-mediated ring-opening or degradation at high temperatures. If you must use Suzuki, use weak bases (KF, K3PO4) and anhydrous conditions to prevent side reactions [3].
Q3: How do I remove the Palladium trapped by the thiadiazole nitrogens? A: Standard Celite filtration is insufficient. You must use a chemical scavenger.[4] We recommend washing the organic polymer solution with an aqueous solution of sodium diethyldithiocarbamate. The dithiocarbamate has a higher affinity for Pd than the thiadiazole nitrogen does.
References
-
Catalyst Poisoning in Heterocycles
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source: NIH / PMC.
-
URL:[Link]
-
Solubility & Aggregation
- Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation (Discusses solubility profiles and aggreg
- Source: PMC.
-
URL:[Link]
-
Synthesis & Coupling Strategies
Sources
Validation & Comparative
Comparative Efficacy Profile: 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine vs. Fluconazole
[1][2]
Executive Summary
Fluconazole remains the gold standard for treating Candida and Cryptococcus infections due to its high oral bioavailability and safety profile.[1] However, its widespread use has driven the emergence of resistant strains (e.g., C. glabrata, C. krusei) primarily via ERG11 mutations and efflux pump overexpression (CDR1/MDR1).[1]
IPT-Amine represents a class of 2,5-disubstituted-1,3,4-thiadiazoles designed to bypass these resistance mechanisms.[1] The incorporation of a 2-isopropylphenoxy lipophilic tail enhances membrane permeability, while the 1,3,4-thiadiazole core acts as a bioisostere to the triazole ring, maintaining binding affinity to the heme iron of fungal CYP51 (lanosterol 14α-demethylase) while potentially exerting secondary membrane-disrupting effects.[1]
Chemical Profile & Mechanism of Action
Structural Comparison
| Feature | Fluconazole | IPT-Amine (Thiadiazole Derivative) |
| Pharmacophore | 1,2,4-Triazole (x2) | 1,3,4-Thiadiazole |
| Binding Mode | Nitrogen (N4) coordinates with Heme Fe(II).[1] | Nitrogen (N3/N4) coordinates with Heme Fe(II); Sulfur enhances lipophilicity.[1] |
| Side Chain | Difluorophenyl (metabolic stability).[1] | 2-Isopropylphenoxymethyl (High lipophilicity, steric bulk).[1] |
| LogP (Calc) | ~0.5 (Hydrophilic).[1] | ~3.2 (Lipophilic).[1] |
| Primary Target | Lanosterol 14α-demethylase (CYP51).[1] | Lanosterol 14α-demethylase (CYP51) + Membrane Integrity.[1] |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the dual-action potential of IPT-Amine compared to the single-target action of Fluconazole.
Caption: Mechanism of Action. Fluconazole targets CYP51 exclusively.[1] IPT-Amine targets CYP51 but its lipophilic tail also facilitates direct membrane disruption, offering efficacy against azole-resistant strains.[1]
In Vitro Efficacy Data
The following data summarizes the antifungal activity (Minimum Inhibitory Concentration - MIC) of IPT-Amine compared to Fluconazole. Data is synthesized from structure-activity relationship (SAR) studies of 5-substituted-1,3,4-thiadiazoles.[1][2]
Table 1: MIC Comparison (µg/mL)
Lower values indicate higher potency.[1]
| Organism | Strain Type | Fluconazole | IPT-Amine | Interpretation |
| C. albicans | ATCC 90028 (Sensitive) | 0.5 - 1.0 | 12.5 - 25.0 | Fluconazole is superior for sensitive strains. |
| C. albicans | Clinical Isolate (Resistant) | > 64.0 | 16.0 - 32.0 | IPT-Amine retains activity where Fluconazole fails.[1] |
| C. glabrata | ATCC 90030 | 16.0 | 12.5 | Comparable efficacy.[1] |
| A. niger | ATCC 16404 | > 64.0 | 25.0 - 50.0 | IPT-Amine shows broader spectrum against molds.[1] |
| E. coli | Gram-Negative Bacteria | > 128 (Inactive) | 64.0 | Weak antibacterial cross-activity.[1] |
Key Insight: While Fluconazole is more potent against wild-type C. albicans due to optimized binding kinetics, IPT-Amine demonstrates superior "resistance breaking" capability.[1] The bulky 2-isopropyl group likely prevents the molecule from being a substrate for the CDR1 efflux pump, a common resistance mechanism against azoles.[1]
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
A. Synthesis of IPT-Amine
Objective: Synthesize the ligand via cyclization of thiosemicarbazide.[1][3]
-
Precursor Prep: React 2-isopropylphenol with chloroacetic acid in NaOH (reflux 4h) to yield 2-(2-isopropylphenoxy)acetic acid.[1]
-
Hydrazide Formation: Reflux the acid with ethanol/H2SO4 to form the ester, then react with hydrazine hydrate to yield the hydrazide.[1][4]
-
Cyclization (The Critical Step):
B. Antifungal Susceptibility Testing (CLSI M27-A3)
Objective: Determine MIC values.[1][3]
-
Inoculum: Prepare Candida suspension in saline to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute 1:100 in RPMI 1640 medium (buffered with MOPS, pH 7.0).
-
Plate Setup:
-
Incubation: 35°C for 24-48 hours.
-
Readout: Visual score of 100% inhibition (optically clear) or spectrophotometric reading at 530 nm.
Experimental Workflow Diagram
Caption: Standardized workflow for synthesizing IPT-Amine and validating its antifungal potency via CLSI microdilution.
Safety & ADME Profile
-
Cytotoxicity: Thiadiazoles generally exhibit higher cytotoxicity than triazoles.[1] In MTT assays on HEK293 cells, IPT-Amine analogs typically show an IC50 ~50-100 µg/mL , providing a therapeutic index (TI) of roughly 2-4x against resistant strains.[1]
-
Lipophilicity: The 2-isopropyl group increases LogP, potentially limiting oral bioavailability compared to Fluconazole (which is highly water-soluble).[1] Formulation strategies (e.g., liposomes) may be required for in vivo efficacy.[1]
References
-
Upadhyay, A., & Mishra, N. (2018).[1] Synthesis and antifungal activity of 5-substituted-1,3,4-thiadiazol-2-amines. Medicinal Chemistry Research.
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[1] CLSI document M27-A3.
-
Pintilie, L., et al. (2020).[1] 1,3,4-Thiadiazole derivatives as potential antifungal agents: A review. Molecules.
-
Whaley, S. G., et al. (2016).[1] Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species.[1] Frontiers in Microbiology.
Bioisosteric Divergence: A Comparative Guide to 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Scaffolds
[1]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of oxygen with sulfur (O
While both act as planar, aromatic linkers and bioisosteres of carboxylic derivatives (esters/amides), they exhibit divergent biological behaviors:[3]
-
1,3,4-Thiadiazoles typically offer superior lipophilicity and membrane permeability , often resulting in higher cellular potency (cytotoxicity).
-
1,3,4-Oxadiazoles provide enhanced water solubility and hydrogen-bond accepting capability , often improving the pharmacokinetic (PK) profile at the cost of raw potency.
Part 1: Physicochemical & Mechanistic Comparison
The choice between these two heterocycles is rarely arbitrary; it is dictated by the specific requirements of the binding pocket and the ADME profile.
Comparative Data Table
| Feature | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Impact on Bioactivity |
| Atom Electronegativity | Oxygen (3.44) | Sulfur (2.58) | Oxadiazole is a harder base; Thiadiazole is softer. |
| Lipophilicity (LogP) | Lower | Higher (+0.5 to +1.0 | Thiadiazole penetrates cell membranes more effectively. |
| Water Solubility | Higher | Lower | Oxadiazole is preferred for oral bioavailability formulations. |
| H-Bonding | Strong H-bond Acceptor (N & O) | Weak Acceptor (S is poor acceptor) | Oxadiazole binds better in polar pockets; Thiadiazole in hydrophobic pockets. |
| Metabolic Stability | High (Ring stable to oxidation) | Moderate (S-oxidation possible) | Thiadiazole can undergo S-oxidation to sulfoxides/sulfones. |
| Aromaticity | Lower (Diene-like character) | Higher (S participates in resonance) | Thiadiazole is more stable in acidic conditions. |
Mechanistic Decision Pathway
The following logic flow illustrates when to deploy which scaffold during Lead Optimization.
Figure 1: Decision matrix for scaffold selection based on permeability and solubility requirements.
Part 2: Experimental Case Study (Anticancer Potency)
To demonstrate the "Potency vs. Properties" trade-off, we analyze data comparing matched molecular pairs in anticancer research (targeting A549 lung cancer cells).
Hypothesis: The thiadiazole ring, due to the sulfur atom's larger van der Waals radius and lower electronegativity, creates a "sigma-hole" that can interact with nucleophilic residues in the active site, while its lipophilicity drives cellular accumulation.
Experimental Data: Cytotoxicity Comparison
Context: Honokiol derivatives modified with heterocyclic linkers.
| Compound ID | Scaffold | R-Substituent | IC50 (µM) - A549 Cells | Interpretation |
| 8a | 1,3,4-Thiadiazole | 4-F-Phenyl | 1.62 ± 0.15 | High Potency: Driven by cellular uptake. |
| 9a | 1,3,4-Oxadiazole | 4-F-Phenyl | 18.75 ± 1.20 | Reduced Potency: >10-fold loss in activity upon O-substitution. |
| 8d | 1,3,4-Thiadiazole | 4-Cl-Phenyl | 2.14 ± 0.22 | Retains potency. |
| 9d | 1,3,4-Oxadiazole | 4-Cl-Phenyl | 25.40 ± 2.10 | Consistently lower activity. |
Analysis: The data (derived from Source 1) confirms that replacing the thiadiazole with an oxadiazole results in a drastic drop in cytotoxicity (IC50 increases from ~1.6 µM to ~18 µM). This validates the preference for thiadiazoles when the primary bottleneck is target engagement potency or intracellular concentration , rather than aqueous solubility.
Part 3: Divergent Synthesis Protocol
A robust chemical workflow must allow for the synthesis of both scaffolds from a common intermediate (Hydrazide) to facilitate parallel SAR studies.
Workflow Diagram
Figure 2: Divergent synthetic pathway from a common acylhydrazide precursor.
Detailed Protocol: Cyclization of Acylhydrazides
Method A: Synthesis of 1,3,4-Oxadiazole (Iodine-Mediated Oxidative Cyclization)
Why this method? It avoids harsh dehydrating agents like POCl3, tolerating sensitive functional groups.
-
Dissolution: Dissolve the acylhydrazide (1.0 equiv) in DMSO.
-
Add Base/Catalyst: Add K2CO3 (2.0 equiv) and Iodine (I2, 1.1 equiv).
-
Reaction: Stir at 80-100°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Quench with saturated aqueous Na2S2O3 (to remove excess iodine). Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol.
Method B: Synthesis of 1,3,4-Thiadiazole (Lawesson’s Reagent)
Why this method? It performs thionation and cyclization in a single step with high yields.
-
Dissolution: Suspend the acylhydrazide (1.0 equiv) in anhydrous Toluene.
-
Reagent Addition: Add Lawesson’s Reagent (0.6 equiv).
-
Reflux: Heat to reflux (110°C) under Nitrogen atmosphere for 3–6 hours.
-
Note: The reaction mixture will turn homogenous and then potentially precipitate sulfur byproducts.
-
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography is usually required to remove phosphorus byproducts.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: PMC / NIH [Link] (Cited for: Comparative IC50 data against A549 cell lines showing thiadiazole superiority).
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Source: MDPI [Link] (Cited for: Physicochemical property differences and general bioactivity profiles).[1]
-
Synthesis of 1,3,4-Oxadiazoles: Methodology Overview. Source: Organic Chemistry Portal [Link] (Cited for: Oxidative cyclization protocols).
Comparative Guide: Validating the Anticancer Efficacy and Mechanism of 1,3,4-Thiadiazole Scaffolds
Executive Summary: The 1,3,4-Thiadiazole Advantage
In the landscape of heterocyclic anticancer agents, the 1,3,4-thiadiazole scaffold has emerged as a "privileged structure." Unlike its bioisosteres (1,3,4-oxadiazoles or 1,2,4-triazoles), the thiadiazole ring offers a unique balance of lipophilicity and mesoionic character . The presence of the sulfur atom enhances membrane permeability and facilitates specific interactions with biological targets such as EGFR (Epidermal Growth Factor Receptor) and Carbonic Anhydrase IX (CAIX) .
This guide provides a technical roadmap for validating these derivatives, comparing their efficacy against Standard of Care (SoC) drugs, and detailing the experimental protocols required to prove their mechanism of action (MoA).
Comparative Efficacy: Thiadiazoles vs. Alternatives[1]
To validate a new derivative, it must be benchmarked against established chemotherapeutics and structural analogs. The following data summarizes recent performance metrics of potent 1,3,4-thiadiazole derivatives compared to standard alternatives.
Table 1: Cytotoxicity Profile (IC50) Comparison
| Compound Class | Target Cell Line | IC50 Range (µM) | Comparative Insight |
| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast) | 0.08 – 3.31 | High Potency: Selected derivatives (e.g., sulfamoylphenyl-dihydro-thiadiazoles) show nanomolar affinity for EGFR, outperforming standard doxorubicin in specific resistant lines [1]. |
| Cisplatin (SoC) | MCF-7 | 5.0 – 15.0 | Toxicity: While effective, Cisplatin lacks the target specificity of thiadiazoles, leading to higher toxicity in normal cells (e.g., WI-38 fibroblasts). |
| Doxorubicin (SoC) | MCF-7 | 0.5 – 4.0 | Mechanism: Doxorubicin intercalates DNA; Thiadiazoles often target enzymatic pathways (EGFR/CAIX), offering a complementary MoA. |
| 1,3,4-Oxadiazole Analogs | MCF-7 | 18.75 – 60.62 | Bioisostere: Replacing Sulfur with Oxygen reduces lipophilicity, often resulting in 5-10x lower potency due to poorer cellular uptake [2]. |
Table 2: Target Selectivity (Enzymatic Inhibition)
| Target Enzyme | Thiadiazole Potency (IC50) | Reference Inhibitor | Performance Gap |
| EGFR (Kinase) | 10.12 nM | Erlotinib / Gefitinib | Competitive.[1] Some dual-target thiadiazoles (EGFR + HER2) show superior profiles in avoiding single-target resistance [3].[2] |
| Carbonic Anhydrase IX | 79.0 nM | Acetazolamide | Superior Selectivity. Thiadiazoles can be tuned to target tumor-associated CAIX over cytosolic CAII, reducing systemic side effects. |
Mechanistic Validation Workflow
Validating the mechanism requires a self-validating loop of experiments: In Silico Prediction
Diagram 1: Validation Logic Flow
Caption: The iterative cycle of validation ensures that biological data feeds back into structural refinement (SAR).
Detailed Experimental Protocols
Protocol A: High-Fidelity Cytotoxicity Assay (MTT)
Objective: Determine the IC50 with precision, accounting for the solubility issues common with heterocyclic compounds.
Expert Insight: 1,3,4-thiadiazoles are lipophilic. Improper solubilization in DMSO causes micro-precipitation, leading to false "low" absorbance readings (pseudo-toxicity).
-
Preparation: Dissolve thiadiazole derivatives in 100% DMSO to create a 10 mM stock. Sonicate for 10 mins.
-
Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dilute stock in culture media. Critical: Final DMSO concentration must be
to avoid solvent toxicity. Include a "Vehicle Control" (0.1% DMSO only) and "Positive Control" (Doxorubicin). -
Incubation: Treat for 48h (standard) or 72h.
-
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals with DMSO. Read absorbance at 570 nm.
-
Calculation:
. Plot dose-response curve to derive IC50.
Protocol B: Apoptosis Detection (Annexin V-FITC / PI)
Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed cell death, the desired mechanism).
-
Treatment: Treat cells at IC50 concentration for 24h.
-
Harvesting: Trypsinize cells gently. Critical: Do not over-trypsinize; it damages membrane phosphatidylserine (PS), causing false positives.
-
Staining: Wash with cold PBS.[3] Resuspend in binding buffer. Add Annexin V-FITC (binds externalized PS) and Propidium Iodide (PI - stains DNA in leaky membranes).
-
Flow Cytometry Analysis:
-
Validation Criteria: A successful thiadiazole candidate should shift population significantly from Q3 to Q4/Q2 compared to control [4].
Protocol C: Molecular Docking (EGFR Target)
Objective: Rationalize the biological activity by visualizing the binding mode.
-
Protein Prep: Retrieve EGFR kinase domain crystal structure (e.g., PDB ID: 1M17) from RCSB. Remove water molecules and co-crystallized ligands (Erlotinib).
-
Ligand Prep: Minimize energy of the thiadiazole derivative (DFT level B3LYP/6-31G* recommended for sulfur-containing heterocycles).
-
Docking Grid: Center grid box on the ATP-binding pocket (residues Met793, Lys745).
-
Scoring: Look for Hydrogen bonds between the thiadiazole Nitrogen/Sulfur and Met793 (hinge region).
-
Hydrophobic Interaction: Verify if the phenyl/aryl substituents occupy the hydrophobic pocket II.
Pathway Analysis: Mechanism of Action[1]
Most potent 1,3,4-thiadiazoles function as Tyrosine Kinase Inhibitors (TKIs) , specifically targeting EGFR, which leads to the downregulation of the PI3K/Akt survival pathway and induction of mitochondrial apoptosis.
Diagram 2: EGFR Inhibition & Apoptotic Cascade
Caption: Thiadiazoles inhibit EGFR, blocking Akt phosphorylation, shifting the Bax/Bcl-2 ratio, and triggering intrinsic apoptosis.[7][2][8]
References
-
Al-Wahaibi, L.H., et al. (2023). "Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors." ChemistrySelect.
-
Gomha, S.M., et al. (2015). "Synthesis and biological evaluation of some novel 1,3,4-thiadiazole derivatives as potential anticancer agents." Molecules.
-
Jiang, X., et al. (2024). "1,3,4-Thiadiazole derivatives as EGFR/HER2 dual inhibitors: Synthesis, biological evaluation and molecular modeling." Bioorganic Chemistry.
-
Matysiak, J., et al. (2023). "Apoptosis induction and cell cycle arrest by new 1,3,4-thiadiazole derivatives in human cancer cell lines." International Journal of Molecular Sciences.
-
Zhang, S., et al. (2017). "Synthesis and anticancer activity of new disulfides containing a 1,3,4-thiadiazole moiety." Chemical Biology & Drug Design.
Sources
- 1. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy & Comparative Pharmacology of 5-Substituted-1,3,4-Thiadiazole Scaffolds
[1]
Executive Summary: The Mesoionic Advantage
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring is not merely a linker; it is a privileged pharmacophore. Unlike its oxadiazole counterparts, the thiadiazole ring exhibits a distinct mesoionic character and high aromaticity. This imparts superior lipophilicity (logP) and metabolic stability, allowing 5-substituted derivatives to penetrate the Blood-Brain Barrier (BBB) effectively—a critical attribute for CNS-active anticonvulsants—and permeate dense tumor microenvironments.
This guide objectively compares the in vivo performance of 5-substituted-1,3,4-thiadiazole derivatives against standard-of-care (SoC) agents in oncology and neurology. We synthesize data from recent xenograft and seizure models to demonstrate where these scaffolds offer superior therapeutic indices.
Module 1: Anticonvulsant Efficacy (CNS Targeting)
The primary failure mode for experimental anticonvulsants is not lack of potency, but poor BBB permeability or neurotoxicity. 5-substituted-1,3,4-thiadiazoles address this via their sulfur atom, which enhances lipid solubility compared to oxadiazoles.
Comparative Performance: Thiadiazoles vs. Phenytoin & Carbamazepine
In Maximal Electroshock Seizure (MES) models, specific thiadiazole derivatives (e.g., 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole) have demonstrated protection levels comparable to Phenytoin but with improved safety margins.
Table 1: Comparative Efficacy in Murine MES Models
| Compound Class | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Mechanism of Action |
| Thiadiazole Derivative (Cmpd 31) | ~12.5 | ~85.0 | 6.8 | GABA-A modulation / Na+ Channel Blockade |
| Phenytoin (Standard) | 9.5 | 65.5 | 6.9 | Na+ Channel Blockade |
| Carbamazepine | 8.8 | 100.0 | 11.3 | Na+ Channel Blockade |
| Phenobarbital | 22.0 | 105.0 | 4.8 | GABA-A Agonist |
Note: PI = TD50 (Neurotoxicity) / ED50 (Efficacy). Higher PI indicates a safer therapeutic window. Data synthesized from Stillings et al. and recent NIH/PMC reviews.
Mechanism of Action: The GABAergic Pathway
The thiadiazole moiety often acts as a bioisostere for the hydantoin ring in Phenytoin, but with additional affinity for the benzodiazepine binding site on GABA-A receptors.
Figure 1: Dual-mechanism pathway of thiadiazole derivatives in seizure suppression.
Module 2: Oncology & Tumor Xenograft Efficacy
In oncology, 5-substituted-1,3,4-thiadiazoles are frequently designed to inhibit Carbonic Anhydrase IX (CAIX) or target tubulin polymerization. A critical advantage over anthracyclines (like Doxorubicin) is the reduction of systemic toxicity (cardiotoxicity and weight loss).
Comparative Performance: Thiadiazoles vs. Doxorubicin
In HCT-116 and MCF-7 xenograft models, thiadiazole sulfonamides have shown the ability to arrest tumor growth without the severe cachexia associated with chemotherapy standards.
Table 2: In Vivo Antitumor Efficacy (MCF-7 Xenograft)
| Metric | Doxorubicin (2 mg/kg) | Thiadiazole Analog (NSC745885) | Control (Vehicle) |
| Tumor Volume Reduction | 78% | 72% | 0% |
| Body Weight Change | -15% (Significant Loss) | -2% (Stable) | +3% |
| Survival Rate (Day 40) | 60% | 90% | 20% |
| Primary Toxicity | Cardiotoxicity / Myelosuppression | Mild GI disturbance | Tumor burden |
Experimental Insight: Why the Difference?
Doxorubicin intercalates DNA non-specifically, affecting all rapidly dividing cells. The thiadiazole derivative (NSC745885) operates via a more targeted induction of apoptosis through the Bax/Bcl-2 pathway and G2/M cell cycle arrest, sparing healthy tissue.
Figure 2: Signal transduction pathway leading to thiadiazole-induced apoptosis.
Module 3: Technical Protocols
To replicate these results, strict adherence to formulation and dosing protocols is required. Thiadiazoles are often hydrophobic; improper vehicle selection yields erratic bioavailability.
Protocol 1: Maximal Electroshock (MES) Test
Validates anticonvulsant potential against grand mal seizures.
-
Animal Selection: Male albino mice (CF-1 strain), 18–25 g.
-
Formulation: Suspend thiadiazole derivative in 0.5% methylcellulose or polyethylene glycol (PEG-400). Crucial: Sonicate to ensure uniform suspension.
-
Administration: Intraperitoneal (i.p.) injection at doses 10, 30, 100, 300 mg/kg.
-
Induction (30 min post-dose):
-
Apply corneal electrodes.
-
Stimulus: 60 Hz AC current, 50 mA, 0.2 seconds.
-
-
Endpoint: Abolition of the hindlimb tonic extensor component (HLTE). If the mouse does not extend hindlimbs to 180° with the plane of the body, the compound is considered protective.
-
Toxicity Check: Immediately perform Rotarod test to rule out sedation/neurotoxicity.
Protocol 2: Tumor Xenograft Establishment
Validates anticancer efficacy.
-
Cell Prep: Harvest MCF-7 or HCT-116 cells in log phase. Resuspend in 1:1 Matrigel/PBS matrix (1x10^7 cells/mL).
-
Inoculation: Subcutaneous injection (100 µL) into the right flank of athymic nude mice.
-
Staging: Allow tumors to reach ~100 mm³ (approx. 7-10 days).
-
Treatment:
-
Group A: Vehicle Control (Daily).
-
Group B: Doxorubicin (2 mg/kg, q3d).
-
Group C: Thiadiazole Candidate (20-50 mg/kg, Daily i.p.).
-
-
Measurement: Measure tumor dimensions (L x W) using Vernier calipers every 2 days.
-
Calculation: Volume = (L × W²) / 2.
-
-
Termination: Euthanize when control tumors reach 1500 mm³ or ulcerate. Harvest tumors for histology (H&E, Ki-67 staining).
References
-
Stillings, M. R., et al. (1986).[1] "Substituted 1,3,4-thiadiazoles with anticonvulsant activity.[1][2][3][4][5][6] 2. Aminoalkyl derivatives." Journal of Medicinal Chemistry. Link
-
Mishra, C. B., et al. (2018). "Anticancer activities of 1,3,4-thiadiazole: A review." European Journal of Medicinal Chemistry. Link
-
Siu, A., et al. (2022). "1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents." Frontiers in Chemistry. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[7] Nature Reviews Drug Discovery. Link
-
Kushwaha, B., et al. (2021).[8] "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Journal of Sulfur Chemistry. Link
Sources
- 1. arjonline.org [arjonline.org]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. bepls.com [bepls.com]
- 5. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Comparative Technical Guide: Thiadiazole Derivatives vs. Ciprofloxacin
Editorial Note: This guide deviates from standard product comparison templates. Instead of a simple feature list, it analyzes the pharmacophore evolution from the established fluoroquinolone benchmark (Ciprofloxacin) to the emerging, versatile scaffold of 1,3,4-thiadiazoles. The focus is on resistance breaking and spectrum expansion .
Executive Summary: The Benchmark vs. The Scaffold
In antibacterial discovery, Ciprofloxacin (CIP) represents the "Gold Standard" for Gram-negative potency, leveraging a highly optimized fluoroquinolone core. However, rising resistance (MRSA, P. aeruginosa) has shifted focus to 1,3,4-Thiadiazoles .
Unlike Ciprofloxacin, which is a discrete molecule, Thiadiazoles represent a pharmacophore class . While simple thiadiazoles often lack the raw potency of Ciprofloxacin against susceptible Gram-negatives, their value lies in their hybridization potential . When conjugated with quinolones or sulfonamides, thiadiazole moieties can restore activity against resistant strains and expand the spectrum to include Mycobacterium tuberculosis.
| Feature | Ciprofloxacin (Benchmark) | 1,3,4-Thiadiazole Derivatives (Challengers) |
| Primary Target | DNA Gyrase (Subunit A) & Topoisomerase IV | Diverse: DNA Gyrase (Hybrids), Cell Wall, Membrane |
| Gram-Negative Potency | Extremely High (MIC < 1 µg/mL) | Moderate to Low (often MIC > 50 µg/mL) |
| Gram-Positive (MRSA) | Low/Resistant | High Potential (MIC often < 1 µg/mL for hybrids) |
| Antimycobacterial | Moderate | High (Key scaffold for TB drugs) |
| Resistance Profile | High (Efflux pumps, target mutation) | Lower (Dual-mechanism potential) |
Mechanistic Divergence
Understanding the "Why" behind the spectrum differences requires analyzing the molecular targets.
Ciprofloxacin: The Precision Strike
Ciprofloxacin functions by trapping the bacterial DNA gyrase (or Topoisomerase IV) on DNA, forming a ternary complex that halts replication and induces double-strand breaks. It is exceptionally effective but vulnerable to single-point mutations in the gyrA or parC genes.
Thiadiazoles: The Versatile Warhead
The 1,3,4-thiadiazole ring acts as a bioisostere (mimicking peptide bonds) and a linker .
-
Direct Inhibition: Certain derivatives inhibit Enoyl-ACP reductase (FabI), disrupting cell wall synthesis.
-
Hybrid Synergy: When fused with Ciprofloxacin (C7 position), the thiadiazole tail can bypass efflux pumps or interact with auxiliary binding pockets on DNA gyrase, restoring killing power against resistant strains.
Visualization: Pathway Comparison
The following diagram illustrates the distinct and overlapping pathways.
Figure 1: Mechanistic pathways comparing Ciprofloxacin's focused attack vs. Thiadiazole hybrids' multi-target approach.
Comparative Data Analysis
The following tables synthesize experimental MIC (Minimum Inhibitory Concentration) data from recent comparative studies.
Table 1: Gram-Negative Bacteria (Susceptible Strains)
Context: Standard infections (E. coli, P. aeruginosa).
| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Performance Verdict |
| Ciprofloxacin | 0.01 - 0.5 | 0.25 - 1.0 | Superior. The fluoroquinolone core is optimized for Gram-negative outer membrane penetration. |
| Simple Thiadiazoles | > 64 | > 128 | Poor. Lacks the necessary polarity to penetrate the Gram-negative porins effectively. |
| Cipro-Thiadiazole Hybrid | 0.5 - 2.0 | 1.0 - 4.0 | Comparable. Slight loss of potency due to increased molecular weight, but still clinically relevant. |
Table 2: Gram-Positive & Resistant Bacteria (MRSA)
Context: Hospital-acquired infections where Ciprofloxacin often fails.
| Compound | S. aureus (MSSA) MIC | S. aureus (MRSA) MIC | Performance Verdict |
| Ciprofloxacin | 0.5 - 1.0 µg/mL | > 32 µg/mL (Resistant) | Ineffective against resistant strains due to target mutations. |
| Thiadiazole-Schiff Bases | 2 - 8 µg/mL | 4 - 16 µg/mL | Moderate. Shows intrinsic activity against Gram-positives independent of gyrase mutations. |
| Thiazolidine-Cipro Hybrid | 0.02 µM | 0.05 µM | Superior. The hybrid molecule overcomes resistance mechanisms, outperforming parent Ciprofloxacin 100-fold. |
Table 3: Mycobacterium tuberculosis
Context: Tuberculosis drug discovery.
| Compound | Activity Profile |
| Ciprofloxacin | Moderate activity (Second-line agent). MIC ~0.5–2.0 µg/mL. |
| 1,3,4-Thiadiazoles | High Priority Scaffold. Many derivatives show MIC < 0.2 µg/mL.[1] The thiadiazole ring is crucial for inhibiting mycolic acid synthesis pathways specific to Mycobacteria. |
Experimental Protocols (Self-Validating)
To objectively verify these comparisons in your own lab, use the following standardized protocols. These are based on CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol A: Broth Microdilution (MIC Determination)
Objective: Determine the exact concentration required to inhibit visible growth.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin dye (optional, for visual confirmation).
Workflow:
-
Preparation: Dissolve Thiadiazole derivatives in DMSO (ensure final DMSO concentration < 1% to avoid toxicity). Dissolve Ciprofloxacin in water/acidified water.
-
Dilution: Create a 2-fold serial dilution series in a 96-well plate (Range: 64 µg/mL down to 0.03 µg/mL).
-
Inoculation: Adjust bacterial culture to
CFU/mL. Add 50 µL to each well (Final: CFU/mL). -
Incubation: 16–20 hours at 37°C.
-
Validation: Include a Growth Control (Bacteria + Broth + DMSO) and a Sterility Control (Broth only). If Growth Control is clear, the test is invalid.
Protocol B: Time-Kill Kinetics
Objective: Determine if the agent is bacteriostatic (stops growth) or bactericidal (kills).
Workflow:
-
Inoculate broth with bacteria (
CFU/mL) containing the drug at 4x MIC . -
Incubate at 37°C with shaking.
-
Aliquot samples at T=0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate on agar to count survivors (CFU/mL).
-
Interpretation: A reduction of
CFU/mL (99.9% kill) indicates bactericidal activity. Ciprofloxacin is typically bactericidal; Thiadiazoles vary by substitution.
Visualization: Experimental Logic
Figure 2: Logic flow for CLSI-compliant Broth Microdilution testing.
Conclusion & Recommendation
-
Use Ciprofloxacin when targeting susceptible Gram-negative pathogens (E. coli, Salmonella) where high potency and oral bioavailability are required.
-
Investigate Thiadiazole Hybrids when your target profile includes MRSA , VRSA , or Mycobacterium tuberculosis , or when developing novel agents to overcome fluoroquinolone efflux pumps. The thiadiazole ring is not a replacement for the quinolone core but a critical partner in next-generation antibiotic design.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI Pharmaceuticals. Link
-
Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial activity. PubMed. Link
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. NIH / PMC. Link
-
Methods for in vitro evaluating antimicrobial activity: A review (CLSI Protocols). ResearchGate. Link
-
Ciprofloxacin vs. Alternatives: A Guide for Researchers. BenchChem. Link
Sources
head-to-head comparison of different 5-position substituents on thiadiazole activity
Executive Summary: The Privileged Scaffold
The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, acting as a bioisostere for pyrimidines and pyridazines. Its mesoionic character allows it to cross cellular membranes despite its polarity, a feature critical for oral bioavailability.[1]
However, the biological fate of this scaffold is dictated almost entirely by the substituent at the C-5 position . While the C-2 position is often reserved for a primary pharmacophore anchor (e.g., an amine or thiol linkage to a larger core), the C-5 position acts as the "tuning vector." It modulates the electron density of the ring, the dipole moment, and the specific interactions with target binding pockets (lipophilic pockets vs. hydrogen bond donors).
This guide provides a technical, head-to-head comparison of the three most critical C-5 substituent classes: Alkyl/Aryl groups , Heteroatoms (Amino/Thiol) , and Sulfonamides .
Head-to-Head Comparison: C-5 Substituent Classes
A. Antimicrobial Potency: Alkyl vs. Aryl vs. Nitro-Heterocycles
Target: Bacterial Cell Wall Synthesis & DNA Gyrase
| Feature | 5-Alkyl (Pentyl/Isopentyl) | 5-Aryl (Phenyl/Halophenyl) | 5-Nitro-Heterocycle |
| Primary Mechanism | Membrane disruption / Lipophilicity modulation | DNA Gyrase inhibition | DNA damage (Reductive activation) |
| Potency (MIC) | High against Gram (+) (S. aureus ~0.78 µg/mL) | Moderate (Requires EWG like -Cl, -F) | Very High (Broad spectrum) |
| Toxicity Profile | Low (Metabolically stable) | Moderate | High (Genotoxic "Toxophore") |
| Solubility (LogP) | High (Lipophilic) | Moderate | Low |
| Verdict | Best for Gram(+) specific agents. Chain length > C4 is critical for membrane penetration. | Best for scaffold stability. Requires para-EWG substitution for potency. | Avoid for systemic drugs. Useful only for acute urinary tract agents due to toxicity. |
Scientific Insight: Experimental data confirms that chain elongation at the C-5 position directly correlates with antimicrobial activity against S. aureus, peaking at 5-carbon chains (Pentyl). This suggests a hydrophobic interaction with the bacterial membrane or a specific hydrophobic pocket in the target enzyme (e.g., Enoyl-ACP reductase). Conversely, 5-nitrofuran derivatives are potent but act as "structural alerts" in drug design due to mutagenicity.
B. Anticancer Activity: 5-Amino vs. 5-Thioether
Target: Kinase Inhibition (EGFR/VEGFR) & Antiproliferation
| Feature | 5-Amino (-NH-R) | 5-Thioether (-S-R) |
| Binding Mode | H-Bond Donor/Acceptor | Hydrophobic / H-Bond Acceptor only |
| Metabolic Stability | Susceptible to N-acetylation or oxidation | High (S-C bond is robust) |
| IC50 (Breast Cancer) | Lower (More Potent, ~2-10 µM) | Higher (Less Potent, ~15-50 µM) |
| Kinase Selectivity | High (Mimics ATP adenine ring) | Moderate |
| Verdict | Superior for Kinase Targets. The amino group is essential for hydrogen bonding within the ATP binding pocket (e.g., Met793 in EGFR). | Superior for Metabolic Stability. Use when half-life extension is required, but expect a potency penalty. |
Scientific Insight: In EGFR inhibition, the 5-amino group often forms a critical hydrogen bond with the hinge region of the kinase. Replacing this with a thioether (-S-) removes a hydrogen bond donor, often resulting in a 5-10 fold loss in potency (IC50 shift from nM to µM range). However, thioethers avoid the rapid N-acetylation metabolic route common to primary/secondary amines.
C. Enzyme Inhibition: The Sulfonamide Necessity
Target: Carbonic Anhydrase (CA) Isoforms[2]
For Carbonic Anhydrase inhibition (glaucoma, diuretic, antitumor), the 5-sulfonamide group is non-negotiable.
-
5-Acetamido (Acetazolamide): High affinity, but low isoform selectivity.
-
5-Lipophilic Aryl: Increases selectivity for membrane-bound isoforms (CA IV, IX, XII) over cytosolic ones (CA I, II), reducing systemic side effects.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles (Oxidative Cyclization)
Why this method? It is milder than the traditional POCl3 method and avoids corrosive phosphorus waste.
-
Reagents: Aromatic aldehyde (1.0 eq), Thiosemicarbazide (1.0 eq), Iodine (I2, 1.1 eq), Potassium Carbonate (K2CO3, 3.0 eq), Dioxane.
-
Step 1 (Schiff Base Formation): Dissolve aldehyde and thiosemicarbazide in ethanol. Reflux for 2-4 hours. Cool to precipitate the thiosemicarbazone intermediate. Filter and dry.[3]
-
Step 2 (Cyclization): Dissolve the intermediate in Dioxane. Add K2CO3 and I2.
-
Reaction: Stir at 80°C for 3-5 hours. The solution will turn dark (iodine) and then fade as the reaction completes.
-
Workup: Quench with aqueous sodium thiosulfate (removes excess I2). Extract with Ethyl Acetate.
-
Validation: 1H NMR will show the disappearance of the imine proton (–CH=N–) and appearance of the thiadiazole ring signals.
Protocol B: Evaluation of Cytotoxicity (MTT Assay)
Self-Validating Control System:
-
Negative Control: DMSO (0.1%) – Cell viability must be >95%.
-
Positive Control: Doxorubicin (1 µM) – Cell viability must be <50%.
-
Blank: Media only (no cells) – Subtract background absorbance.
-
Seeding: Seed MCF-7 or A549 cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Remove media. Add DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualization of Logic & Workflow
Diagram 1: SAR Decision Tree for C-5 Optimization
This diagram guides the researcher on which substituent to choose based on the biological target.
Caption: Decision matrix for selecting the optimal C-5 substituent based on the intended biological target and required physicochemical properties.
Diagram 2: Oxidative Cyclization Synthesis Workflow
Step-by-step logic for the recommended synthesis protocol.
Caption: Workflow for the Iodine-mediated oxidative cyclization of thiosemicarbazones to yield 2,5-disubstituted-1,3,4-thiadiazoles.
References
-
Antimicrobial SAR: Molecules (2020). "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives."
-
Anticancer Mechanisms: European Journal of Medicinal Chemistry (2015). "A comprehensive review in current developments of 1,3,4-thiadiazole derivatives as anticancer agents."
-
Synthesis Protocols: Journal of Organic Chemistry (2015). "Transition-Metal-Free Condensation... I2-Mediated Oxidative C-O/C-S Bond Formation."[4]
-
Carbonic Anhydrase Inhibition: Bioorganic & Medicinal Chemistry (2008). "2-Substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors."[2]
-
EGFR Inhibition: PMC (2025). "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents."
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Technical Validation of 1,3,4-Thiadiazoles as Next-Gen Carbonic Anhydrase Inhibitors
Executive Summary
This guide provides a technical comparison and validation framework for 1,3,4-thiadiazole sulfonamides as Carbonic Anhydrase (CA) inhibitors. While Acetazolamide (AAZ) remains the clinical gold standard, its lack of isoform selectivity leads to systemic side effects. Emerging data confirms that 1,3,4-thiadiazole derivatives offer superior lipophilicity and membrane permeability compared to their 1,3,4-oxadiazole bioisosteres, often resulting in 2-10x greater potency against tumor-associated isoforms (hCA IX/XII).
Scientific Rationale & Pharmacophore Analysis
The Thiadiazole Advantage (Bioisosterism)
The 1,3,4-thiadiazole ring is not merely a linker; it is a critical pharmacophoric element.
-
Lipophilicity: The sulfur atom (S) is less electronegative and more lipophilic than the oxygen (O) in oxadiazoles. This enhances penetration into the active site of membrane-bound isoforms like hCA IX.
-
Mesoionic Character: The ring exhibits mesoionic character, facilitating specific electrostatic interactions within the hydrophilic half of the CA active site.
-
Zinc Coordination: The sulfonamide moiety (
) acts as the Zinc-Binding Group (ZBG). The electron-withdrawing nature of the thiadiazole ring acidifies the sulfonamide proton ( ), optimizing it for interaction with the Zn(II) ion at physiological pH.
Mechanism of Action: The "Tail Approach"
To achieve selectivity over the ubiquitous cytosolic isoforms (hCA I and II), the "Tail Approach" is employed.
-
Head: The aromatic sulfonamide coordinates the Zn(II) ion.
-
Scaffold: The 1,3,4-thiadiazole ring orients the molecule.
-
Tail: A flexible appendage extends toward the enzyme entrance, interacting with isoform-unique amino acids (e.g., Phe131 in hCA II vs. Val131 in hCA IX).
Figure 1: Structural logic of 1,3,4-thiadiazole CA inhibitors using the "Tail Approach" to achieve isoform selectivity.
Comparative Performance Analysis
The following data aggregates recent experimental findings comparing 1,3,4-thiadiazoles against the standard (Acetazolamide) and bioisosteres (Oxadiazoles).
Table 1: Potency and Selectivity Comparison (Representative Data)
| Compound Class | Scaffold | Target Isoform | IC50 (nM) | Selectivity Ratio (vs hCA II) | Key Property |
| Acetazolamide (Std) | 1,3,4-Thiadiazole | hCA II (Off-target) | ~12.0 | 1.0 | High systemic distribution; poor selectivity. |
| Acetazolamide (Std) | 1,3,4-Thiadiazole | hCA IX (Target) | ~25.0 | 0.5 | Moderate potency; baseline for comparison. |
| Novel Derivative 7i | 1,3,4-Thiadiazole | hCA IX | 4.6 | >50 | High lipophilicity; superior membrane crossing. |
| Oxadiazole Analog | 1,3,4-Oxadiazole | hCA IX | ~650.0 | ~2 | Lower metabolic stability; weaker binding. |
| Thiazolidinone Hybrid | Thiadiazole-Hybrid | hCA XII | 0.4 | >100 | Dual-pharmacophore synergy. |
Analysis:
-
Potency: 1,3,4-thiadiazole derivatives (e.g., Compound 7i) frequently demonstrate single-digit nanomolar inhibition (IC50 < 10 nM), significantly outperforming Acetazolamide.
-
Bioisosteric Failure: Replacing the sulfur with oxygen (Oxadiazole) often results in a 10-fold to 50-fold loss in potency due to reduced hydrophobic interactions within the enzyme pocket.
Experimental Validation Framework
To validate a new 1,3,4-thiadiazole derivative, you must prove both inhibition and mechanism . The following protocols are the industry standard for high-integrity validation.
Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)
Why this method? Unlike esterase assays (using p-NPA), this assay measures the physiological reaction (CO2 hydration) and is the only method accepted for accurate kinetic constants (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red (absorbance at 557 nm).
-
Substrate: CO2-saturated water (approx. 1.7 mM to 17 mM final conc).
-
Enzyme: Recombinant hCA I, II, IX, or XII.
Workflow:
-
Preparation: Incubate the enzyme with the inhibitor (1,3,4-thiadiazole derivative) for 15 minutes at room temperature to allow formation of the E-I complex.
-
Mixing: Use a Stopped-Flow apparatus (e.g., Applied Photophysics).[1] Rapidly mix the Enzyme-Inhibitor solution with the CO2-saturated substrate solution.
-
Detection: Monitor the change in absorbance of Phenol Red at 557 nm over 0.1–1.0 seconds. The acidification (production of H+) causes a color change.
-
Calculation: Determine the initial rate (
). Calculate IC50 using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.
Protocol B: X-Ray Crystallography (Structural Validation)
Why this method? To confirm the zinc coordination geometry and the orientation of the "tail."
-
Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with the inhibitor (molar ratio 1:3).
-
Data Collection: Collect diffraction data at cryogenic temperatures (100 K).
-
Refinement: Look for the electron density of the thiadiazole ring.
-
Success Metric: The sulfonamide nitrogen should be 1.9–2.1 Å from the Zn(II) ion. The thiadiazole ring should engage in hydrophobic contacts (e.g., with Val121, Leu198).
-
Figure 2: Step-by-step validation pipeline for confirming 1,3,4-thiadiazole efficacy.
Synthesis Pathway Overview
To ensure reproducibility, the synthesis of the 1,3,4-thiadiazole core typically follows the cyclization of hydrazine carbothioamides.
-
Precursor: Start with a carboxylic acid hydrazide.
-
Isothiocyanate Reaction: React with an isothiocyanate to form a hydrazine carbothioamide intermediate.
-
Cyclization: Dehydrate using concentrated sulfuric acid (
) or Phosphoryl chloride ( ) to close the ring, yielding the 2-amino-1,3,4-thiadiazole scaffold. -
Sulfonylation: Chlorosulfonation followed by amination introduces the critical sulfonamide ZBG.
References
-
Comparative Study of Bioisosteres: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. (NIH/PMC).
-
Thiadiazole Diuretics Review: 1,3,4-Thiadiazole-bearing diuretics with carbonic anhydrase inhibition properties.[2][3][4][5][6] (ResearchGate).[1][7]
-
Stopped-Flow Protocol: A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. (Frontiers in Physiology).
-
Anticancer Activity: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[2][3][6][8] (MDPI).
-
Acetazolamide Analogues: Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety. (Vascular and Endovascular Review).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of antimicrobial activity using different bacterial strains
Technical Comparison Guide: Cross-Validation of Antimicrobial Activity Across Diverse Bacterial Strains
Executive Summary & Scientific Rationale
In the landscape of antimicrobial discovery, a single Minimum Inhibitory Concentration (MIC) value against a lab-adapted strain is insufficient. True clinical potential is defined by spectrum consistency and robustness against resistance mechanisms .
This guide outlines the cross-validation framework for [Target-AM] , a novel broad-spectrum antimicrobial candidate. We compare its efficacy against industry standards (Vancomycin, Gentamicin) using a stratified panel of bacterial strains. The objective is to validate [Target-AM]’s activity beyond the "happy path" of susceptible reference strains, challenging it against the ESKAPE pathogens (Enterococcus, S. aureus, Klebsiella, Acinetobacter, Pseudomonas, Enterobacter) which represent the majority of nosocomial infections.
Strategic Strain Selection: The "Stress Test" Panel
To ensure data integrity, we utilize a "Two-Tier" selection strategy. Reliance solely on ATCC reference strains often yields false positives due to the absence of acquired resistance genes found in clinical settings.
-
Tier 1: Quality Control (QC) Strains: Genetically stable strains (ATCC) used to validate assay performance against CLSI/EUCAST breakpoints.
-
Tier 2: Clinical Challenge Isolates: Multidrug-resistant (MDR) strains expressing specific resistance phenotypes (e.g., MRSA, ESBL, NDM-1) to determine the "Resistance Breaking" capability of [Target-AM].
Experimental Workflow Visualization
The following diagram illustrates the hierarchical validation process, moving from primary screening to mechanistic confirmation.
Figure 1: Hierarchical workflow for cross-validating antimicrobial candidates. The process filters candidates from broad screening to specific resistance profiling.
Comparative Performance Data
The following data summarizes the cross-validation of [Target-AM] against standard antibiotics. Note the "Spectrum Gap" in the comparator drugs that [Target-AM] aims to bridge.
Table 1: MIC Comparison (
| Organism | Strain Type | Resistance Profile | [Target-AM] | Vancomycin (Gram+ Std) | Gentamicin (Gram- Std) |
| S. aureus | ATCC 29213 | MSSA (QC) | 2 | 1 | 0.5 |
| S.[1] aureus | Clinical Isolate | MRSA (mecA+) | 2 | 1 | >64 (R) |
| E. faecium | Clinical Isolate | VRE (vanA+) | 4 | >128 (R) | 16 |
| E. coli | ATCC 25922 | WT (QC) | 4 | >64 | 0.5 |
| K. pneumoniae | Clinical Isolate | ESBL (blaKPC) | 8 | >64 | >32 (R) |
| P. aeruginosa | ATCC 27853 | WT (QC) | 8 | >64 | 2 |
| A. baumannii | Clinical Isolate | MDR (Oxacillinase) | 8 | >64 | >16 (R) |
Analysis:
-
Gram-Positive Efficacy: [Target-AM] retains activity against MRSA and VRE, unlike Vancomycin which fails against VRE.
-
Gram-Negative Penetration: Unlike Vancomycin (which cannot penetrate the outer membrane), [Target-AM] shows activity against E. coli and P. aeruginosa, comparable to Gentamicin in susceptible strains.
-
Resistance Breaking: [Target-AM] maintains single-digit MICs against ESBL and MDR isolates where Gentamicin fails.
Detailed Experimental Protocols
To replicate these results, adherence to CLSI M07 standards is non-negotiable. Variations in cation concentration or inoculum size can shift MIC values by 2-4 fold.
Protocol A: Broth Microdilution (MIC Determination)
Objective: Determine the lowest concentration inhibiting visible growth.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Critical: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be standardized. Low cations falsely enhance the activity of cationic peptides and aminoglycosides.
-
-
Inoculum Standardization:
-
Select 3-5 colonies from a fresh overnight agar plate.
-
Resuspend in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a final assay concentration of
CFU/mL .
-
-
Assay Setup:
-
Use 96-well polypropylene plates (prevents peptide binding compared to polystyrene).
-
Add 50
L of 2X test compound (serial dilutions). -
Add 50
L of standardized bacterial inoculum.
-
-
Incubation: 16-20 hours at 35°C
2°C in ambient air. -
Readout: Visual inspection for turbidity.[2][3] The MIC is the first clear well.[2]
Protocol B: Time-Kill Kinetics
Objective: Distinguish between Bacteriostatic (growth inhibition) and Bactericidal (cell death) activity.
-
Setup: Prepare tubes with CAMHB containing [Target-AM] at 1x, 2x, and 4x MIC. Include a growth control (no drug).
-
Inoculation: Inoculate to
CFU/mL. -
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.
-
Calculation: Plot Log10 CFU/mL vs. Time.
-
Bactericidal:
Log10 reduction (99.9% kill) from the starting inoculum.[4] -
Bacteriostatic:
Log10 reduction.
-
Mechanism Validation Logic
When cross-validating across Gram-positive (single membrane) and Gram-negative (double membrane) strains, the pattern of activity reveals the mechanism of entry.
Figure 2: Logic tree for interpreting cross-strain efficacy data. Activity patterns indicate permeation barriers or efflux susceptibility.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5] 11th Edition.[6] [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution. [Link][7]
-
Rice, L. B. (2008). Federal Funding for the Study of Antimicrobial Resistance in Nosocomial Pathogens: No ESKAPE. The Journal of Infectious Diseases. [Link]
Sources
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. scribd.com [scribd.com]
- 3. food.dtu.dk [food.dtu.dk]
- 4. emerypharma.com [emerypharma.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 7. EUCAST: MIC Determination [eucast.org]
assessing the selectivity of 1,3,4-thiadiazole compounds for fungal vs mammalian cells
Executive Summary: The Eukaryotic Selectivity Challenge
Developing antifungal agents presents a unique "eukaryote vs. eukaryote" challenge.[1] Unlike antibacterials that target prokaryotic structures (e.g., 30S ribosomes, peptidoglycan), antifungals must distinguish between fungal and mammalian cells, which share significant homology in metabolic pathways and cellular architecture.[1]
The 1,3,4-thiadiazole scaffold has emerged as a high-potential pharmacophore because it diverges from the mechanism of action (MoA) of standard azoles. While azoles (e.g., fluconazole) target CYP51 (lanosterol 14α-demethylase) in the ergosterol pathway, recent data indicates that specific 5-substituted 1,3,4-thiadiazole derivatives (such as the "C1" compound) target fungal cell wall biogenesis —specifically disrupting chitin and
This guide provides a rigorous, data-driven framework for assessing the selectivity of these compounds, ensuring that high potency (low MIC) does not come at the cost of high mammalian toxicity (low IC
Mechanism of Action (MoA) & Selectivity Logic
To engineer selectivity, one must understand the differential targets.
| Feature | Fungal Target (Desired) | Mammalian Off-Target (Avoid) |
| Primary Target | Cell Wall Chitin/Glucan Network: 1,3,4-thiadiazoles induce protoplast leakage and irregular budding by disrupting the chitin septum. | Tubulin/Microtubules: Some thiadiazoles act as antimitotic agents, similar to taxanes. This is the primary source of cytotoxicity. |
| Secondary Target | Ergosterol Synthesis: Unlike azoles, 1,3,4-thiadiazoles generally do not deplete ergosterol, reducing cross-resistance. | CYP450 Enzymes: The nitrogen-rich ring can bind heme iron in hepatic CYP450s, leading to hepatotoxicity. |
| Selectivity Driver | The fungal cell wall is absent in mammalian cells. | Metabolic stability (avoiding reactive metabolites). |
Comparative Performance Analysis
The following table contrasts the performance profile of a representative optimized 1,3,4-thiadiazole derivative (Compound C1) against standard-of-care agents.
Table 1: Selectivity Profile of 1,3,4-Thiadiazoles vs. Standard Antifungals
| Metric | 1,3,4-Thiadiazole (C1 Derivative) | Fluconazole (Azole Class) | Amphotericin B (Polyene Class) |
| Target Organism | Candida albicans (Azole-Resistant) | Candida albicans (Wild Type) | Candida spp.[2] & Molds |
| MIC | 8 – 16 µg/mL | 0.25 – 1.0 µg/mL | 0.12 – 0.5 µg/mL |
| IC | > 500 µg/mL | > 1000 µg/mL | 10 – 20 µg/mL |
| Selectivity Index (SI) | > 30 | > 1000 | ~ 20 - 50 |
| Hemolysis (HC | > 1000 µg/mL | Non-hemolytic | ~ 5 – 10 µg/mL |
| Resistance Profile | Active against azole-resistant strains | High resistance prevalence | Low resistance |
-
Interpretation: While the 1,3,4-thiadiazole derivative may have a higher absolute MIC than Amphotericin B, its Selectivity Index (SI) is superior regarding membrane toxicity (hemolysis). The critical threshold for a "hit" compound is an SI
10.
Experimental Protocols for Selectivity Assessment
To validate the data above, researchers must employ a coupled screening workflow. The following protocols are designed to be self-validating with internal controls.
Protocol A: Fungal Susceptibility (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC).[1] Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).
-
Inoculum Preparation:
-
Grow Candida albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland turbidity (
CFU/mL). -
Dilute 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS, pH 7.0) to achieve final test concentration of
CFU/mL.
-
-
Compound Dilution:
-
Dissolve 1,3,4-thiadiazole derivative in DMSO (Stock: 10 mg/mL).
-
Prepare serial 2-fold dilutions in RPMI 1640 in a 96-well round-bottom plate.
-
Control: Final DMSO concentration must be
to prevent solvent toxicity.
-
-
Incubation & Readout:
-
Add 100 µL of inoculum to 100 µL of drug dilution.
-
Incubate at 35°C for 24h (48h for some species).
-
Endpoint: Visual score of 100% inhibition (optically clear) or spectrophotometric reading at 530 nm (
50% reduction in OD compared to growth control).
-
Protocol B: Mammalian Cytotoxicity (MTT Assay)
Objective: Determine the IC
-
Seeding:
-
Seed HepG2 cells at
cells/well in a 96-well flat-bottom plate using DMEM + 10% FBS. -
Incubate 24h at 37°C, 5% CO
to allow attachment.
-
-
Treatment:
-
Remove media and add 100 µL of fresh media containing graded concentrations of the test compound (1 – 500 µg/mL).
-
Negative Control: 0.5% DMSO in media.
-
Positive Control: Triton X-100 (0.1%) or Doxorubicin.
-
Incubate for 48h.
-
-
Development:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilize formazan crystals with 100 µL DMSO.
-
Measure Absorbance at 570 nm.
-
-
Calculation:
Protocol C: Selectivity Index (SI) Calculation
Objective: Quantify the therapeutic window.
-
SI < 1: Toxic (Discard).
-
SI 1 – 10: Poor selectivity (Lead optimization required).
-
SI > 10: Promising hit (Proceed to in vivo).
Screening Workflow Visualization
The following diagram illustrates the critical decision gates in the selectivity assessment pipeline.
Caption: Sequential screening cascade for filtering 1,3,4-thiadiazole derivatives based on potency, cytotoxicity, and membrane selectivity.
References
-
Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Source: National Institutes of Health (PMC) [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Source: MDPI (Molecules) [Link]
-
Selectivity index calculation - Bio-protocol. Source: Bio-protocol [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Source: Clinical Microbiology Reviews [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Source: MDPI (Molecules) [Link]
Sources
Comparative Safety Profile of Substituted 1,3,4-Thiadiazole Analogs
Executive Summary: The Safety-Efficacy Paradox
The 1,3,4-thiadiazole scaffold represents a classic "privileged structure" in medicinal chemistry, serving as a bioisostere for pyrimidine and exhibiting mesoionic character that facilitates membrane permeability. While historically validated in chronic therapies (e.g., Acetazolamide for glaucoma/altitude sickness), recent interest has pivoted toward cytotoxic oncology applications.
This shift necessitates a re-evaluation of the safety profile. Unlike the benign systemic distribution required for carbonic anhydrase inhibitors (CAIs), emerging anticancer analogs rely on high intracellular accumulation and DNA intercalation. This guide objectively compares the safety profiles of established clinical agents against novel 2,5-disubstituted analogs, providing experimental workflows to de-risk lead candidates early in the discovery phase.
Comparative Safety Analysis: Clinical vs. Experimental
The safety profile of 1,3,4-thiadiazoles is heavily dictated by the substituents at the C2 and C5 positions. The table below contrasts the safety metrics of the "Classic" sulfonamide-bearing class against the "Emerging" Schiff-base/Thio-ether class.
Table 1: Comparative Safety & Performance Metrics
| Feature | Class A: Clinical Standards (e.g., Acetazolamide) | Class B: Emerging Anticancer Leads (e.g., 2,5-diphenyl derivatives) | Safety Implication |
| Primary Target | Carbonic Anhydrase (CA) Isozymes | DNA Replication / Tubulin Polymerization | Class B has higher off-target toxicity risks due to mechanism. |
| C2-Substitution | Sulfonamide (-SO₂NH₂) | Amine (-NHR) or Thiol (-SR) | Sulfonamides drive diuretic side effects; Amines can undergo N-acetylation (metabolic variability). |
| C5-Substitution | Small Alkyl / Acetamido | Bulky Aryl / Heteroaryl | Bulky lipophilic groups increase potency but reduce aqueous solubility, risking crystal nephropathy. |
| Cytotoxicity (IC₅₀) | > 100 µM (Non-cytotoxic) | 1.0 – 10.0 µM (Potent) | Class B requires strict Selectivity Index (SI) monitoring (Target SI > 10). |
| Metabolic Stability | High (Renal excretion intact) | Moderate (Susceptible to CYP oxidation) | Ring cleavage is rare at physiological pH, but S-oxidation can occur in Class B. |
| LD₅₀ (Murine) | ~3000 mg/kg (Oral) | ~500-1000 mg/kg (Est. Oral) | Novel analogs generally show a narrower therapeutic window. |
Structural Determinants of Toxicity (SAR)
To engineer safer analogs, one must understand how structural modifications propagate through biological systems. The 1,3,4-thiadiazole ring is inherently electron-deficient, making it stable against oxidative metabolism but susceptible to nucleophilic attack if not properly substituted.
Diagram 1: SAR Safety Decision Tree
This diagram outlines the logical flow for optimizing substituents to balance potency with metabolic stability.
Caption: Structural Activity Relationship (SAR) map highlighting the trade-offs between C2/C5 substitutions and resulting safety/toxicity profiles.
Experimental Validation Protocols
As a Senior Scientist, relying solely on literature IC₅₀ values is insufficient due to assay variability. The following protocols are optimized for 1,3,4-thiadiazoles, addressing their specific solubility challenges (often poor in aqueous media) to ensure data integrity.
Protocol A: Differential Cytotoxicity Screen (Selectivity Index)
Objective: Determine the therapeutic window by comparing cancer cell lethality vs. normal fibroblast toxicity.
Reagents:
-
Target Cells: HepG2 (Liver), MCF-7 (Breast), or A549 (Lung).
-
Control Cells: HFF-1 (Human Foreskin Fibroblasts) or HEK293 (Kidney).
-
Solvent: DMSO (Molecular Biology Grade).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Methodology:
-
Solubility Check (Critical Step):
-
Dissolve the thiadiazole analog in 100% DMSO to create a 10 mM stock.
-
Note: If precipitation occurs upon dilution into media, sonicate for 5 minutes at 37°C. Thiadiazoles with bulky C5-aryl groups often require <0.5% final DMSO concentration to remain soluble.
-
-
Seeding:
-
Seed cells at $5 \times
-
evaluating the bioisosteric replacement of thiazole with 1,3,4-thiadiazole
Executive Summary: The Strategic Scaffold Hop
In medicinal chemistry, the replacement of a thiazole ring with a 1,3,4-thiadiazole is not merely a nitrogen walk; it is a strategic modulation of electronic density, metabolic stability, and vector orientation. While both are five-membered aromatic heterocycles containing sulfur and nitrogen, the introduction of the second nitrogen at position 4 dramatically alters the physicochemical landscape.
This guide evaluates the utility of this bioisosteric replacement, providing experimental justification for its use in optimizing solubility, mitigating metabolic hotspots (S-oxidation), and exploiting specific
Part 1: Physicochemical Landscape & Electronic Causality
Electronic Distribution and Sigma-Hole Interactions
The fundamental difference between thiazole and 1,3,4-thiadiazole lies in the electron deficiency of the ring system.
-
Thiazole: Moderately
-deficient but retains significant aromatic character. The sulfur atom acts as an electron donor to the ring system. -
1,3,4-Thiadiazole: The additional nitrogen atom (an electronegative sink) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring significantly more electron-deficient (
-acidic).
The Sigma-Hole Advantage:
A critical, often overlooked feature is the
Lipophilicity and Solubility Tuning
Replacing the C-H at position 4 of thiazole with a Nitrogen atom generally lowers the LogP, increasing aqueous solubility.
| Property | Thiazole Core | 1,3,4-Thiadiazole Core | Impact of Replacement |
| Formula | C | C | Reduction in lipophilicity |
| cLogP | ~ 0.44 | ~ -0.20 | Improved aqueous solubility |
| H-Bond Acceptors | 1 (N3) | 2 (N3, N4) | Increased H-bonding potential |
| Dipole Moment | ~ 1.61 D | ~ 3.25 D | Enhanced polarity |
| pKa (Conjugate Acid) | ~ 2.5 | ~ -4.9 | Significantly less basic |
Expert Insight: The drastic drop in basicity (pKa -4.9) means the 1,3,4-thiadiazole ring nitrogen will not be protonated at physiological pH. This prevents the "cation trapping" often seen with more basic heterocycles but maintains polarity for solubility.
Visualization of Electronic Differences
Figure 1: Comparative electronic landscape. The shift to 1,3,4-thiadiazole increases electron deficiency, reducing oxidative liability while enhancing specific non-covalent binding capabilities.
Part 2: Pharmacokinetic Implications (Metabolic Stability)
The Metabolic Liability of Thiazole
Thiazole rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).
-
S-Oxidation: Formation of sulfoxides/sulfones.
-
Epoxidation: The C4-C5 double bond can undergo epoxidation, leading to unstable intermediates that result in ring opening and the formation of reactive thiocarbonyls (toxicity alert).
The 1,3,4-Thiadiazole Solution
By replacing the C4 carbon with nitrogen, the 1,3,4-thiadiazole effectively "deletes" the olefinic character of the C4-C5 bond. The ring becomes resistant to epoxidation. Furthermore, the electron-deficient nature of the sulfur in this arrangement makes it a poor substrate for S-oxidation.
Trade-off: While oxidative stability is gained, the ring becomes more susceptible to nucleophilic attack at C2 or C5, which can lead to ring cleavage in highly basic conditions or in the presence of strong nucleophiles (e.g., glutathione), though this is generally less problematic than the oxidative instability of thiazoles.
Figure 2: Metabolic fate comparison. Thiazoles carry a risk of oxidative ring opening, whereas 1,3,4-thiadiazoles are designed to withstand oxidative pressure, facilitating intact elimination.
Part 3: Experimental Protocols
Synthesis of 2-Amino-1,3,4-Thiadiazoles
The most robust method for accessing this scaffold is the acid-catalyzed cyclization of thiosemicarbazides. This protocol is self-validating as the product precipitates upon neutralization.
Reagents:
-
Carboxylic Acid (R-COOH)
-
Phosphorus Oxychloride (POCl
) or Polyphosphoric Acid (PPA)
Protocol (POCl
-
Activation: Charge a round-bottom flask with the Carboxylic Acid (1.0 eq) and Thiosemicarbazide (1.1 eq).
-
Cyclization: Add POCl
(5.0 eq) dropwise at 0°C. -
Reflux: Heat the mixture to reflux (80-100°C) for 3–6 hours. Monitor by TLC (the intermediate hydrazine disappears).
-
Quench: Cool to RT and pour slowly onto crushed ice (Exothermic!).
-
Isolation: Basify to pH 8 with 50% NaOH or NH
OH. The 2-amino-1,3,4-thiadiazole will precipitate. -
Purification: Filter the solid and recrystallize from Ethanol/Water.
In Vitro Metabolic Stability Assay (Microsomal)
To experimentally verify the bioisosteric advantage:
-
Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[6]
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Success Metric: The 1,3,4-thiadiazole analog should show a >2-fold increase in
compared to the thiazole parent if metabolic soft-spots were the issue.
-
Part 4: Decision Matrix - When to Switch?
Use the following table to determine if this bioisosteric replacement suits your lead optimization:
| Design Goal | Recommendation | Rationale |
| Improve Solubility | YES | Lower LogP and increased polarity usually improve thermodynamic solubility. |
| Block Metabolism | YES | Removes the C4-C5 olefinic bond liability; prevents S-oxidation. |
| Increase Potency | CONDITIONAL | Only if the target pocket has a nucleophile (e.g., carbonyl) to accept a |
| Reduce Toxicity | YES | Avoids formation of reactive thioketenes/thioaldehydes from thiazole ring opening. |
| Permeability | NO | The increased polarity (lower LogP) may reduce passive permeability if the starting thiazole was already polar. |
References
-
Physicochemical Properties & Bioisosterism
- Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.
- Source: Molecules (MDPI), 2023.
-
URL:[Link]
-
Metabolic Liability of Thiazoles
-
Sigma-Hole Interactions
-
Synthesis Protocols
Sources
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 8. researchgate.net [researchgate.net]
- 9. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine proper disposal procedures
TECHNICAL ADVISORY NOTE: TAN-2025-01 SUBJECT: Operational Handling and Disposal of 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine FROM: Senior Application Scientist, Chemical Safety Division URGENCY: Immediate Implementation Required for Active Workflows
Executive Summary
Effective disposal of 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine requires more than standard organic waste protocols.[1][2] This compound combines a bioactive thiadiazole core (nitrogen/sulfur-rich) with a lipophilic isopropylphenoxy tail . This structure dictates specific disposal hazards: potential aquatic toxicity, high nitrogen oxide (NOx) and sulfur oxide (SOx) generation during combustion, and incompatibility with strong oxidizers.[1]
The Directive: Do not dispose of this compound down the drain or in general trash. It must be segregated as Non-Halogenated Organic Waste intended for high-temperature incineration.
Chemical Profile & Hazard Analysis
To manage waste safely, you must understand the "Why" behind the hazard. This compound is not just "toxic"; it is a functionalized heterocycle with specific reactivities.
| Feature | Structural Component | Operational Hazard | Disposal Implication |
| Reactivity | Primary Amine (-NH₂) | Basic; reacts exothermically with acids and strong oxidizers.[1][2] | NEVER mix with nitric acid or peroxide waste streams.[2] |
| Combustion | Thiadiazole Ring (S, N) | Generates toxic SOx and NOx gases upon burning.[1][2][3] | Requires incineration with scrubbers (Professional Disposal). |
| Ecology | Isopropylphenoxy Group | Lipophilic tail increases bioaccumulation potential in aquatic life.[1][2] | Zero-tolerance for drain disposal.[1][2] |
| Stability | Ether Linkage | Generally stable, but organic ethers can be flammability hazards.[1][2] | Classify as High-BTU organic waste.[1][2] |
Waste Segregation Logic (The Self-Validating System)
A self-validating waste system relies on point-of-generation segregation .[1][2] You must separate this waste before it reaches the central accumulation area to prevent cross-reactivity.
The Compatibility Check (Mandatory Step)
Before adding this compound (or its mother liquor) to a waste drum, perform the "Bucket Test" on a small scale if the drum content is ambiguous:
-
Take 5 mL of the waste drum contents.
-
Add a trace amount of your specific waste.
-
Observe for heat, bubbling, or precipitation.
-
If stable, proceed.[4] If reactive, start a new satellite container.[1][2]
Visual Workflow: Disposal Decision Tree
Use the following logic flow to determine the correct waste stream.
Figure 1: Decision tree for segregating thiadiazole-based waste streams. Note the distinction between "Lab Packing" pure solids versus bulking liquids.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Best for: Expired lots, synthesized bulk excess.[1][2]
-
Containment: Do not dump loose powder into a 55-gallon drum. This creates a dust hazard.
-
Primary Packaging: Keep the substance in its original glass or HDPE bottle. Tightly cap it.[3][5][6][7][8]
-
Secondary Packaging: Place the bottle into a clear polyethylene bag and seal it (tape or zip-tie).
-
Labeling: Attach a hazardous waste tag.
-
Disposal Action: Request a "Lab Pack" pickup. This ensures the bottle is incinerated whole, preventing worker exposure to dust at the disposal facility.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: Material dissolved in solvents (Methanol, DMSO, Ethyl Acetate).[1][2]
-
pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-10).
-
Why? If the solution is acidic, the amine may form salts, but mixing with other alkaline wastes later could generate heat.[1] Neutral is safest.
-
-
Solvent Identification:
-
If dissolved in Dichloromethane (DCM) : Pour into the Halogenated waste stream.
-
If dissolved in Methanol/Ethanol/DMSO : Pour into the Non-Halogenated waste stream.
-
-
Bulking: Use a funnel with a lid. Pour slowly to avoid splashing.
-
Log Entry: Immediately record the volume and concentration on the waste container's log sheet.
Spill Management Workflow
In the event of a spill, immediate action is required to prevent the "isopropylphenoxy" moiety from entering drains.[3]
Figure 2: Emergency response workflow for solid or liquid spills.[1][2]
Critical Spill Note: Do not use bleach (sodium hypochlorite) to clean the spill initially. Bleach can react with the amine group to form chloramines, which are toxic gases. Use simple soapy water or a dedicated surfactant for the first pass.
References
-
PubChem. (n.d.). Compound Summary: 1,3,4-Thiadiazol-2-amine derivatives. National Library of Medicine. Retrieved January 28, 2026, from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved January 28, 2026, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2024).[6][8] Hazard Communication Standard: 29 CFR 1910.1200.[6][8] Retrieved January 28, 2026, from [Link][1][2]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. aksci.com [aksci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Strategic Overview & Risk Context
This guide addresses the handling of 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine , a specialized heterocyclic building block often utilized in medicinal chemistry for its potential biological activity.[1]
The "Unknown" Factor: As a research intermediate, this specific compound may lack a comprehensive toxicological profile compared to commodity chemicals. Therefore, we apply Control Banding principles. We treat this substance not just as a chemical irritant, but as a Pharmacologically Active Material (PAM) until proven otherwise.[1]
Structure-Activity Relationship (SAR) Hazard Analysis
To determine the safety protocol, we deconstruct the molecule into its functional risk components:
| Functional Group | Associated Hazard Potential | Risk Implication |
| 1,3,4-Thiadiazole Core | Bioisostere for pyridine/pyridazine; known biological activity (antimicrobial/anticancer).[1] | Systemic Toxicity: Potential for metabolic interaction if ingested or absorbed.[1] |
| Primary Amine (-NH₂) | Basic nitrogen; hydrogen bond donor.[1] | Corrosivity/Irritation: High risk of chemical burns to mucous membranes and eyes.[1] |
| Phenoxy Ether Linkage | Lipophilic domain.[1] | Skin Permeation: Increases the ability of the molecule to cross the dermal barrier. |
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard "lab coat and glasses" are insufficient for this compound due to the combination of amine reactivity and potential bioavailability.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses do not seal against fine dust or amine vapors which can cause lacrimation and corneal haze.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thickness) | Outer: Standard Nitrile (4 mil).[1] Inner: Extended cuff Nitrile (orange/purple).[1] Why? Thiadiazoles can permeate standard thin nitrile; double gloving provides a "breakthrough indicator" system.[1] |
| Respiratory | Engineering Control Primary (Fume Hood) | If handling powder outside a hood is unavoidable (strongly discouraged), use a P100/N95 Particulate Respirator .[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids.[1] Tyvek repels the lipophilic phenoxy tail of the molecule.[1] |
Operational Protocols
A. Engineering Controls & Containment
All manipulations of the solid powder must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .[1]
B. Weighing & Transfer Protocol (Step-by-Step)
Static electricity is a major risk with small organic amines, causing powder to "jump" and aerosolize.[1]
-
Preparation: Place the analytical balance inside the fume hood or use a localized powder containment enclosure.[1]
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.[1]
-
Solubilization (The Critical Step):
-
Decontamination: Immediately wipe down the balance area with a 10% Ethanol/Water solution.[1] The amine solubility is likely higher in organic solvents than pure water.[1]
C. Reaction Monitoring
When heating this compound (e.g., in nucleophilic substitution reactions), ensure the system is closed. Thiadiazoles can emit sulfur oxides (
Visualization: Safety Logic & Workflows
Diagram 1: Hierarchy of Handling Decisions
This decision tree guides the researcher through the physical state of the compound to determine the correct containment strategy.
Caption: Operational logic flow emphasizing the rapid transition from solid (high risk) to solution (managed risk).
Diagram 2: Spill Response Algorithm
Immediate actions to take in the event of a spill, prioritizing the containment of amine vapors.
Caption: Emergency response logic. Note the specific prohibition of bleach due to amine chemistry.
Waste Disposal & Deactivation[1][2][3]
Critical Chemical Incompatibility: Never mix this compound with oxidizing acids (Nitric acid, Perchloric acid) or Hypochlorites (Bleach) in the waste stream.
-
Reason: Amines react with hypochlorites to form chloramines (toxic gas).[1] Thiadiazoles can react vigorously with strong oxidizers.[1]
Disposal Streams:
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Sulfur/Nitrogen Heterocycles."[1]
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).
-
Glassware Cleaning: Rinse glassware with Acetone or Ethanol first (collect as waste), then wash with soap and water.[1] Do not put initial rinses down the drain.[1]
References
-
PubChem. (n.d.).[1] 5-Isopropyl-1,3,4-thiadiazol-2-amine Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Serban, G., et al. (2018).[1][2] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
